Steroid sulfatase-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21ClN2O4S |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
[4-(1-adamantylcarbamoyl)-2-chlorophenyl] sulfamate |
InChI |
InChI=1S/C17H21ClN2O4S/c18-14-6-13(1-2-15(14)24-25(19,22)23)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)(H2,19,22,23) |
InChI Key |
FEJKGMZPNSBOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)OS(=O)(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Steroid Sulfatase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. In hormone-dependent cancers, such as certain types of breast and prostate cancer, the local production of estrogens and androgens can fuel tumor growth. STS is often upregulated in these tumors, making it a key therapeutic target. Steroid sulfatase-IN-3, also identified as compound 1q in scientific literature, is a potent, non-steroidal inhibitor of STS. This guide provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action
This compound belongs to the class of aryl sulfamate-based inhibitors. The core mechanism of action for this class of compounds is the irreversible, active-site-directed inhibition of the steroid sulfatase enzyme. The sulfamate moiety of this compound is recognized by the active site of STS and is believed to mimic the natural sulfate group of the enzyme's substrates.
The catalytic mechanism of STS involves a unique post-translational modification within its active site, where a cysteine residue is converted to a formylglycine (FGly) residue. This FGly is essential for catalysis. The proposed mechanism for inhibition by aryl sulfamates like this compound involves the sulfamoyl group being transferred to the hydroxyl group of the catalytic formylglycine residue. This covalent modification of the active site leads to the irreversible inactivation of the enzyme, thereby blocking the conversion of steroid sulfates to their active forms.
Quantitative Data
The inhibitory potency of this compound has been quantified in both enzymatic and cell-based assays. The available data is summarized in the table below.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cell-Free Enzymatic Assay | Steroid Sulfatase (STS) | IC50 | 25.8 nM | [1] |
| Whole-Cell Assay | JEG-3 cells | IC50 | 150.0 nM | [1] |
| Antiproliferative Assay | T-47D breast cancer cells | IC50 | 1.04 µM | [1] |
Table 1: In Vitro Activity of this compound
Signaling Pathway and Inhibition
The following diagram illustrates the role of steroid sulfatase in the conversion of inactive steroid sulfates to active estrogens and the point of inhibition by this compound.
Experimental Protocols
While the full text of the primary publication for this compound was not accessible, the following are detailed, representative protocols for the types of assays used to characterize similar steroid sulfatase inhibitors.
Cell-Free Steroid Sulfatase (STS) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of STS.
Materials:
-
Purified or recombinant human steroid sulfatase enzyme.
-
[³H]-Estrone sulfate (radiolabeled substrate).
-
Toluene-based scintillation fluid.
-
Phosphate buffer (pH 7.4).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the STS enzyme preparation with each dilution of the inhibitor or vehicle control (DMSO).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-estrone sulfate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of toluene.
-
Vortex vigorously to extract the product, [³H]-estrone, into the organic (toluene) phase, while the unreacted substrate remains in the aqueous phase.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the toluene layer to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Steroid Sulfatase (STS) Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular STS activity. The JEG-3 choriocarcinoma cell line is commonly used as it expresses high levels of STS.
Materials:
-
JEG-3 cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
[³H]-Estrone sulfate.
-
Phosphate-buffered saline (PBS).
-
Test compound (this compound).
-
Toluene.
-
Scintillation fluid.
Procedure:
-
Seed JEG-3 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or vehicle control in a serum-free medium for a specified duration (e.g., 4 hours).
-
Add [³H]-estrone sulfate to each well and incubate at 37°C for a set time (e.g., 2-4 hours).
-
Transfer the culture medium to a tube and add toluene to extract the [³H]-estrone.
-
Follow steps 7-12 from the cell-free assay protocol to determine the radioactivity and calculate the IC50 value.
T-47D Cell Antiproliferation Assay
This assay measures the effect of the inhibitor on the proliferation of an estrogen-dependent breast cancer cell line.
Materials:
-
T-47D human breast cancer cells.
-
Phenol red-free cell culture medium supplemented with charcoal-stripped FBS (to remove endogenous steroids).
-
Estrone sulfate (E1S) as a proliferative stimulus.
-
Test compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability reagent.
-
DMSO.
Procedure:
-
Seed T-47D cells in a 96-well plate in phenol red-free medium with charcoal-stripped FBS and allow them to attach.
-
Treat the cells with different concentrations of this compound in the presence of a fixed concentration of estrone sulfate (e.g., 10 nM). Include controls with no inhibitor and no E1S.
-
Incubate the plates for an extended period (e.g., 5-7 days) to allow for cell proliferation.
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the control treated with E1S alone.
-
Determine the IC50 value for antiproliferative activity.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a cell-free steroid sulfatase inhibition assay.
Conclusion
This compound is a potent, irreversible inhibitor of the steroid sulfatase enzyme. Its mechanism of action, typical of aryl sulfamate-based inhibitors, involves the covalent modification and subsequent inactivation of the catalytic formylglycine residue in the enzyme's active site. By blocking the hydrolysis of inactive steroid sulfates, this compound effectively reduces the levels of biologically active estrogens and androgens that can promote the growth of hormone-dependent cancers. The low nanomolar inhibitory potency and micromolar antiproliferative activity of this compound underscore its potential as a therapeutic agent in oncology. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and similar compounds in drug development pipelines.
References
Steroid Sulfatase-IN-3: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Steroid sulfatase-IN-3 (also referred to as compound 1q), a potent, non-steroidal inhibitor of the enzyme steroid sulfatase (STS). STS plays a critical role in the biosynthesis of active steroid hormones, and its inhibition is a promising therapeutic strategy for hormone-dependent diseases, particularly breast cancer. This document details the chemical synthesis of this compound, presents its in vitro activity in both cell-free and cell-based assays, and outlines the experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and steroid hormone research.
Introduction to Steroid Sulfatase (STS) and its Inhibition
Steroid sulfatase (STS) is a microsomal enzyme responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be further converted into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers.[3][4] Given its pivotal role in steroid biosynthesis, STS has emerged as a key therapeutic target for the treatment of various cancers, including breast and prostate cancer.[2]
The development of STS inhibitors aims to block this critical step in hormone production, thereby reducing the levels of growth-promoting steroids within the tumor microenvironment. A number of steroidal and non-steroidal STS inhibitors have been developed, with the aryl sulfamate pharmacophore being a key feature of many potent, irreversible inhibitors.[1]
Discovery of this compound (Compound 1q)
This compound (compound 1q) was discovered as part of a research initiative focused on a new series of aryl amido-linked sulfamate derivatives. The design strategy was based on a previously identified cyclohexyl lead compound, with modifications aimed at enhancing inhibitory potency against the STS enzyme.[5][6]
The core structure of this series consists of an aryl sulfamate moiety linked to a bulky, lipophilic group through an amide bond. This compound, specifically, incorporates an adamantyl group and an o-chlorobenzene sulfamate moiety. This combination of structural features resulted in a highly potent inhibitor of STS.[5][6]
Quantitative Data Summary
The in vitro biological activity of this compound was evaluated for its ability to inhibit STS enzyme activity and its antiproliferative effect on a hormone-dependent breast cancer cell line.
| Compound | Assay Type | System | IC50 Value | Reference |
| This compound (1q) | STS Inhibition | Cell-free | 25.8 nM | [5][6] |
| This compound (1q) | Antiproliferative Activity | T-47D cells | 1.04 µM | [5][6] |
Synthesis of this compound (Compound 1q)
The synthesis of this compound is a multi-step process that begins with the preparation of key intermediates. The general synthetic scheme involves the amidation of 4-aminophenol followed by sulfamoylation of the resulting phenolic hydroxyl group.
General Synthetic Protocol
The synthesis of the aryl amido-linked sulfamate derivatives, including compound 1q, generally follows these steps:
-
Amide Formation: Reaction of 4-aminophenol with an appropriate acyl chloride (e.g., adamantanecarbonyl chloride) in the presence of a base to form the corresponding N-(4-hydroxyphenyl)amide intermediate.
-
Sulfamoylation: The hydroxyl group of the N-(4-hydroxyphenyl)amide intermediate is then reacted with a substituted sulfamoyl chloride (e.g., 2-chlorophenylsulfamoyl chloride) in the presence of a base to yield the final sulfamate product.
A detailed, step-by-step protocol based on the general procedures for this class of compounds is provided in the Experimental Protocols section.
Signaling Pathways and Experimental Workflow
Steroidogenesis Pathway and STS Inhibition
The following diagram illustrates the role of STS in the conversion of inactive steroid sulfates to active estrogens and the point of inhibition by this compound.
Caption: Role of STS in steroidogenesis and its inhibition.
Experimental Workflow for Discovery and Evaluation
The diagram below outlines the logical flow from the design and synthesis of this compound to its biological characterization.
Caption: Workflow for STS-IN-3 discovery and evaluation.
Experimental Protocols
Synthesis of N-(4-hydroxyphenyl)adamantane-1-carboxamide
This protocol is a representative procedure based on standard methods for amide synthesis.
-
To a stirred solution of 4-aminophenol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of adamantanecarbonyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-hydroxyphenyl)adamantane-1-carboxamide.
Synthesis of this compound (Compound 1q)
This protocol is a representative procedure based on standard methods for sulfamoylation.
-
To a stirred solution of N-(4-hydroxyphenyl)adamantane-1-carboxamide (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM at 0 °C, add a solution of 2-chlorophenylsulfamoyl chloride (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Cell-Free STS Inhibition Assay
This assay is based on the protocol described by El-Gamal et al. (2020).[5]
-
Enzyme Preparation: Utilize a lysate of human choriocarcinoma JEG-3 cells, which have high endogenous STS activity, as the enzyme source.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the radiolabeled substrate [6,7-³H]estrone sulfate ([³H]E1S), and the test compound (this compound) at various concentrations.
-
Incubation: Initiate the reaction by adding the JEG-3 cell lysate to the reaction mixture and incubate at 37 °C for a defined period (e.g., 4 hours).
-
Extraction: Terminate the reaction and extract the product, [³H]estrone, using an organic solvent (e.g., toluene).
-
Quantification: Measure the radioactivity of the extracted [³H]estrone using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
T-47D Cell Antiproliferative Assay (MTT Assay)
This is a general protocol for an MTT-based cell proliferation assay.
-
Cell Seeding: Seed T-47D human breast cancer cells in a 96-well plate at a density of approximately 5,000 cells per well in complete culture medium. Allow the cells to adhere overnight at 37 °C in a humidified 5% CO₂ incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., from 0.01 to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells with the compound for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent, non-steroidal inhibitor of the STS enzyme with significant antiproliferative activity against hormone-dependent breast cancer cells in vitro.[5][6] Its discovery and characterization provide a valuable contribution to the field of STS inhibitor research. The detailed synthetic and experimental protocols presented in this guide offer a practical resource for researchers aiming to further investigate this compound or develop novel STS inhibitors for the treatment of hormone-driven malignancies.
References
- 1. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Steroid Sulfatase in Breast Cancer: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the role of steroid sulfatase (STS) in the pathophysiology of breast cancer. Addressed to researchers, scientists, and drug development professionals, this document outlines the critical function of STS in intratumoral estrogen synthesis, its expression across different breast cancer subtypes, and its validation as a therapeutic target. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction: Steroid Sulfatase and the Intratumoral Production of Estrogens
In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues, including the breast. Within the breast tumor microenvironment, the in situ synthesis of estradiol (E2), the most potent estrogen, is a key driver of hormone receptor-positive (HR+) breast cancer growth. Two principal pathways contribute to this local estrogen production: the aromatase pathway and the sulfatase pathway. While the aromatase pathway, which converts androgens to estrogens, has been successfully targeted by aromatase inhibitors, the sulfatase pathway represents a significant and often parallel mechanism for fueling tumor growth.
Steroid sulfatase (STS) is a microsomal enzyme that catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] E1 can then be converted to the potent estrogen E2, while DHEA can be metabolized to androstenediol, a steroid with estrogenic properties.[2] Given the high circulating levels of E1S in postmenopausal women, the activity of STS within breast tumors provides a substantial reservoir of precursors for estrogen synthesis.[3] This makes STS a compelling target for the development of novel endocrine therapies for breast cancer.
Quantitative Analysis of Steroid Sulfatase in Breast Cancer
Numerous studies have quantified the expression and activity of STS in breast cancer tissues, revealing its overexpression compared to non-malignant breast tissue and its association with various clinicopathological parameters.
Steroid Sulfatase mRNA and Protein Expression
Quantitative analysis of STS expression at both the mRNA and protein levels has consistently demonstrated its upregulation in breast carcinomas.
| Parameter | Breast Cancer Tissue | Normal Adjacent Tissue | Fold Change/Significance | Reference |
| STS mRNA Levels (amol/μg total RNA) | 1458.4 ± 2119.7 | 535.6 ± 663.4 | p < 0.001 | Utsumi et al., 1999 |
| STS mRNA Levels (relative units) | 10.34 ± 1.16 | 4.78 ± 1.11 | p < 0.001 | Miyoshi et al., 2003[4] |
| STS-positive cases (Immunohistochemistry) | 74.3% (84/113) | Not reported | - | Suzuki et al., 2003[5] |
| STS Immunoreactivity Score | Higher in carcinoma | Lower in normal tissue | p = 0.064 | Gunnarsson et al., 2009[6][7] |
Steroid Sulfatase Expression Across Breast Cancer Subtypes
The expression of STS has been investigated across different breast cancer subtypes, with some studies suggesting a potential association with HER2-overexpressing tumors.
| Breast Cancer Subtype | STS Expression Level/Association | Reference |
| ER-positive | High STS mRNA expression associated with poorer prognosis | Miyoshi et al., 2003[4][8] |
| HER2-overexpressing | Positive correlation with STS expression | McNamara et al., 2018 |
| Triple-Negative | Generally lower STS expression compared to HR+ subtypes | McNamara et al., 2018 |
Steroid Sulfatase Enzyme Kinetics
The enzymatic activity of STS has been characterized in breast cancer tissues, providing insights into its substrate affinity and catalytic efficiency.
| Substrate | Km (μM) | Vmax (pmol/mg protein/h) | Cell Line/Tissue | Reference |
| Estrone Sulfate | 6.8 | Not specified | Human breast carcinoma | Proulx & Poirier, 1983[9] |
| DHEAS | 14.9 | Not specified | Human breast carcinoma | Proulx & Poirier, 1983[9] |
| Estrone Sulfate | Not specified | 13.0 | MCF-7 cells (endogenous) | Purohit et al., 2001[10] |
| Estrone Sulfate | Not specified | 64.2 | MCF-7 cells (STS-transduced) | Purohit et al., 2001[10] |
Signaling Pathways and Logical Relationships
The sulfatase pathway is a critical component of the intratumoral estrogen synthesis network. The following diagrams illustrate the key signaling events and the logical framework for targeting STS in breast cancer.
Caption: The Steroid Sulfatase Pathway in Breast Cancer.
Caption: Logical Framework for STS Inhibition in Breast Cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of STS in breast cancer.
Steroid Sulfatase Activity Assay in Breast Cancer Cells (Radiolabeled Method)
This protocol describes a common method for measuring STS activity in cultured breast cancer cells using a radiolabeled substrate.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
[6,7-³H]-Estrone-3-sulfate (³H-E1S)
-
Unlabeled estrone sulfate (E1S)
-
Toluene
-
Scintillation fluid
-
Cell scraper
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Cell Culture: Culture breast cancer cells to near confluency in appropriate medium.
-
Cell Harvest: Wash cells twice with ice-cold PBS and harvest by scraping.
-
Cell Lysis: Resuspend the cell pellet in a known volume of PBS and lyse by sonication or freeze-thaw cycles.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Enzyme Reaction:
-
In a microcentrifuge tube, add a specific amount of cell lysate (e.g., 50-100 µg of protein).
-
Add ³H-E1S (final concentration, e.g., 20 µM) and unlabeled E1S.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Liberated Steroid:
-
Stop the reaction by adding toluene.
-
Vortex vigorously to extract the liberated ³H-estrone into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Scintillation Counting:
-
Transfer an aliquot of the toluene (upper) phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Calculation of STS Activity: Calculate the amount of ³H-estrone formed per unit time per milligram of protein.
Immunohistochemistry (IHC) for STS Protein in Paraffin-Embedded Breast Tumors
This protocol outlines the steps for detecting STS protein expression in formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue sections.
Materials:
-
FFPE breast tumor tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against STS
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath) according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Blocking: Incubate slides with blocking solution for 30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate slides with the primary anti-STS antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Signal Amplification: Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Chromogenic Detection: Incubate slides with DAB solution until the desired brown color develops.
-
Counterstaining: Counterstain slides with hematoxylin.
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Mount with a coverslip using mounting medium.
-
-
Microscopic Evaluation: Examine the slides under a light microscope and score the intensity and percentage of stained tumor cells.
In Vivo Xenograft Studies of STS Inhibitors
This section provides a general methodology for evaluating the efficacy of STS inhibitors in a breast cancer xenograft model.
Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Ovariectomized to mimic the postmenopausal state.
Tumor Cell Implantation:
-
Hormone-dependent breast cancer cells (e.g., MCF-7) are implanted subcutaneously or into the mammary fat pad.
-
Tumor growth is monitored regularly by caliper measurements.
Treatment Protocol:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The STS inhibitor is administered orally or via injection at a predetermined dose and schedule.
-
The control group receives the vehicle alone.
Efficacy Endpoints:
-
Tumor volume is measured throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor tissue can be used for further analysis (e.g., IHC for STS, measurement of intratumoral estradiol levels).
Pharmacodynamic Assessments:
-
Blood samples can be collected to measure serum levels of estrogens and steroid sulfates.
-
STS activity can be measured in peripheral tissues or tumor homogenates.
Therapeutic Targeting of Steroid Sulfatase
The significant role of STS in providing estrogens to breast tumors has led to the development of potent and specific STS inhibitors.
Efficacy of Steroid Sulfatase Inhibitors
Several STS inhibitors have been developed and evaluated in preclinical and clinical studies. Irosustat (STX64) is one of the most extensively studied inhibitors.
| Inhibitor | Cell Line | IC50 (nM) | Effect | Reference |
| Irosustat (STX64) | ZR-75-1 | 13 | Inhibition of STS activity | Utsumi et al., 2007 |
| Irosustat (STX64) | MCF-7 | 0.18 | Inhibition of E1S-stimulated growth | Utsumi et al., 2007 |
| EM-1913 | MCF-7, T-47D | Not specified | Modest decrease in DNA synthesis (~20%) | Poirier et al., 2018[11] |
| 2-MeOE2bisMATE | MCF-7 | 400 | Inhibition of cell growth | Malini et al., 2003[12] |
| TZS-8478 | Human recombinant | <12 | Inhibition of estrone sulfatase | BioWorld, 2003[11] |
Clinical Development of STS Inhibitors
Clinical trials have demonstrated the potential of STS inhibitors in the treatment of HR+ breast cancer.
-
Phase I trials of Irosustat (STX64) in postmenopausal women with advanced breast cancer showed that the drug was well-tolerated and resulted in near-complete inhibition of STS activity in both peripheral blood and tumor tissue. This was accompanied by significant reductions in serum estrogen levels.
-
Phase II trials have explored the efficacy of Irosustat in combination with aromatase inhibitors in patients who have progressed on first-line AI therapy, with results suggesting clinical benefit in a subset of patients.
Caption: Experimental Workflow for Evaluating STS Inhibitors.
Conclusion and Future Directions
Steroid sulfatase plays a crucial and well-documented role in the intratumoral synthesis of estrogens, thereby promoting the growth of hormone receptor-positive breast cancer. The overexpression of STS in breast tumors and its association with a poorer prognosis underscore its clinical relevance. The development of potent STS inhibitors has provided a novel therapeutic strategy to block this important pathway.
Future research in this area should focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from STS inhibitor therapy.
-
Investigating the mechanisms of resistance to STS inhibitors.
-
Exploring the potential of combination therapies, such as co-targeting both the sulfatase and aromatase pathways.
-
Evaluating the role of STS in other breast cancer subtypes and its potential as a target in hormone receptor-negative disease.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the significant role of steroid sulfatase in breast cancer and to advance the development of novel therapies targeting this critical enzyme.
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrone sulfate-sulfatase and 17 beta-hydroxysteroid dehydrogenase activities: a hypothesis for their role in the evolution of human breast cancer from hormone-dependence to hormone-independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen sulfotransferase and steroid sulfatase in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Estrone and dehydroepiandrosterone sulfatase activities and plasma estrone sulfate levels in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurjbreasthealth.com [eurjbreasthealth.com]
- 9. mdpi.com [mdpi.com]
- 10. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Steroid sulfatase-IN-3 biological activity
An In-depth Technical Guide on the Biological Activity of Irosustat (STX64)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone, respectively.[1][2] These active steroids can then be converted into potent androgens and estrogens, which can stimulate the growth of hormone-dependent cancers like those of the breast, prostate, and endometrium.[1][3] Consequently, inhibiting STS is a promising therapeutic strategy for these malignancies.
Irosustat (also known as STX64, 667 COUMATE, or BN83495) is a first-in-class, orally active, irreversible, and non-steroidal inhibitor of STS.[3][4] Developed for the treatment of hormone-sensitive cancers, it has undergone extensive preclinical and clinical evaluation, demonstrating potent biological activity and a favorable safety profile.[3][4] This guide provides a comprehensive overview of the biological activity of Irosustat, including its mechanism of action, quantitative activity data, detailed experimental protocols, and key pharmacokinetic properties.
Mechanism of Action
Irosustat exerts its inhibitory effect through an irreversible mechanism.[4] The molecule contains an aryl sulfamate ester pharmacophore, which is key to its function.[5] Upon entering the active site of the steroid sulfatase enzyme, Irosustat acts as a suicide substrate. The sulfamoyl group is transferred to a critical formylglycine residue (specifically, FGly75) in the enzyme's active site.[6][7] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its natural steroid sulfate substrates.[7] By blocking this crucial step, Irosustat effectively shuts down the production of estrone and DHEA from their sulfated precursors, thereby reducing the intratumoral and systemic levels of active estrogens and androgens that fuel cancer growth.[3][4]
Quantitative Biological Activity
Irosustat has demonstrated potent inhibition of steroid sulfatase across a range of preclinical models, from isolated enzymes to cell-based assays and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Irosustat
| Assay System | IC₅₀ Value | Reference(s) |
| Steroid Sulfatase (Placental Microsomes) | 8 nM | [1][8][9] |
| MCF-7 Breast Cancer Cells | 0.2 nM | [1][8] |
| JEG-3 Choriocarcinoma Cells | 0.015 - 0.025 nM | [5][7] |
Table 2: In Vivo Activity of Irosustat in Animal Models
| Animal Model | Dose & Route | Endpoint | Result | Reference(s) |
| Rat | 1 mg/kg, p.o. | Liver STS Activity | >90% inhibition | [1][8] |
| Rat | 10 mg/kg, p.o. | Liver STS Activity | 97.9% inhibition | [1][8] |
| Ovariectomized Rat | 2 mg/kg/day, p.o. | E1S-Stimulated Uterine Growth | Blocked uterine growth | [1][8] |
| Ovariectomized Mice with Endometrial Cancer Xenografts | 1 mg/kg/day, p.o. | Tumor Growth | 48% inhibition | [10] |
| Ovariectomized Mice with Endometrial Cancer Xenografts | 10 mg/kg/day, p.o. | Tumor Growth | 59% inhibition | [10] |
Table 3: Pharmacodynamic Effects of Irosustat in Clinical Trials (Breast Cancer Patients)
| Parameter | Dose | Effect | Reference(s) |
| STS Activity in Tumor Tissue | 5 mg/day | 99% inhibition | [3][4] |
| STS Activity in Peripheral Blood Lymphocytes | 5 mg/day | 98% inhibition | [2] |
| Serum Estrone (E1) | 5 mg/day | 76% decrease | [4] |
| Serum Estradiol (E2) | 5 mg/day | 39% decrease | [4] |
| Serum DHEA | 5 mg/day | 41% decrease | [4] |
| Serum Androstenediol | 5 mg/day | 70% decrease | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STS inhibitors. Below are protocols for key experiments used to characterize the biological activity of Irosustat.
In Vitro Steroid Sulfatase (STS) Inhibition Assay
This assay quantifies the ability of a compound to inhibit STS activity in a cellular context, typically using the JEG-3 human choriocarcinoma cell line, which has high endogenous STS activity.[5]
Methodology:
-
Cell Culture: Maintain JEG-3 cells in an appropriate culture medium until they form confluent monolayers in multi-well plates.
-
Compound Incubation: Treat the cell monolayers with various concentrations of Irosustat (or other test inhibitors) for a defined period (e.g., 1 hour).
-
Substrate Addition: Add a radiolabeled substrate, typically [6,7-³H]estrone sulfate ([³H]E1S), to each well.
-
Enzymatic Reaction: Incubate the plates for a set time (e.g., 1-4 hours) at 37°C to allow the STS enzyme to convert [³H]E1S to [³H]estrone.
-
Product Extraction: Stop the reaction and separate the product ([³H]estrone) from the substrate ([³H]E1S). This is typically achieved by adding an organic solvent (e.g., toluene) containing the unlabeled product (estrone), vortexing, and allowing the phases to separate. The non-polar [³H]estrone partitions into the organic phase, while the polar [³H]E1S remains in the aqueous phase.
-
Quantification: Measure the radioactivity in an aliquot of the organic phase using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration compared to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic effects of compounds by measuring their impact on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[11][12]
Methodology:
-
Hormone Deprivation: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days (e.g., 3-6 days) to remove any exogenous estrogens and synchronize the cells.[11][12]
-
Cell Seeding: Seed the hormone-deprived cells into 96-well plates at a low density (e.g., 400-1000 cells/well).[11]
-
Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test compound (Irosustat) in the presence of a known estrogenic stimulus (e.g., estradiol or estrone sulfate).
-
Incubation: Incubate the plates for 6-7 days, allowing for multiple cell doublings.
-
Quantify Proliferation: Measure cell viability/proliferation using a suitable method, such as the MTT assay, sulforhodamine B (SRB) assay, or a direct cell count.
-
Data Analysis: Compare the proliferation in wells treated with Irosustat to controls (vehicle only and estrogenic stimulus only). A reduction in estrogen-stimulated proliferation indicates anti-estrogenic activity.
Rat Uterotrophic Assay
The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic properties of a substance by measuring its effect on uterine weight in rodents.[6][13][14]
Methodology:
-
Animal Model: Use either immature female rats (e.g., 21-22 days old) or adult, ovariectomized (OVX) female rats.[6][15] Both models have low endogenous estrogen levels, making the uterus highly sensitive to external estrogens.[13]
-
Acclimatization: Allow animals to acclimate to the facility for a few days before the start of the study.
-
Dosing Regimen: Administer the test compound (Irosustat) and a positive control estrogen (e.g., estrone sulfate) daily for a minimum of three consecutive days.[6][13] Administration can be via oral gavage or subcutaneous injection. A control group receives the vehicle only.
-
Observation: Record clinical observations and body weights daily.
-
Necropsy: Euthanize the animals approximately 24 hours after the last dose.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat or connective tissue, and record the "wet" weight. The uterus may also be blotted to obtain a "blotted" weight.
-
Data Analysis: Compare the mean uterine weights of the treatment groups to the control group. A significant reduction in the estrogen-stimulated increase in uterine weight indicates anti-estrogenic activity.[6]
Pharmacokinetics
The pharmacokinetic profile of Irosustat is unique and contributes significantly to its oral bioavailability and sustained activity.
-
Oral Bioavailability: Irosustat is orally active.[4] A study in rats showed a bioavailability of 95%.[16] In humans, relative bioavailability was found to decrease as the administered dose increased.[17]
-
Sequestration in Red Blood Cells: A key feature of Irosustat's pharmacokinetics is its rapid uptake and sequestration into red blood cells (RBCs) after oral administration.[4][16] It binds to carbonic anhydrase II (CAII) within the RBCs.[4][16] This sequestration protects the drug from rapid first-pass metabolism and degradation in the plasma, effectively creating a circulating reservoir of the inhibitor.[4][16]
-
Half-Life: The elimination half-life in humans is approximately 24 hours.[4]
-
Distribution: Despite being sequestered in RBCs, Irosustat is effectively delivered to target tissues, as evidenced by the near-complete inhibition of STS activity in breast tumors following oral administration.[16][18]
Conclusion
Irosustat is a highly potent, irreversible inhibitor of steroid sulfatase with a well-defined mechanism of action. Extensive preclinical data from in vitro and in vivo models have consistently demonstrated its ability to potently inhibit STS, leading to a significant reduction in the production of active estrogens and androgens. Clinical studies have confirmed these pharmacodynamic effects in patients, showing near-complete inhibition of STS in tumor tissue and significant reductions in circulating steroid hormones. Its unique pharmacokinetic property of sequestration into red blood cells contributes to its oral bioavailability and sustained activity. These characteristics establish Irosustat as a cornerstone molecule in the development of STS inhibitors for hormone-dependent cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Irosustat: Clinical Steroid Sulfatase Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 4. Irosustat - Wikipedia [en.wikipedia.org]
- 5. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irosustat | TargetMol [targetmol.com]
- 9. IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N) [probes-drugs.org]
- 10. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urosphere.com [urosphere.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications [mdpi.com]
- 16. Pharmacokinetics of the nonsteroidal steroid sulphatase inhibitor 667 COUMATE and its sequestration into red blood cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetic modelling of irosustat in postmenopausal women with oestrogen-receptor positive breast cancer incorporating non-linear red blood cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
The Role of Steroid Sulfatase in Prostate Cancer: A Technical Guide for Researchers
Executive Summary: Steroid sulfatase (STS), an enzyme responsible for converting inactive sulfated steroids into their biologically active forms, plays a pivotal role in the progression of prostate cancer, particularly in the development of castration-resistant prostate cancer (CRPC). By hydrolyzing dehydroepiandrosterone sulfate (DHEA-S) into dehydroepiandrosterone (DHEA), STS provides a crucial precursor for intratumoral androgen synthesis, thereby fueling androgen receptor (AR) signaling and promoting tumor growth despite androgen deprivation therapies. This guide provides an in-depth overview of the function of STS in prostate cancer, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Introduction: Intracrinology and the Rise of Castration-Resistant Prostate Cancer
Androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer. However, most patients eventually progress to CRPC, a lethal form of the disease where the cancer continues to grow despite low levels of circulating testosterone. A key mechanism underlying this resistance is intracrinology, the process by which cancer cells synthesize their own androgens from adrenal precursors.[1]
The most abundant of these precursors is DHEA-S, which circulates at concentrations up to 500 times higher than testosterone.[2] Prostate cancer cells can take up DHEA-S from circulation.[3] Within the cancer cell, STS, a membrane-bound enzyme located on the endoplasmic reticulum, catalyzes the critical first step in converting this large reservoir of inactive steroid into potent androgens.[2][4] This intratumoral androgen production reactivates the AR, leading to cancer cell proliferation and survival.[5]
Biochemical Function of STS in Prostate Cancer
STS is a key enzyme that catalyzes the hydrolysis of DHEA-S to the biologically active DHEA. This reaction is a gateway to the synthesis of potent androgens like testosterone and dihydrotestosterone (DHT) within the prostate tumor itself. The expression of STS is upregulated in CRPC, which is associated with resistance to anti-androgen drugs such as enzalutamide and abiraterone.[6][7] Overexpression of STS stimulates intracrine androgen synthesis, increases cell growth, and confers resistance to these therapies.[8]
Signaling Pathway: Intracrine Androgen Synthesis via STS
The following diagram illustrates the pathway from circulating DHEA-S to the activation of the androgen receptor within a prostate cancer cell.
Figure 1: Intracrine androgen synthesis pathway in prostate cancer initiated by STS.
STS Expression and Activity in Prostate Cancer
Studies have consistently shown that STS is overexpressed in CRPC patient tissues and in cell lines resistant to antiandrogen therapies.[5][8] This increased expression is directly linked to enhanced intracrine androgen synthesis and subsequent resistance to treatment.
Quantitative Data on STS Expression and Activity
| Parameter | Tissue/Cell Line | Finding | Reference |
| mRNA Expression | Metastatic vs. Primary Prostate Cancer | Significantly higher STS expression in metastatic tissue. | [8][9] |
| mRNA Expression | Prostate Cancer Cell Lines | Higher STS expression in CRPC cell lines (VCaP, C4-2B MDVR) compared to hormone-sensitive LNCaP cells. | |
| Protein Expression | Human Prostate Cancer Tissues | STS immunoreactivity detected in 85% of cases (n=52). | |
| Enzyme Activity | Castration-Resistant Prostate Cancer | STS activity is elevated in CRPC. | [4] |
| Effect of Overexpression | C4-2B & LNCaP Cells | Stable STS overexpression increased testosterone and DHT levels, respectively, leading to increased cell growth and PSA expression. | [5] |
| Metabolic Impact | C4-2B STS Cells | STS overexpression increases mitochondrial respiration and oxygen consumption rate (OCR). | [6][7] |
Therapeutic Targeting of STS
The critical role of STS in fueling CRPC makes it an attractive therapeutic target. Inhibition of STS activity represents a strategy to overcome resistance to second-generation antiandrogen therapies.[8][10]
Efficacy of STS Inhibitors (STSi)
Several novel, potent small-molecule STS inhibitors have been developed and tested in preclinical models.[8] These inhibitors have been shown to effectively block STS activity, suppress AR signaling, and reduce tumor growth.
| Inhibitor | Model System | Key Result | Reference |
| STS siRNA | C4-2B & VCaP Cells | Downregulation of STS expression reduced cell growth and androgen signaling. | [5][11] |
| STSi (SI-1, SI-2) | VCaP Cells | Potent inhibition of STS activity and growth of VCaP cells; significantly suppressed AR transcriptional activity. | [5] |
| STSi | C4-2B & VCaP Cells | Reduced growth of resistant prostate cancer cells. | [8][12] |
| STSi | Castration-Relapsed VCaP Xenografts | Significantly suppressed tumor growth and decreased serum PSA levels. | [8][12] |
| STSi + Enzalutamide | In vitro and in vivo models | Enhanced the therapeutic effect of enzalutamide. | [5][8][12] |
| SI-2 | C4-2B STS Cells | Significantly reduced the oxygen consumption rate (OCR) and mitochondrial Complex I enzyme activity. | [6] |
Key Experimental Protocols
Accurate assessment of STS function is crucial for research and drug development. Below are detailed methodologies for key experiments.
STS Activity Assay (Fluorometric)
This assay measures STS activity by quantifying the hydrolysis of a fluorogenic substrate.
Principle: The non-fluorescent substrate 4-methylumbelliferyl sulfate (4-MUS) is hydrolyzed by STS to produce the highly fluorescent product 4-methylumbelliferone. The rate of fluorescent product formation is directly proportional to STS activity. This assay is specific to STS at pH 7.5, as other arylsulfatases are inactive at this pH.[2]
Materials:
-
Cell or tissue lysates
-
Assay Buffer: Phosphate buffer, pH 7.5
-
Substrate: 4-methylumbelliferyl sulfate (4-MUS)
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
-
96-well black microplate
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Reaction Setup: In a 96-well black plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well. Bring the total volume to 100 µL with Assay Buffer.
-
Initiate Reaction: Add 100 µL of 4-MUS substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Measurement: Read the fluorescence at Ex/Em = 355/460 nm.
-
Calculation: Calculate STS activity based on a standard curve generated with 4-methylumbelliferone and express as pmol/min/mg protein.
Western Blotting for STS Protein Expression
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the specific protein of interest (STS) using a primary antibody.
Protocol:
-
Lysate Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Quantify protein concentration.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against STS (e.g., rabbit polyclonal) overnight at 4°C. The reported size of STS is approximately 65 kDa.[13][14]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Immunohistochemistry (IHC) for STS Localization
Principle: IHC uses antibodies to detect the location of STS protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections, providing spatial context to its expression.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with the primary STS antibody overnight at 4°C.
-
Detection System: Use a polymer-based detection system (e.g., HRP-polymer conjugate) to amplify the signal.
-
Chromogen: Add a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Examine slides under a microscope. STS immunoreactivity is typically detected in the cytoplasm of cancer cells.[15]
Experimental Workflow: From Tissue to Analysis
The following diagram outlines a typical workflow for analyzing STS in patient tumor samples.
Figure 2: Workflow for Immunohistochemical (IHC) analysis of STS in tissue.
Conclusion and Future Directions
Steroid sulfatase is a key driver of intracrine androgen synthesis and a critical factor in the development of resistance to antiandrogen therapies in prostate cancer.[8][10] The overexpression of STS in CRPC provides a sustained source of androgens that fuel tumor growth. Preclinical data strongly support the therapeutic strategy of targeting STS, with novel inhibitors demonstrating efficacy both as monotherapies and in combination with existing treatments like enzalutamide.[8][12]
Future research should focus on the clinical development of STS inhibitors, identifying predictive biomarkers for patient selection, and exploring potential roles for STS in other cellular processes, such as metabolic reprogramming.[6][7] A deeper understanding of the regulatory mechanisms governing STS expression in prostate cancer may also unveil new therapeutic vulnerabilities.
References
- 1. Dehydroepiandrosterone (DHEA)-SO4 Depot and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The DHEA-sulfate depot following P450c17 inhibition supports the case for AKR1C3 inhibition in high risk localized and advanced castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 6. researchgate.net [researchgate.net]
- 7. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urologytimes.com [urologytimes.com]
- 12. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunohistochemical analysis of steroid sulfatase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. academic.oup.com [academic.oup.com]
Preclinical Data for Irosustat (STX64): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irosustat (also known as STX64 or 667-Coumate) is a potent, orally active, and irreversible nonsteroidal inhibitor of the enzyme steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of active estrogens and androgens by hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their respective biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1] In hormone-dependent cancers, such as breast, prostate, and endometrial cancer, the local production of estrogens and androgens can fuel tumor growth. By blocking STS, Irosustat effectively curtails this local hormone supply, offering a targeted endocrine therapy approach.[2][3] This technical guide provides a comprehensive overview of the preclinical data for Irosustat, focusing on its in vitro and in vivo pharmacology, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Irosustat acts as an irreversible inhibitor of steroid sulfatase. The molecule contains an aryl sulfamate ester group, which is key to its mechanism. It is believed that Irosustat irreversibly modifies the active site formylglycine residue of the STS enzyme, leading to its inactivation.[1] This inhibition prevents the conversion of inactive steroid sulfates into active steroids, thereby reducing the intratumoral levels of estrogens and androgens that can stimulate the growth of hormone-dependent cancer cells.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative preclinical data for Irosustat, including its in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency of Irosustat
| Assay System | Cell Line/Enzyme Source | IC50 Value | Reference |
| Steroid Sulfatase Inhibition | Placental Microsomes | 8 nM | [4][5] |
| Steroid Sulfatase Inhibition | MCF-7 Cells | 0.2 nM | [4][5] |
| Steroid Sulfatase Inhibition | JEG-3 Cells | 0.015 - 0.025 nM | [6][7][8] |
Table 2: In Vivo Efficacy of Irosustat in Rat Models
| Animal Model | Treatment | Endpoint | Result | Reference |
| Ovariectomized Rats | Irosustat (2 mg/kg, p.o. for 5 days) + Estrone Sulfate (E1S) | Uterine Growth | Blocked E1S-stimulated uterine growth | [4][5] |
| NMU-Induced Mammary Tumors in Ovariectomized Rats | Irosustat (2 and 10 mg/kg, p.o.) + E1S | Tumor Growth | Dose-dependent decrease in tumor growth | [4][5] |
| Rat Liver | Irosustat (1 mg/kg) | STS Activity | >90% inhibition | [4][5] |
| Rat Liver | Irosustat (10 mg/kg, p.o.) | STS Activity | 97.9 ± 0.06% inhibition | [4][5] |
Key Experimental Protocols
This section provides detailed methodologies for the key preclinical experiments cited for Irosustat.
In Vitro Steroid Sulfatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Irosustat against steroid sulfatase activity.
Materials:
-
Purified steroid sulfatase (e.g., from human placenta) or cell lysates (e.g., from MCF-7 or JEG-3 cells)
-
Radiolabeled substrate (e.g., [³H]estrone sulfate)
-
Irosustat at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of Irosustat in the assay buffer.
-
In a microplate, add the enzyme source (purified STS or cell lysate).
-
Add the different concentrations of Irosustat to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]estrone sulfate.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a solvent to extract the product).
-
Separate the product (e.g., [³H]estrone) from the substrate using a method like liquid-liquid extraction or chromatography.
-
Quantify the amount of radioactive product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each Irosustat concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Rat Uterotrophic Assay
Objective: To assess the in vivo estrogenic and anti-estrogenic activity of Irosustat.
Materials:
-
Immature or ovariectomized female rats
-
Irosustat
-
Estrone sulfate (E1S) as an estrogenic stimulus
-
Vehicle for administration (e.g., propylene glycol)
-
Animal balance
-
Dissection tools
Protocol:
-
Use either immature female rats (e.g., 21-25 days old) or adult ovariectomized rats.
-
Acclimatize the animals to the housing conditions for at least 5 days.
-
Divide the animals into treatment groups: vehicle control, E1S alone, Irosustat alone, and E1S in combination with different doses of Irosustat.
-
Administer the respective treatments orally (p.o.) or via subcutaneous injection daily for a period of 3 to 7 days.
-
Record the body weight of each animal daily.
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight of the uterus.
-
The uterine weight is the primary endpoint. A significant increase in uterine weight in the E1S group compared to the control group indicates a successful estrogenic stimulus. A significant reduction in the uterine weight of the Irosustat + E1S groups compared to the E1S alone group indicates anti-estrogenic activity.
N-nitrosomethylurea (NMU)-Induced Mammary Tumor Model in Rats
Objective: To evaluate the in vivo efficacy of Irosustat in a hormone-dependent breast cancer model.
Materials:
-
Female Sprague-Dawley or Wistar-Furth rats (around 50-60 days of age)
-
N-nitrosomethylurea (NMU)
-
Irosustat
-
Estrone sulfate (E1S)
-
Vehicle for administration
-
Calipers for tumor measurement
Protocol:
-
Induce mammary tumors by a single intraperitoneal injection of NMU (e.g., 50 mg/kg body weight).
-
Monitor the animals regularly for the appearance of palpable mammary tumors.
-
Once tumors reach a certain size (e.g., 1-2 cm in diameter), ovariectomize the animals to remove the endogenous source of estrogens, which typically causes tumor regression.
-
After tumor regression, randomize the animals into treatment groups: vehicle control, E1S alone (to stimulate tumor regrowth), and E1S in combination with different doses of Irosustat.
-
Administer the treatments orally on a daily basis.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) to calculate tumor volume.
-
Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.
-
The primary endpoint is the change in tumor volume over time. A significant inhibition of tumor growth in the Irosustat-treated groups compared to the E1S alone group demonstrates the anti-tumor efficacy of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by Irosustat and a typical experimental workflow for its preclinical evaluation.
Caption: Steroid Sulfatase (STS) Signaling Pathway and Inhibition by Irosustat.
Caption: Preclinical Evaluation Workflow for Irosustat.
Conclusion
The preclinical data for Irosustat strongly support its mechanism of action as a potent and irreversible inhibitor of steroid sulfatase. In vitro studies have demonstrated its high potency in inhibiting STS in both enzymatic and cell-based assays.[4][5][6][7][8] In vivo, Irosustat has shown significant efficacy in well-established rodent models of hormone-dependent breast cancer, effectively blocking estrogen-stimulated uterine growth and inhibiting the growth of mammary tumors.[4][5] These compelling preclinical findings have provided a solid foundation for the clinical development of Irosustat as a novel endocrine therapy for hormone-sensitive cancers. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential.
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. academic.oup.com [academic.oup.com]
- 5. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. Modulation of N-methyl-N-nitrosourea induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]
Steroid sulfatase-IN-3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates to their active forms. Its role in supplying estrogens to hormone-dependent tumors has made it a significant target for therapeutic intervention in cancers such as breast and endometrial cancer. Steroid sulfatase-IN-3, also identified as compound 1q, is a potent, non-steroidal, irreversible inhibitor of STS. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation, to support further research and development in this area.
Chemical Structure and Properties
This compound is an aryl sulfamate derivative containing an adamantyl moiety. Its chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-chlorophenyl N-[(4-(adamantan-1-ylcarbamoyl)phenyl)carbamoyl]sulfamate |
| Synonyms | Compound 1q |
| CAS Number | 2413880-53-0[1] |
| Molecular Formula | C₂₄H₂₆ClN₃O₅S |
| Molecular Weight | 504.0 g/mol |
(Data sourced from chemical supplier information and the primary literature)
Biological Activity
This compound has been demonstrated to be a highly potent inhibitor of the steroid sulfatase enzyme and exhibits significant antiproliferative effects on estrogen-dependent breast cancer cells.
Table 2: Biological Activity of this compound
| Assay | Cell Line/Enzyme Source | IC₅₀ | Reference |
| Steroid Sulfatase Inhibition (cell-free) | Human Placental Microsomes | 25.8 nM | [2] |
| Steroid Sulfatase Inhibition (whole cell) | JEG-3 (human placental choriocarcinoma) | 150 nM | [3][4] |
| Antiproliferative Activity | T-47D (estrogen-dependent breast cancer) | 1.04 µM | [2] |
Mechanism of Action
This compound acts as an irreversible inhibitor of steroid sulfatase. The mechanism of irreversible inhibition by aryl sulfamate-based inhibitors involves the sulfamoyl group targeting a formylglycine residue within the active site of the STS enzyme. This leads to a covalent modification of the enzyme, rendering it permanently inactive.
Experimental Protocols
Synthesis of this compound (Compound 1q)
The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, please refer to the primary literature by El-Gamal MI, et al. (2020).[3][4]
General Procedure:
-
Amide Formation: 4-Aminobenzoic acid is coupled with adamantan-1-amine to form N-(adamantan-1-yl)-4-aminobenzamide. This reaction is typically carried out using standard peptide coupling reagents.
-
Sulfamoylation: The resulting amide is then reacted with a sulfamoylating agent, such as 2-chlorophenyl chlorosulfate, in the presence of a base to yield the final product, this compound.[3][4]
Steroid Sulfatase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of the compound on the STS enzyme.
Materials:
-
Human placental microsomes (source of STS)
-
[³H]-Estrone-3-sulfate (substrate)
-
Toluene (for extraction)
-
Scintillation fluid
-
Test compound (this compound)
-
Tris-HCl buffer
Protocol:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the human placental microsomes, Tris-HCl buffer, and the test compound dilution.
-
Pre-incubate the mixture.
-
Initiate the enzymatic reaction by adding [³H]-Estrone-3-sulfate.
-
Incubate at 37°C.
-
Stop the reaction by adding an appropriate quenching agent.
-
Extract the product, [³H]-Estrone, with toluene.
-
Measure the radioactivity of the toluene layer using a scintillation counter.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.
T-47D Cell Proliferation Assay
This assay assesses the antiproliferative activity of the compound on estrogen-dependent breast cancer cells.
Materials:
-
T-47D human breast cancer cell line
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
96-well plates
Protocol:
-
Seed T-47D cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound is a potent and irreversible inhibitor of steroid sulfatase with demonstrated antiproliferative activity against hormone-dependent breast cancer cells. Its well-defined chemical structure and biological activity make it a valuable tool for researchers investigating the role of steroid sulfatase in various physiological and pathological processes. The experimental protocols provided herein offer a foundation for the synthesis and further evaluation of this and similar compounds in the pursuit of novel therapeutics for hormone-dependent diseases.
References
The Steroid Sulfatase Pathway: A Pivotal Target in Hormone-Dependent Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The steroid sulfatase (STS) pathway has emerged as a critical driver in the progression of hormone-dependent cancers, including those of the breast, prostate, and endometrium. This enzyme, responsible for the hydrolysis of inactive steroid sulfates into active, cancer-promoting hormones, presents a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the STS pathway, its role in oncogenesis, quantitative data supporting its significance, detailed experimental protocols for its study, and the current landscape of STS inhibitors.
The Core of the Pathway: Steroid Sulfatase (STS)
Steroid sulfatase is a microsomal enzyme that catalyzes the conversion of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be further metabolized into potent estrogens and androgens that fuel the growth of hormone-receptor-positive tumors.[2]
In many hormone-dependent cancers, the expression and activity of STS are significantly elevated compared to normal tissues. This upregulation leads to an increased intratumoral production of estrogens and androgens, thereby promoting cancer cell proliferation and survival.
The STS Signaling Pathway in Cancer
The STS pathway plays a crucial role in providing a local supply of active steroid hormones to cancer cells. The following diagram illustrates the key steps in this pathway and its contribution to cancer progression.
Caption: Steroid Sulfatase (STS) hydrolyzes circulating DHEAS and E1S to produce active androgens and estrogens within the tumor cell, which then drive cancer progression.
Quantitative Data on STS in Cancer
Numerous studies have quantified the expression and activity of STS in cancerous tissues, highlighting its potential as a biomarker and therapeutic target.
| Cancer Type | Parameter | Finding | Reference |
| Endometrial Cancer | STS Activity | 12-fold higher in cancerous tissue compared to normal endometrium. | [3] |
| Endometrial Cancer | STS Expression (IHC) | 86% of endometrial carcinomas are immunoreactive for STS. | [3] |
| Breast Cancer | DNA Synthesis Inhibition (with STS inhibitors) | ~20% decrease in cancer cell DNA synthesis. | [2][4] |
| Breast Cancer | Estradiol Concentration (with STS inhibitors) | ~26% decrease in estradiol levels in cancer cells. | [2] |
Efficacy of STS Inhibitors in Preclinical Models
The development of potent and specific STS inhibitors has shown promising results in preclinical cancer models.
| Cancer Model | STS Inhibitor | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Endometrial Cancer Xenograft | STX64 | 1 mg/kg, oral, daily | 48% | [3][5] |
| Endometrial Cancer Xenograft | STX64 | 10 mg/kg, oral, daily | 59% | [3][5] |
| Endometrial Cancer Xenograft | STX213 | 1 mg/kg, oral, daily | 67% | [3][5] |
| Ishikawa Endometrial Cancer Cells (in vitro) | STX64 and STX213 | N/A | Complete inhibition of STS activity | [3] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the STS pathway and the efficacy of its inhibitors. Below are detailed methodologies for key experiments.
Steroid Sulfatase (STS) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring STS activity in cell lysates and tissue homogenates.
Materials:
-
Sulfatase Assay Buffer
-
Sulfatase Substrate (e.g., p-nitrocatechol sulfate)
-
Stop/Developing Solution
-
4-Nitrocatechol Standard
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 515 nm
-
Cell or tissue lysates
Procedure:
-
Sample Preparation:
-
Cells: Lyse 1-5 x 10^6 cells in 50-100 µL of ice-cold Sulfatase Assay Buffer. Incubate on ice for 10 minutes and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Tissues: Homogenize 10-20 mg of tissue in 100-200 µL of ice-cold Sulfatase Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Standard Curve Preparation: Prepare a standard curve using the 4-Nitrocatechol Standard (0, 10, 20, 30, 40, 50 nmol/well). Adjust the volume of each standard to 100 µL with Sulfatase Assay Buffer.
-
Reaction Setup:
-
Add 10-50 µL of sample lysate to the wells of the 96-well plate.
-
For each sample, prepare a background control well containing the same amount of sample.
-
Adjust the volume in all sample and background wells to 100 µL with Sulfatase Assay Buffer.
-
-
Reaction Mix Preparation:
-
Reaction Mix: For each sample well, mix 80 µL of Sulfatase Assay Buffer and 10 µL of Sulfatase Substrate.
-
Background Control Mix: For each background well, mix 90 µL of Sulfatase Assay Buffer.
-
-
Incubation: Add 90 µL of the appropriate Reaction Mix or Background Control Mix to the corresponding wells. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Add 100 µL of Stop/Developing Solution to all wells. Measure the absorbance at 515 nm.
-
Calculation: Subtract the background reading from the sample reading. Calculate the STS activity from the standard curve. One unit of sulfatase is the amount of enzyme that generates 1.0 µmole of 4-nitrocatechol per minute at 37°C.
Caption: A streamlined workflow for determining steroid sulfatase activity using a colorimetric assay.
Immunohistochemistry (IHC) for STS Expression
This protocol provides a general guideline for the detection of STS protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against STS
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate slides with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate slides with the primary STS antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Rinse slides with PBS. Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Rinse slides with PBS. Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Detection: Rinse slides with PBS. Apply DAB substrate and incubate until the desired brown color develops. Stop the reaction by rinsing with water.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene. Mount with a coverslip using mounting medium.
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of STS staining.
Cell Proliferation Assay (WST-1)
This assay measures cell proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
STS inhibitor
-
WST-1 reagent
-
96-well tissue culture plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the STS inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm.
-
Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell proliferation relative to the vehicle control.
In Vivo Xenograft Model for STS Inhibitor Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of STS inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
STS inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the STS inhibitor or vehicle control to the respective groups according to the desired schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC, STS activity).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the effect of the STS inhibitor on tumor growth.
Caption: The logical framework illustrating how STS inhibitors exert their therapeutic effect by disrupting the STS pathway in cancer.
Conclusion
The steroid sulfatase pathway represents a validated and highly promising target for the treatment of hormone-dependent cancers. The elevated expression and activity of STS in these malignancies provide a clear rationale for the development of targeted inhibitors. The quantitative data and preclinical evidence strongly support the continued investigation of STS inhibitors as a monotherapy or in combination with other endocrine agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the intricacies of the STS pathway and to evaluate the efficacy of novel therapeutic strategies targeting this critical enzyme.
References
- 1. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of steroid sulfatase inhibitors as a novel therapeutic strategy against hormone-dependent endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Steroid Sulfatase Inhibitor Irosustat (STX64)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent, non-steroidal steroid sulfatase (STS) inhibitor, Irosustat, also known as STX64, 667-COUMATE, and BN83495. Given the initial query for "Steroid sulfatase-IN-3" yielded no publicly available information, this guide focuses on Irosustat as a well-characterized exemplar of a clinical-stage STS inhibitor. Irosustat has been the subject of numerous preclinical and clinical studies, making it an informative model for understanding the therapeutic potential and mechanistic intricacies of STS inhibition.
Core Concepts of Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be further converted into potent estrogens and androgens, which can fuel the growth of hormone-dependent cancers, including those of the breast, prostate, and endometrium.[3] STS activity is found in a majority of hormone-receptor-positive breast tumors and its expression is associated with a poorer prognosis.[1] Therefore, inhibiting STS is a promising therapeutic strategy to deprive hormone-dependent tumors of the local steroid supply that drives their proliferation.[2]
Irosustat is a first-in-class, orally active, and irreversible inhibitor of STS.[3] Its mechanism of action involves the transfer of its sulfamate group to the active site formylglycine residue of the STS enzyme, leading to its inactivation.[4] This irreversible inhibition effectively blocks the conversion of inactive steroid sulfates to their active forms.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for Irosustat from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Irosustat
| Assay System | Cell Line/Enzyme Source | IC50 Value | Reference |
| Steroid Sulfatase Inhibition | Placental Microsomes | 8 nM | [5] |
| Steroid Sulfatase Inhibition | Intact MCF-7 cells | 0.2 nM | [5] |
| Steroid Sulfatase Inhibition | Intact JEG-3 cells | 1.7 nM | [3] |
| Structure-Activity Relationship Analogs | Intact JEG-3 cells | 0.015 - 0.025 nM | [4][6] |
Table 2: Pharmacokinetic Parameters of Irosustat in Postmenopausal Women
| Parameter | Value | Conditions | Reference |
| Elimination Half-life | 24.44 - 29.75 hours | 5-80 mg oral dose | [7] |
| Apparent Plasma Clearance | 1199.52 L/day | Multiple oral doses (1-80 mg) | [8] |
| Apparent Blood Clearance | 3.90 L/day | Multiple oral doses (1-80 mg) | [8] |
| Blood to Plasma Concentration Ratio | 419 (in linear conditions) | Multiple oral doses (1-80 mg) | [8] |
| Time to Progression (Median) | 5.1 - 13.1 weeks | 1-80 mg daily oral dose in ER+ breast cancer | [7] |
Table 3: Clinical Efficacy and Pharmacodynamic Effects of Irosustat
| Endpoint | Result | Clinical Trial Context | Reference |
| STS Activity Inhibition (PBLs) | >98% | Phase I, postmenopausal breast cancer (5 or 20 mg dose) | [7] |
| STS Activity Inhibition (Tumor Tissue) | >99% | Phase I, postmenopausal breast cancer (5 mg/day for 5 days) | [3][7] |
| Clinical Benefit Rate (CBR) | 18.5% (ITT), 21.7% (per-protocol) | Phase II (IRIS study), added to an aromatase inhibitor in ER+ breast cancer | [1][9] |
| Progression-Free Survival (PFS) | 2.7 months (median) | Phase II (IRIS study), added to an aromatase inhibitor in ER+ breast cancer | [9] |
| Change in Serum Estrone (E1) | 76% decrease | Phase I, postmenopausal breast cancer (5 mg/day) | [10] |
| Change in Serum Estradiol (E2) | 39% decrease | Phase I, postmenopausal breast cancer (5 mg/day) | [10] |
| Change in Serum DHEA | 41% decrease | Phase I, postmenopausal breast cancer (5 mg/day) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Irosustat.
1. Synthesis of Irosustat
The synthesis of Irosustat involves a Pechmann reaction to form the tricyclic coumarin core, followed by sulfamoylation.[11]
-
Step 1: Formation of the Tricyclic Coumarin Core.
-
React methyl 2-oxocycloheptane carboxylate with resorcinol in the presence of trifluoroacetic acid and concentrated sulfuric acid as condensing agents.
-
The temperature should be maintained below 10°C during the addition of the acids.
-
Quench the reaction with ice-water.
-
Collect the precipitate, wash with water, and dissolve in acetone. This yields the parent tricyclic coumarin, 3-hydroxy-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta-[c]][7]benzopyran.[11]
-
-
Step 2: Sulfamoylation.
-
Dissolve the parent tricyclic coumarin in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (60% dispersion in mineral oil) at 0°C under a nitrogen atmosphere.
-
Once the evolution of hydrogen has ceased, add sulfamoyl chloride in one portion.
-
The resulting product is Irosustat, (6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate.[6]
-
2. Steroid Sulfatase (STS) Inhibition Assay in Intact Cells (JEG-3)
This assay measures the ability of a compound to inhibit STS activity in a whole-cell context.[3]
-
Cell Culture:
-
Culture JEG-3 human choriocarcinoma cells in appropriate medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[12]
-
-
Assay Procedure:
-
Seed JEG-3 cells in 96-well plates and allow them to adhere overnight.
-
Incubate the cells with varying concentrations of Irosustat (or other test compounds) for a predetermined time.
-
Add [6,7-³H]estrone sulfate (E1S) to the medium and incubate for a further period (e.g., 4 hours) to allow for enzymatic conversion.
-
Stop the reaction and extract the steroids from the medium using an organic solvent (e.g., toluene).
-
Separate the product, [³H]estrone (E1), from the substrate, [³H]E1S, using thin-layer chromatography (TLC).
-
Quantify the amount of [³H]E1 formed using liquid scintillation counting.
-
Calculate the percentage inhibition of STS activity for each concentration of the inhibitor and determine the IC50 value.[3][13]
-
3. Cell Proliferation Assay (MCF-7)
This assay assesses the effect of STS inhibition on the proliferation of estrogen-receptor-positive breast cancer cells.[8][10]
-
Cell Culture:
-
Maintain MCF-7 human breast cancer cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with fetal bovine serum and antibiotics.[10]
-
Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped fetal bovine serum for several days to deprive them of estrogens.[10]
-
-
Assay Procedure:
-
Seed the hormone-deprived MCF-7 cells in 96-well plates.
-
Treat the cells with a source of estrone sulfate (E1S) to stimulate proliferation via its conversion to estrogen.
-
Concurrently, treat the cells with various concentrations of Irosustat.
-
Incubate the plates for a period of 6-7 days, with media and treatments refreshed every 2-3 days.
-
Assess cell proliferation using a suitable method, such as:
-
Determine the effect of Irosustat on E1S-stimulated cell growth and calculate the concentration that inhibits proliferation by 50% (IC50).
-
4. In Vivo Rat Uterotrophic Assay for Estrogenicity
This assay is used to determine if a compound has estrogenic or anti-estrogenic effects in a living organism.[5][7][9]
-
Animal Model:
-
Assay Protocol:
-
Administer the test compound (Irosustat) and/or a known estrogen (e.g., estradiol) to the rats daily for three consecutive days via oral gavage or subcutaneous injection.[7]
-
Include a vehicle control group and a positive control group (estrogen only).
-
On the fourth day, humanely euthanize the animals and carefully dissect the uteri.
-
Weigh the wet and blotted uteri.
-
A significant increase in uterine weight compared to the vehicle control indicates an estrogenic effect. A lack of increase in uterine weight in the presence of an estrogen source would indicate an anti-estrogenic effect. Irosustat, being non-estrogenic, is not expected to increase uterine weight on its own.[5]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and processes related to Irosustat.
Caption: Steroidogenesis pathway and the inhibitory action of Irosustat on STS.
References
- 1. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urosphere.com [urosphere.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Application of a JEG-3 organoid model to study HLA-G function in the trophoblast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 15. dovepress.com [dovepress.com]
The Role of Steroid Sulfatase Inhibition in Hormone-Dependent Diseases: A Technical Guide to Irosustat (STX-64)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] By hydrolyzing steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), STS plays a pivotal role in fueling the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][2] In postmenopausal women, the peripheral conversion of steroid sulfates is a primary source of estrogens that can stimulate tumor growth. Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these malignancies.
This technical guide focuses on Irosustat (also known as STX-64 or 667-COUMATE), a first-in-class, orally active, and irreversible nonsteroidal inhibitor of STS.[1] We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows.
Mechanism of Action
Irosustat acts as an irreversible inhibitor of steroid sulfatase.[1] Its mechanism involves the sulfamate group of the molecule being transferred to the active site formylglycine residue of the STS enzyme, leading to its inactivation. This irreversible inhibition blocks the hydrolysis of E1S and DHEAS, thereby reducing the intratumoral production of estrogens (estrone and estradiol) and androgens (testosterone and dihydrotestosterone) that drive the proliferation of hormone-dependent cancer cells.
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy data for Irosustat.
Table 1: In Vitro Inhibitory Activity of Irosustat
| Cell Line/Enzyme Source | Assay Type | IC50 Value | Reference |
| Human Placental Microsomes | Enzyme Inhibition | 8 nM | [3] |
| JEG-3 (Human Choriocarcinoma) | Cell-based STS Inhibition | 1.5 nM | [4] |
| MCF-7 (Human Breast Cancer) | Cell-based STS Inhibition | 0.2 nM | [3] |
| JEG-3 (Ring-Expanded Analogs) | Cell-based STS Inhibition | 0.015 - 0.025 nM | [4][5] |
Table 2: Clinical Efficacy of Irosustat in Hormone-Dependent Cancers
| Cancer Type | Clinical Trial Phase | Treatment Regimen | Key Findings | Reference |
| ER+ Breast Cancer | Phase II (IRIS study) | Irosustat (40 mg/day) + Aromatase Inhibitor | Clinical Benefit Rate: 18.5% (ITT), 21.7% (per-protocol) | [6][7] |
| ER+ Early Breast Cancer | Phase II (IPET study) | Irosustat (40 mg/day) for 2 weeks | Significant reduction in tumor proliferation (Ki67) | [8] |
| Endometrial Cancer | Phase II | Irosustat (40 mg/day) vs. Megestrol Acetate | 36.1% of patients on Irosustat were progression-free at 6 months | |
| Castration-Resistant Prostate Cancer | Phase I | Irosustat (1, 5, 20, 40, or 80 mg/day) | Nearly complete STS inhibition and suppression of endocrine parameters | [1] |
Table 3: Pharmacodynamic Effects of Irosustat in Postmenopausal Women with Breast Cancer
| Parameter | Dosage | Change from Baseline | Reference |
| STS Activity in Tumor Tissue | 5 mg/day for 5 days | ~99% inhibition | [1] |
| Serum Estrone | 5 mg/day for 5 days | 76% decrease | [1] |
| Serum Estradiol | 5 mg/day for 5 days | 39% decrease | [1] |
| Serum DHEA | 5 mg/day for 5 days | 41% decrease | [1] |
| Serum Androstenediol | 5 mg/day for 5 days | 70% decrease | [1] |
Signaling Pathways and Experimental Workflows
Steroidogenesis Pathway and Irosustat's Point of Intervention
The following diagram illustrates the key steps in the conversion of steroid sulfates to active estrogens and androgens, highlighting the central role of STS and the inhibitory action of Irosustat.
Caption: Steroidogenesis pathway illustrating the inhibition of STS by Irosustat.
Experimental Workflow for In Vitro Evaluation of Irosustat
This diagram outlines the typical workflow for assessing the in vitro efficacy of an STS inhibitor like Irosustat.
Caption: Workflow for in vitro evaluation of Irosustat's inhibitory activity.
Experimental Protocols
Steroid Sulfatase (STS) Enzyme Inhibition Assay
This protocol is designed to determine the in vitro potency of Irosustat in inhibiting STS activity using a cell-free system.
Materials:
-
Human placental microsomes or recombinant human STS
-
[6,7-³H]Estrone-3-sulfate ([³H]E1S)
-
Irosustat
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Toluene
-
Liquid scintillation cocktail and vials
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Irosustat in DMSO.
-
Dilute the [³H]E1S in the assay buffer to the desired final concentration (typically around 20 nM).
-
Prepare serial dilutions of Irosustat in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the STS enzyme source (e.g., 10-20 µg of microsomal protein), and the Irosustat dilution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the [³H]E1S solution. The final reaction volume is typically 200 µL.
-
Incubate for 20-30 minutes at 37°C. The incubation time should be within the linear range of the enzyme reaction.
-
-
Extraction of Unconjugated Steroid:
-
Stop the reaction by adding 1 mL of toluene.
-
Vortex vigorously for 30 seconds to extract the unconjugated [³H]estrone into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Quantification:
-
Transfer a known volume (e.g., 800 µL) of the upper toluene layer to a liquid scintillation vial.
-
Add 5 mL of liquid scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each Irosustat concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the Irosustat concentration and fitting the data to a sigmoidal dose-response curve.
-
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of Irosustat on the proliferation of the hormone-dependent breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped serum
-
Irosustat
-
Estrone sulfate (E1S)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells and resuspend them in phenol red-free medium supplemented with charcoal-stripped serum.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Irosustat in the same medium.
-
Add 100 µL of the Irosustat dilutions to the wells, along with a constant concentration of E1S (e.g., 10 nM) to stimulate proliferation. Include appropriate controls (vehicle control, E1S alone).
-
Incubate the plate for 5-7 days.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each Irosustat concentration compared to the E1S-stimulated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) from the dose-response curve.
-
In Vivo Xenograft Model in Hormone-Dependent Breast Cancer
This protocol describes a general procedure for evaluating the in vivo efficacy of Irosustat in a mouse xenograft model using hormone-dependent breast cancer cells.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (e.g., 0.72 mg, 60-day release)
-
Irosustat formulation for oral administration
-
Calipers
-
Anesthesia
Procedure:
-
Animal Preparation and Tumor Cell Implantation:
-
A week before tumor cell injection, implant a slow-release estrogen pellet subcutaneously in the dorsal flank of each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
On the day of implantation, harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each anesthetized mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Irosustat (e.g., 10 mg/kg) or the vehicle control daily by oral gavage.
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 4-6 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be fixed in formalin for histological and immunohistochemical analysis (e.g., Ki67 staining for proliferation).
-
Another portion can be snap-frozen for molecular analysis (e.g., measurement of intratumoral steroid levels).
-
Collect blood samples for the analysis of circulating steroid hormone levels.
-
Measurement of Serum Steroid Levels by LC-MS/MS
This protocol provides a general outline for the quantification of serum steroid hormones to assess the pharmacodynamic effects of Irosustat.
Materials:
-
Serum samples from treated and control subjects
-
Internal standards (deuterated analogs of the steroids of interest)
-
Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)
-
LC-MS/MS system (a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Appropriate LC column for steroid separation
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a known volume of serum (e.g., 100-200 µL), add the internal standard mixture.
-
Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the steroids using a suitable chromatographic gradient.
-
Detect and quantify the steroids using multiple reaction monitoring (MRM) in positive or negative ion mode, as appropriate for each steroid.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of steroid standards.
-
Calculate the concentration of each steroid in the serum samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Conclusion
Irosustat is a potent and specific inhibitor of steroid sulfatase with demonstrated activity in preclinical models and clinical trials of hormone-dependent cancers. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of STS inhibitors. By blocking a key pathway in the production of tumor-promoting steroid hormones, Irosustat represents a valuable therapeutic strategy, particularly in combination with other endocrine therapies, for the treatment of hormone-sensitive malignancies. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 6. Xenograft model of human breast cancer [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide on the Therapeutic Potential of Steroid Sulfatase (STS) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates into biologically active estrogens and androgens.[1] Its overexpression in hormone-dependent malignancies, such as breast, prostate, and endometrial cancers, and its role in conditions like endometriosis, have positioned it as a compelling therapeutic target.[2][3] STS inhibitors block this crucial activation step, offering a novel endocrine therapy approach. The most clinically advanced STS inhibitor, Irosustat (STX64), has demonstrated promising results in Phase I and II trials, effectively suppressing enzyme activity and reducing tumor growth.[2][4] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to STS inhibition, serving as a technical resource for professionals in the field.
Introduction to Steroid Sulfatase (STS)
Steroid sulfatase, also known as arylsulfatase C, is a microsomal enzyme responsible for hydrolyzing sulfate esters from a variety of steroids.[5] The primary substrates of STS are estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), which are abundant in circulation and serve as inert reservoirs.[6][7] By removing the sulfate group, STS converts these precursors into estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[8] These can then be further metabolized into potent estrogens (e.g., estradiol) and androgens that drive the proliferation of hormone-dependent cells.[8]
In several hormone-dependent cancers, including a significant majority of breast tumors, STS is highly expressed and its activity is often much higher than that of aromatase, another key enzyme in estrogen synthesis.[6][9] This intratumoral production of hormones is a key driver of tumor growth, especially in postmenopausal women.[7] Consequently, inhibiting STS presents a powerful strategy to cut off this local hormone supply, potentially overcoming resistance to other endocrine therapies like aromatase inhibitors.[2][10]
Mechanism of Action of STS Inhibitors
STS inhibitors function by blocking the active site of the steroid sulfatase enzyme, preventing it from hydrolyzing its steroid sulfate substrates.[5] This leads to a decrease in the local and systemic levels of active, unconjugated steroids.[5] Inhibitors are broadly classified into two types:
-
Irreversible Inhibitors: These inhibitors, often based on an aryl sulfamate ester pharmacophore, form a permanent covalent bond with a key formylglycine residue in the enzyme's active site, rendering it permanently inactive.[5][11][12] The most clinically studied inhibitor, Irosustat (STX64, 667Coumate), is an example of a potent, non-steroidal, irreversible inhibitor.[10][13]
-
Reversible Inhibitors: These compounds bind non-covalently to the enzyme's active site and can dissociate, leading to temporary inhibition.[5]
The primary therapeutic effect is the reduction of estrogenic and androgenic stimulation in target tissues, thereby inhibiting the growth of hormone-dependent tumors and ectopic endometrial tissue.[2][6]
Signaling Pathways and Experimental Workflows
Steroidogenic Pathway Targeted by STS Inhibition
The following diagram illustrates the central role of STS in converting inactive steroid sulfates into active hormones that promote tumor growth. STS inhibitors block this critical step.
References
- 1. mdpi.com [mdpi.com]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Home [solarishealth.com]
- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Steroid sulfatase inhibitors: their potential in the therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid Sulfatase Inhibitors: Their Potential in the Therapy of B...: Ingenta Connect [ingentaconnect.com]
- 8. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 12. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of Steroid Sulfatase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can drive the proliferation of hormone-dependent cancers, including certain types of breast and prostate cancer.[1][2] Consequently, STS has emerged as a significant therapeutic target for the development of novel anti-cancer agents.[3] Steroid sulfatase-IN-3 (also identified as compound 1q in scientific literature) is a potent, non-steroidal inhibitor of STS, belonging to a series of aryl sulfamate derivatives.[2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its enzymatic inhibition and its anti-proliferative effects on a hormone-dependent breast cancer cell line.
Mechanism of Action
This compound acts as an inhibitor of the steroid sulfatase enzyme. By blocking the active site of STS, it prevents the conversion of inactive steroid sulfates into active estrogens and androgens. This reduction in local active hormone levels is the primary mechanism by which this compound is expected to exert its anti-proliferative effects in hormone-dependent cancer cells. The sulfamate moiety is a key pharmacophore for many irreversible STS inhibitors.
Signaling Pathway
The sulfatase pathway plays a crucial role in providing active steroids that can stimulate cell proliferation in hormone-dependent cancers. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Steroidogenesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in both cell-free enzymatic assays and cell-based proliferation assays. The data is summarized below for clear comparison.
| Assay Type | System | Target | Parameter | Value | Reference |
| Enzymatic Inhibition | Cell-Free | Steroid Sulfatase | IC₅₀ | 25.8 nM | [3] |
| Cellular Inhibition | JEG-3 Whole-Cell | Steroid Sulfatase | IC₅₀ | ~150 nM | [2] |
| Anti-proliferative | T-47D Cells | Cell Viability | IC₅₀ | 1.04 µM | [3] |
Experimental Protocols
Cell-Free Steroid Sulfatase (STS) Inhibition Assay
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the STS enzyme in a cell-free system.
Workflow Diagram:
Caption: Workflow for the cell-free STS inhibition assay.
Methodology:
-
Enzyme Preparation: A preparation of STS enzyme is required. This is commonly sourced from human placental microsomes or recombinant human STS expressed in a suitable cell line.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to achieve a range of final concentrations for testing.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the STS enzyme preparation with each dilution of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a radiolabeled substrate, typically [³H]-estrone-3-sulfate (E1S), to a final concentration that is near the Michaelis constant (Km) for the enzyme.
-
Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by adding an organic solvent, such as toluene.
-
Vortex vigorously to extract the product, [³H]-estrone, into the organic phase, while the unreacted substrate, [³H]-E1S, remains in the aqueous phase.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the organic (toluene) layer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of product formed.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
T-47D Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative activity of this compound on the estrogen receptor-positive T-47D human breast cancer cell line.
Methodology:
-
Cell Culture:
-
Culture T-47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.2 Units/mL bovine insulin in a humidified incubator at 37°C with 5% CO₂.[4]
-
-
Cell Seeding:
-
Harvest logarithmically growing T-47D cells using Trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[5]
-
Allow the cells to adhere for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).
-
After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours to allow for effects on cell proliferation.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a highly potent inhibitor of the steroid sulfatase enzyme. The provided protocols offer robust and reproducible methods for characterizing its enzymatic inhibition and its anti-proliferative efficacy in a relevant cancer cell line model. These assays are fundamental for the preclinical evaluation and further development of this compound and other novel STS inhibitors for therapeutic applications in hormone-dependent diseases.
References
- 1. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. A new series of aryl sulfamate derivatives: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 5. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Steroid Sulfatase-IN-3 in Cell Culture
Introduction
Steroid sulfatase-IN-3 is a potent inhibitor of the enzyme Steroid Sulfatase (STS). STS plays a crucial role in the biosynthesis of active steroid hormones by converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be further converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, such as breast and prostate cancer.[1] By blocking STS, this compound reduces the local production of these active hormones, thereby inhibiting the growth of cancer cells that rely on them. These application notes provide a comprehensive guide for the use of this compound in a cell culture setting for research and drug development purposes.
Mechanism of Action
This compound acts as a potent inhibitor of STS. The inhibition of STS by compounds of a similar class often involves the irreversible modification of the active site of the enzyme.[2] This inhibition blocks the hydrolysis of E1S and DHEAS, thereby depleting the intracellular pool of E1 and DHEA available for conversion into estradiol and other active androgens. In hormone-dependent breast cancer cells, which often express high levels of STS, this leads to a reduction in the estrogenic signaling that drives cell proliferation.
Data Presentation
A summary of the available quantitative data for this compound is presented below.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (STS enzyme) | 25.8 nM | JEG-3 cell lysate | [3] |
| IC₅₀ (cellular STS activity) | 150.0 nM | JEG-3 cells | [4] |
| IC₅₀ (anti-proliferative activity) | 1.04 µM | T-47D breast cancer cells | [3][4] |
Experimental Protocols
Here, we provide detailed protocols for key experiments using this compound in cell culture.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on hormone-dependent breast cancer cells (e.g., T-47D or MCF-7).
Materials:
-
T-47D or MCF-7 cells
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
Estrone sulfate (E1S) or Dehydroepiandrosterone sulfate (DHEAS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT or BrdU cell proliferation assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture T-47D or MCF-7 cells in complete growth medium.
-
Trypsinize and resuspend the cells in phenol red-free medium with CS-FBS.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Hormone Starvation:
-
After attachment, replace the medium with fresh phenol red-free medium containing CS-FBS and incubate for 24-48 hours to deprive the cells of steroid hormones.
-
-
Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium with CS-FBS.
-
Prepare a solution of E1S or DHEAS (e.g., 10 nM E1S or 1 µM DHEAS) in the same medium.[5][6]
-
Treat the cells with:
-
Vehicle control (medium with DMSO)
-
E1S or DHEAS alone
-
This compound at various concentrations
-
A combination of E1S or DHEAS and this compound at various concentrations.
-
-
-
Incubation:
-
Incubate the plates for 3-6 days.
-
-
Proliferation Assessment:
-
Perform the MTT or BrdU assay according to the manufacturer's instructions to quantify cell proliferation.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Determine the IC₅₀ value of this compound in the presence of E1S or DHEAS.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on downstream signaling pathways, such as the MAPK/ERK pathway.
Materials:
-
T-47D or MCF-7 cells
-
6-well cell culture plates
-
Phenol red-free medium with CS-FBS
-
E1S or DHEAS
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-STS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed and hormone-starve the cells in 6-well plates as described in Protocol 2.
-
Treat the cells with the vehicle, E1S or DHEAS, this compound, or a combination for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Signaling Pathway Diagram
Caption: Steroid Sulfatase (STS) signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in cell culture.
Logical Relationship Diagram: STS Inhibition and Downstream Effects
Caption: Logical flow of the effects of this compound from enzyme inhibition to cellular response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stimulation of cell proliferation and estrogenic response by adrenal C19-delta 5-steroids in the ZR-75-1 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High dehydroepiandrosterone-sulfate predicts breast cancer progression during new aromatase inhibitor therapy and stimulates breast cancer cell growth in tissue culture: a renewed role for adrenalectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Steroid Sulfatase-IN-3 in T-47D Human Breast Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. By hydrolyzing steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), STS provides the precursors for potent estrogens like estradiol (E2). In hormone-dependent breast cancers, the STS pathway is a significant source of estrogens that can fuel tumor growth.[1][2][3][4] The T-47D cell line, derived from a human ductal carcinoma of the breast, is an established model for studying hormone-dependent breast cancer as it expresses both estrogen and progesterone receptors. Therefore, inhibiting STS is a promising therapeutic strategy for such cancers.
Steroid sulfatase-IN-3 is a potent, non-steroidal inhibitor of STS. This document provides detailed information on its activity in the T-47D cell line, protocols for assessing its efficacy, and visualization of the relevant biological pathways.
Data Presentation
The inhibitory and antiproliferative activities of this compound are summarized in the table below. These values highlight its potency against the STS enzyme and its efficacy in a relevant cancer cell line model.
| Parameter | Compound | Cell Line/System | IC50 Value | Reference |
| STS Inhibition | This compound (compound 1q) | Cell-free assay | 25.8 nM | [5] |
| Antiproliferative Activity | This compound (compound 1q) | T-47D | 1.04 µM | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the steroid sulfatase pathway and the experimental workflow for its evaluation.
Experimental Protocols
Cell Culture of T-47D Cells
-
Thawing Cells:
-
Rapidly thaw the cryovial of T-47D cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Culture T-47D cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer an appropriate volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
In Vitro Steroid Sulfatase Inhibition Assay (Cell-Free)
This protocol is based on a general method for assessing STS activity using placental microsomes.
-
Reagents and Materials:
-
Human placental microsomes (source of STS enzyme).
-
[3H]-Estrone sulfate (substrate).
-
Toluene (for extraction).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
This compound (test inhibitor).
-
Scintillation fluid and vials.
-
Microcentrifuge tubes.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In microcentrifuge tubes, add the assay buffer, placental microsomes, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding [3H]-Estrone sulfate.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding toluene.
-
Vortex vigorously to extract the product ([3H]-Estrone) into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the toluene (upper) layer to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
-
Antiproliferative Activity in T-47D Cells (Sulforhodamine B Assay)
This protocol is a standardized method for determining cell viability.[2][5][6]
-
Reagents and Materials:
-
T-47D cells.
-
Complete growth medium.
-
This compound.
-
96-well flat-bottom tissue culture plates.
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Acetic acid, 1% (v/v).
-
TRIS base solution, 10 mM (pH 10.5).
-
Multichannel pipette.
-
Plate reader (540 nm absorbance).
-
-
Procedure:
-
Cell Plating:
-
Harvest and count T-47D cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[2]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72-96 hours at 37°C with 5% CO2.[5]
-
-
Cell Fixation:
-
Gently add 100 µL of cold 10% TCA to each well.
-
Incubate at 4°C for at least 1 hour.[5]
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[5]
-
Allow the plates to air dry completely.
-
-
Solubilization and Reading:
-
Add 200 µL of 10 mM TRIS base solution to each well to solubilize the bound dye.
-
Shake the plates for 10 minutes on a shaker.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot a dose-response curve and determine the IC50 value.
-
-
Conclusion
This compound demonstrates potent inhibition of the STS enzyme and significant antiproliferative effects on the T-47D hormone-dependent breast cancer cell line. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this and similar compounds. The visualization of the STS pathway and the experimental workflow serves as a valuable tool for understanding the mechanism of action and the practical aspects of its evaluation. These application notes are intended to support the advancement of research in the development of novel therapies for hormone-dependent cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Measuring Steroid Sulfatase (STS) Activity with Steroid Sulfatase-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the steroid biosynthesis pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. This enzymatic activity is a key source of active estrogens and androgens in various tissues, and its upregulation has been implicated in the progression of hormone-dependent diseases, including breast cancer, prostate cancer, and endometriosis.[1][2] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.
Steroid sulfatase-IN-3 is a potent, non-steroidal inhibitor of STS. This document provides detailed application notes and protocols for measuring the activity of STS and its inhibition by this compound using both biochemical and cell-based assays.
This compound
This compound (also referred to as compound 1q in associated literature) is a potent inhibitor of the steroid sulfatase enzyme.
Chemical Structure:
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Target/Cell Line | Substrate | IC50 Value | Reference |
| Biochemical Assay | Purified STS Enzyme | Estrone Sulfate (E1S) | 25.8 nM | [3] |
| Cell-Based Assay | T-47D (human breast cancer cell line) | Endogenous | 1.04 µM | [3] |
Signaling Pathway
The following diagram illustrates the central role of Steroid Sulfatase (STS) in the steroid biosynthesis pathway, converting inactive steroid sulfates into active steroid hormones that can then bind to their respective receptors and elicit cellular responses.
Caption: Steroid Biosynthesis Pathway highlighting the role of STS.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on STS activity.
Biochemical STS Inhibition Assay (Fluorometric)
This assay measures the activity of purified STS enzyme by detecting the fluorescent product generated from a non-fluorescent substrate.
Experimental Workflow:
Caption: Workflow for the biochemical STS inhibition assay.
Materials:
-
Purified human placental STS enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: 4-Methylumbelliferyl sulfate (4-MUS)
-
Inhibitor: this compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified STS enzyme in Assay Buffer. The final concentration in the assay should be determined empirically to yield a robust signal.
-
Prepare a stock solution of 4-MUS in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add:
-
50 µL of Assay Buffer
-
10 µL of STS enzyme solution
-
10 µL of this compound dilution (or vehicle control)
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the 4-MUS substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of STS inhibition for each concentration of this compound using the following formula:
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based STS Activity and Proliferation Assay (T-47D cells)
This assay measures the ability of this compound to inhibit STS activity in a cellular context and its subsequent effect on the proliferation of the estrogen-dependent T-47D breast cancer cell line.
Materials:
-
T-47D human breast cancer cell line
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hormone-depleted medium: Phenol red-free RPMI-1640 with 10% charcoal-stripped FBS
-
Estrone Sulfate (E1S)
-
This compound
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader (for absorbance)
Protocol:
-
Cell Culture and Seeding:
-
Culture T-47D cells in standard cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Two days prior to the experiment, switch the cells to hormone-depleted medium.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of hormone-depleted medium. Allow the cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in hormone-depleted medium containing E1S (e.g., 10 nM final concentration) as the STS substrate.
-
Remove the overnight culture medium from the cells and add 100 µL of the treatment medium (containing E1S and the desired concentration of this compound or vehicle control) to each well.
-
Incubate the plate for 5 days at 37°C and 5% CO2.
-
-
MTT Assay for Cell Proliferation:
-
After the 5-day incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the control (cells treated with E1S and vehicle).
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively measure the activity of steroid sulfatase and to characterize the inhibitory potential of this compound. These assays are valuable tools for the preclinical evaluation of STS inhibitors in the context of developing novel therapeutics for hormone-dependent diseases.
References
Application Notes and Protocols for In Vivo Studies of Steroid Sulfatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens.[1][2][3][4] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][3] These active steroids can then be further converted to potent estrogens like estradiol and androgens that drive the growth of hormone-dependent cancers, such as breast, prostate, and endometrial cancers.[1][3][5] Inhibition of STS is therefore a promising therapeutic strategy to abrogate the in situ production of these hormones and suppress tumor growth.[1][2][3]
This document provides a detailed overview of the in vivo application of potent steroid sulfatase inhibitors, using data from preclinical studies of well-characterized compounds as a guide. While specific details for a compound designated "Steroid sulfatase-IN-3" are not publicly available, the following protocols and data for other potent STS inhibitors such as STX64 (Irosustat) and STX213 can serve as a valuable resource for designing and executing in vivo efficacy studies for novel STS inhibitors.
Mechanism of Action and Signaling Pathway
STS inhibitors block the conversion of inactive steroid sulfates into active steroids. This action reduces the pool of ligands available to activate estrogen and androgen receptors, thereby inhibiting the downstream signaling pathways that promote cell proliferation and tumor growth in hormone-dependent cancers.
Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.
In Vivo Dosage and Administration of Potent STS Inhibitors
The following tables summarize in vivo dosage information for the potent STS inhibitors STX64 (Irosustat) and STX213 from preclinical studies in mouse models of hormone-dependent cancers. These data can be used as a starting point for dose-ranging studies of new STS inhibitors.
Table 1: Summary of In Vivo Dosages for STS Inhibitors in Mice
| Compound | Dose | Route of Administration | Dosing Frequency | Animal Model | Reference |
| STX64 | 1 mg/kg | Oral | Once weekly | Ovariectomized nude mice with MCF-7STS xenografts | [6] |
| STX213 | 1 mg/kg | Oral | Once weekly | Ovariectomized nude mice with MCF-7STS xenografts | [6] |
| STX1938 | 1 mg/kg | Oral | Once weekly | Ovariectomized nude mice with MCF-7STS xenografts | [6] |
| STX64 | 1 mg/kg | Oral | Daily | Ovariectomized mice with endometrial cancer xenografts | [5] |
| STX213 | 1 mg/kg | Oral | Daily | Ovariectomized mice with endometrial cancer xenografts | [5] |
| STX64 | 10 mg/kg | Oral | Daily | Ovariectomized mice with endometrial cancer xenografts | [5] |
Table 2: In Vivo Efficacy of STS Inhibitors in Hormone-Dependent Cancer Models
| Compound | Dose and Frequency | Animal Model | Tumor Growth Inhibition | Key Findings | Reference |
| STX213 | 1 mg/kg, once weekly | Ovariectomized nude mice with MCF-7STS xenografts | Significant inhibition | Completely inhibited liver and tumor STS activity; significantly reduced plasma E2 levels. | [6] |
| STX1938 | 1 mg/kg, once weekly | Ovariectomized nude mice with MCF-7STS xenografts | Significant inhibition | Demonstrated a greater duration of activity compared to other inhibitors. | [6] |
| STX64 | 1 mg/kg, once weekly | Ovariectomized nude mice with MCF-7STS xenografts | No significant inhibition | Failed to reduce tumor growth at this dosing frequency. | [6] |
| STX64 | 1 mg/kg, daily | Ovariectomized mice with endometrial cancer xenografts | 48% | Significantly inhibited tumor growth. | [5] |
| STX213 | 1 mg/kg, daily | Ovariectomized mice with endometrial cancer xenografts | 67% | Showed greater efficacy than STX64 at the same dose. | [5] |
| STX64 | 10 mg/kg, daily | Ovariectomized mice with endometrial cancer xenografts | 59% | Higher dose resulted in greater tumor growth inhibition. | [5] |
Experimental Protocols
The following are detailed protocols for in vivo efficacy studies of STS inhibitors based on published preclinical research.
Protocol 1: In Vivo Efficacy in a Xenograft Model of Hormone-Dependent Breast Cancer
This protocol is adapted from studies using MCF-7 cells, an estrogen-receptor-positive breast cancer cell line.
1. Animal Model and Cell Line:
-
Animal: Ovariectomized female immunodeficient mice (e.g., MF-1 nude).
-
Cell Line: MCF-7 human breast cancer cells, wild-type (MCF-7WT) or stably overexpressing STS (MCF-7STS).
2. Tumor Implantation:
-
Inject MCF-7WT or MCF-7STS cells subcutaneously into the flank of the mice.
-
Supplement animals with estradiol sulfate (E2S) via subcutaneous injections (e.g., 50 µg/50 µL per mouse, three times weekly) to provide the substrate for STS and drive tumor growth.
3. Dosing and Treatment Groups:
-
Once tumors are established (e.g., palpable or reaching a specific volume), randomize animals into treatment groups:
-
Vehicle control (e.g., administered orally, daily or weekly).
-
STS inhibitor (e.g., this compound) at various doses (e.g., 1 mg/kg, 10 mg/kg), administered orally.
-
Positive control (optional, e.g., another known STS inhibitor like STX213).
-
-
Administer treatment for a predefined period (e.g., 35-49 days).
4. Monitoring and Endpoints:
-
Measure tumor volume (e.g., using calipers) and body weight weekly.
-
At the end of the study, collect blood samples for plasma estradiol (E2) analysis.
-
Harvest tumors and livers for analysis of STS activity.
5. STS Activity Assay:
-
Homogenize tissue samples.
-
Incubate tissue homogenates with a radiolabeled substrate (e.g., [3H]-estrone sulfate).
-
Quantify the conversion to the unconjugated steroid to determine STS activity.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Protocol 2: In Vivo Efficacy in a Hormone-Dependent Endometrial Cancer Model
This protocol is based on studies using the Ishikawa endometrial cancer cell line.
1. Animal Model and Cell Line:
-
Animal: Ovariectomized female immunodeficient mice.
-
Cell Line: Ishikawa human endometrial cancer cells.
2. Tumor Implantation:
-
Inject Ishikawa cells subcutaneously into the flank of the mice.
3. Dosing and Treatment Groups:
-
After tumor establishment, randomize animals into treatment groups:
-
Vehicle control.
-
STS inhibitor (e.g., this compound) at various doses and schedules (e.g., 1 mg/kg daily, 1 mg/kg weekly, 10 mg/kg daily).
-
-
Administer treatment for a specified duration (e.g., 28-35 days).
4. Monitoring and Endpoints:
-
Monitor tumor growth and body weight regularly.
-
Excise tumors and livers to assess STS activity.
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting in vivo studies with novel steroid sulfatase inhibitors. By leveraging the knowledge gained from preclinical evaluations of compounds like STX64 and STX213, researchers can effectively design and implement robust experiments to evaluate the efficacy and mechanism of action of new therapeutic candidates targeting the steroid sulfatase pathway. Careful consideration of the animal model, dosing regimen, and relevant pharmacodynamic endpoints is crucial for the successful translation of these promising agents into clinical applications for hormone-dependent diseases.
References
- 1. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of three potent steroid sulfatase inhibitors: pre-clinical investigations for their use in the treatment of hormone-dependent breast cancer. — Department of Pharmacology [pharm.ox.ac.uk]
Application Notes and Protocols for Crystal Violet Proliferation Assay with Staurosporine (STS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crystal violet proliferation assay is a simple, robust, and cost-effective method for quantifying the total biomass of adherent cells, making it a valuable tool for assessing cell proliferation and cytotoxicity. This assay is particularly useful in drug discovery and development for screening the anti-proliferative effects of various compounds. Staurosporine (STS) and its analogs are potent, broad-spectrum protein kinase inhibitors that are widely used as tool compounds in cancer research to induce apoptosis and inhibit cell cycle progression. These application notes provide a detailed protocol for utilizing the crystal violet assay to evaluate the anti-proliferative activity of STS inhibitors on cultured cancer cells.
Principle of the Crystal Violet Assay:
The crystal violet assay is based on the ability of the dye to bind to proteins and DNA of adherent cells.[1] After treatment with a cytotoxic agent like staurosporine, dead cells detach from the culture plate and are washed away.[2] The remaining adherent, viable cells are fixed and stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells, allowing for the quantification of cell proliferation or cytotoxicity.[1][3]
Data Presentation: Anti-proliferative Activity of Staurosporine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of staurosporine in various cancer cell lines. This data, compiled from the Genomics of Drug Sensitivity in Cancer database, illustrates the potent and broad-spectrum anti-proliferative activity of staurosporine. While the screening assays used to generate this data include multiple methods for determining cell viability (such as CellTiter-Glo and Resazurin), they provide a valuable reference for the expected potency of staurosporine.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| SW982 | Unclassified | Soft Tissue | 0.000983 |
| DOV13 | Ovarian Cancer | Urogenital System | 0.001009 |
| Hs-940-T | Melanoma | Skin | 0.001287 |
| OVCA433 | Ovarian Cancer | Urogenital System | 0.001702 |
| KARPAS-422 | B-cell Lymphoma | Blood | 0.001960 |
| OCI-AML2 | Acute Myeloid Leukemia | Blood | 0.002059 |
| MOLM-13 | Acute Myeloid Leukemia | Blood | 0.002065 |
| YH-13 | Glioblastoma | Nervous System | 0.002079 |
| 42-MG-BA | Glioblastoma | Nervous System | 0.002098 |
| NKM-1 | Acute Myeloid Leukemia | Blood | 0.002476 |
| MV-4-11 | Leukemia | Blood | 0.002559 |
| MONO-MAC-6 | Acute Monocytic Leukemia | Blood | 0.002717 |
| NCI-H1755 | Lung Adenocarcinoma | Lung | 0.003420 |
| A427 | Lung NSCLC | Lung | 0.003427 |
| JHH-4 | Liver Hepatocellular Carcinoma | Digestive System | 0.003435 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The GDSC screens utilize various cell viability assays, and thus the IC50 values are indicative of general anti-proliferative effects.[1]
Signaling Pathways Affected by Staurosporine
Staurosporine is a potent but non-selective protein kinase inhibitor. Its ability to induce apoptosis and inhibit cell proliferation stems from its interaction with the ATP-binding site of a wide range of kinases. This broad activity affects multiple critical signaling pathways within the cell.
Experimental Workflow: Crystal Violet Assay
The following diagram outlines the key steps in performing a crystal violet proliferation assay to assess the effect of STS inhibitors.
References
- 1. Drug: Staurosporine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine-induced differentiation of the RGC-5 cell line leads to apoptosis and cell death at the lowest differentiating concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Seahorse XF Mito Stress Test for Assessing Mitochondrial Dysfunction During Staurosporine-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Agilent Seahorse XF Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells.[1][2][3] This application note provides a detailed protocol for utilizing the Seahorse XF Mito Stress Test to measure changes in mitochondrial respiration in response to staurosporine (STS), a potent and widely used inhibitor of protein kinases that induces apoptosis through the intrinsic pathway.[4][5] By treating cells with STS prior to the Mito Stress Test, researchers can gain valuable insights into the bioenergetic profiles of cells undergoing programmed cell death and elucidate the specific impact of apoptotic signaling on mitochondrial function.
Staurosporine triggers a cascade of events that converge on the mitochondria, leading to increased reactive oxygen species (ROS) production, the release of cytochrome c, and the activation of caspases.[6] These events ultimately compromise mitochondrial integrity and function. This protocol allows for the quantitative assessment of these effects on key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflow
Staurosporine-Induced Intrinsic Apoptosis Pathway
Staurosporine initiates the intrinsic apoptotic pathway by inhibiting a broad range of protein kinases. This leads to a signaling cascade that results in the activation of BAX and BAK, which permeabilize the outer mitochondrial membrane. This permeabilization allows for the release of cytochrome c into the cytosol, a critical event in apoptosis. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the dismantling of the cell.
Caption: Staurosporine-Induced Intrinsic Apoptosis Pathway.
Experimental Workflow
The overall experimental workflow involves optimizing STS treatment conditions, preparing the cells and the Seahorse XF analyzer, and finally, running the Mito Stress Test and analyzing the data.
Caption: Experimental Workflow for Seahorse XF Mito Stress Test with STS.
Experimental Protocols
Materials
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (or other appropriate medium, e.g., DMEM) supplemented with glucose, pyruvate, and glutamine (Agilent Technologies)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies), containing:
-
Oligomycin
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
Rotenone/Antimycin A
-
-
Staurosporine (STS)
-
Cell line of interest
-
Standard cell culture reagents (e.g., PBS, trypsin)
Optimization of Staurosporine Treatment
It is crucial to determine the optimal concentration and incubation time for STS treatment for your specific cell line. The goal is to induce a significant level of apoptosis without causing widespread cell detachment, which would interfere with the Seahorse XF assay.
-
Concentration Gradient: Test a range of STS concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).[7]
-
Time Course: Evaluate different incubation times (e.g., 3, 6, 12, and 24 hours).[2]
-
Assessment of Apoptosis: Use methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic and necrotic cells at each condition.
-
Cell Adhesion: Visually inspect the wells to ensure that the majority of cells remain attached to the plate after treatment.
Seahorse XF Mito Stress Test Protocol
Day 1: Cell Seeding
-
Seed your cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The ideal seeding density will vary depending on the cell type and should be optimized prior to this experiment.
-
Incubate the plate overnight in a CO₂ incubator at 37°C.
Day 2: Staurosporine Treatment and Assay Preparation
-
STS Treatment: Treat the cells with the predetermined optimal concentration and duration of STS. Include a vehicle control group (e.g., DMSO).
-
Hydrate Sensor Cartridge: At least one hour before the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate at 37°C in a non-CO₂ incubator.
-
Prepare Mito Stress Test Reagents: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit in the appropriate Seahorse XF assay medium to achieve the desired final concentrations. The optimal concentrations of these inhibitors may need to be determined empirically for your cell line, particularly for FCCP.[8][9]
Day 2: Seahorse XF Mito Stress Test
-
Cell Wash: Following STS treatment, carefully wash the cells with pre-warmed Seahorse XF assay medium.
-
Add Assay Medium: Add the final volume of pre-warmed Seahorse XF assay medium to each well.
-
Incubate: Place the cell culture microplate in a non-CO₂ incubator at 37°C for at least 1 hour to allow the cells to equilibrate.
-
Load Sensor Cartridge: Load the prepared oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
Data Presentation and Interpretation
The Seahorse XF Mito Stress Test provides several key parameters of mitochondrial function. Treatment with STS is expected to induce mitochondrial dysfunction, leading to changes in these parameters.
Quantitative Data Summary
The following table summarizes the expected effects of STS-induced apoptosis on the key parameters of mitochondrial respiration.
| Parameter | Description | Expected Change with STS Treatment | Rationale |
| Basal Respiration | The baseline oxygen consumption rate (OCR) of the cells. | Decrease | STS-induced mitochondrial damage and reduced cellular energy demand in apoptotic cells. |
| ATP-Linked Respiration | The portion of basal respiration that is used for ATP synthesis. | Decrease | Inhibition of ATP synthase and overall mitochondrial dysfunction. |
| Proton Leak | The portion of basal respiration not coupled to ATP synthesis, representing protons leaking across the inner mitochondrial membrane. | Increase or Decrease | Can increase due to membrane damage or decrease if overall substrate oxidation is severely impaired. |
| Maximal Respiration | The maximum OCR that can be achieved by the cells, measured after the addition of FCCP. | Decrease | Compromised electron transport chain function and reduced mitochondrial integrity. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to an energetic demand. | Decrease | Reduced capacity of mitochondria to function under stress due to apoptotic damage. |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes other than mitochondrial respiration. | No significant change expected | This is generally not affected by mitochondrial-specific insults. |
Data Analysis and Visualization
The raw OCR data from the Seahorse XF Analyzer can be processed using the Seahorse Wave software or exported for further analysis.[10] The key parameters are automatically calculated. The results can be visualized as kinetic OCR profiles and bar charts comparing the different treatment groups.
Conclusion
This application note provides a comprehensive framework for utilizing the Seahorse XF Mito Stress Test to investigate the impact of staurosporine-induced apoptosis on mitochondrial function. By carefully optimizing the STS treatment and following the detailed protocol, researchers can obtain robust and quantitative data on the bioenergetic profile of apoptotic cells. This approach is valuable for studying the mechanisms of cell death, screening for compounds that modulate apoptosis, and understanding the role of mitochondrial dysfunction in various disease states.
References
- 1. Metabolism Data Acquisition Software, Seahorse XF Software | Agilent [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Induction of a common pathway of apoptosis by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. wklab.org [wklab.org]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Steroid Sulfatase (STS) Inhibitor Administration in Mouse Models
Disclaimer: The compound "Steroid sulfatase-IN-3" is not found in the reviewed scientific literature. The following application notes and protocols are based on well-characterized steroid sulfatase (STS) inhibitors, such as Irosustat (STX64) and Estradiol-3-O-sulfamate (E2MATE), which have been extensively studied in mouse models. These protocols can serve as a guide for the administration and evaluation of novel STS inhibitors.
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens (e.g., estradiol) and androgens, which play crucial roles in the progression of hormone-dependent diseases like breast cancer, endometriosis, and prostate cancer.[1][3] Inhibition of STS is therefore a promising therapeutic strategy to reduce local production of active steroid hormones in these pathological conditions.
These application notes provide detailed protocols for the administration of STS inhibitors in mouse models of endometriosis and breast cancer, along with methods for assessing their in vivo efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering STS inhibitors in mouse models.
Table 1: Efficacy of E2MATE in a Mouse Model of Endometriosis [4][5]
| Parameter | Control (Vehicle) | E2MATE (0.5 mg/kg/day, oral) | E2MATE (1.0 mg/kg/day, oral) |
| Lesion Weight (mg) | 25.4 ± 10.1 | 15.2 ± 6.8 (P < 0.01) | 14.8 ± 7.2 (P < 0.01) |
| **Lesion Size (mm²) ** | 10.7 ± 4.5 | 6.8 ± 3.1 (P < 0.05) | 6.5 ± 3.5 (P < 0.05) |
| Plasma Estradiol (pg/mL) | 35.2 ± 9.4 | 35.1 ± 9.3 (NS) | 37.1 ± 8.9 (NS) |
| Uterine STS Activity (% inhibition) | 0 | Not Reported | >50% (P < 0.05) |
| Liver STS Activity (% inhibition) | 0 | Not Reported | >80% (P < 0.001) |
| Leukocyte STS Activity (% inhibition) | 0 | Not Reported | >90% (P < 0.001) |
| Lesion STS Activity (% inhibition) | 0 | Not Reported | >50% (P < 0.05) |
| Data are presented as mean ± SD. NS = Not Significant. |
Table 2: Efficacy of Irosustat (STX64) in a Breast Cancer Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume Change from Day 0 | % Tumor Growth Inhibition | Reference |
| Vehicle | +260% (at day 35) | - | [6] |
| Irosustat (1 mg/kg, once weekly, oral) | Not significantly different from vehicle | Not significant | [6] |
| STX213 (1 mg/kg, once weekly, oral) | Significantly reduced vs. vehicle (P < 0.05) | ~56% reduction in MCF-7WT | [7] |
| STX1938 (1 mg/kg, once weekly, oral) | Significantly reduced vs. vehicle (P < 0.05) | Not specified | [6] |
| Vehicle + E2S | +450% (MCF-7WT at day 49) | - | [7] |
| Vehicle + E2S | +280% (MCF-7STS at day 49) | - | [7] |
| STX213 (10 mg/kg/day, oral) + E2S | Reduced by 56% (MCF-7WT at day 49) | 56% | [7] |
| Irosustat/STX213 + E2S | Fully inhibited (MCF-7STS at day 49) | 100% | [7] |
| E2S: Estradiol sulfate; MCF-7WT: Wild-type MCF-7 cells; MCF-7STS: MCF-7 cells overexpressing STS. |
Experimental Protocols
Oral Administration of STS Inhibitors
Objective: To administer STS inhibitors orally to mice for in vivo efficacy studies.
Materials:
-
STS inhibitor (e.g., Irosustat, E2MATE)
-
Vehicle:
-
For E2MATE: Not explicitly stated in the reference, but a common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in sterile water.[7]
-
For Irosustat: Often administered in a suspension of 0.5% methylcellulose in water.
-
-
Oral gavage needles (20-22 gauge, 1.5 inches, with a rounded tip for adult mice)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of STS inhibitor based on the desired dose (e.g., 1 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Suspend the calculated amount of STS inhibitor in the appropriate volume of vehicle to achieve the final desired concentration.
-
Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse by the scruff of the neck.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.
-
Insert the gavage needle into the mouth and gently advance it along the hard palate towards the back of the throat.
-
Allow the mouse to swallow the needle, then gently advance it down the esophagus. Do not force the needle.
-
Administer the calculated volume of the dosing solution slowly. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Withdraw the needle gently.
-
Monitor the mouse for any signs of distress after administration.
-
In Vivo Efficacy Study in a Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an STS inhibitor in a mouse xenograft model of hormone-dependent breast cancer.
Materials:
-
Hormone-dependent breast cancer cells (e.g., MCF-7)
-
Female immunodeficient mice (e.g., nude or SCID), ovariectomized
-
Estradiol sulfate (E2S) for supplementation
-
STS inhibitor
-
Calipers or imaging system for tumor measurement
-
Materials for STS activity assay and hormone level measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture MCF-7 cells under standard conditions.
-
Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each ovariectomized mouse.
-
Supplement the mice with E2S (e.g., 50 µ g/mouse , subcutaneously, 24 hours before cell injection) to support tumor growth.[7]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the STS inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.[8]
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the planned duration (e.g., 28-49 days).
-
At the end of the study, euthanize the mice and collect tumors, blood (for plasma), and other relevant organs (e.g., liver).
-
Process tissues for STS activity measurement, hormone level analysis, and histological examination.
-
Measurement of Steroid Sulfatase (STS) Activity
Objective: To quantify the inhibition of STS activity in tissues following treatment with an STS inhibitor.
Principle: This assay measures the conversion of a radiolabeled steroid sulfate substrate (e.g., [³H]estrone sulfate) to its unconjugated steroid product.
Materials:
-
Tissue homogenates or microsomal fractions
-
[³H]Estrone sulfate
-
Radioinert estrone sulfate
-
Toluene or other organic solvent for extraction
-
Scintillation cocktail and counter
-
Phosphate buffer (pH 7.4)
Procedure (brief overview):
-
Incubate a known amount of tissue homogenate or microsomal protein with [³H]estrone sulfate and radioinert estrone sulfate in phosphate buffer at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and extract the product ([³H]estrone) with an organic solvent like toluene.
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the STS activity as the amount of product formed per unit of time per milligram of protein.
Measurement of Plasma Steroid Hormone Levels
Objective: To determine the effect of STS inhibition on circulating steroid hormone levels.
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of steroid hormones.
Procedure (brief overview):
-
Sample Preparation:
-
Collect blood from mice via cardiac puncture or other appropriate method into EDTA-containing tubes.
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
Perform liquid-liquid or solid-phase extraction to isolate steroids from the plasma matrix.
-
-
LC-MS/MS Analysis:
-
Use a suitable LC column (e.g., C18) to separate the different steroid hormones.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each steroid.
-
Quantify the hormone concentrations by comparing the peak areas to those of a standard curve prepared with known concentrations of the hormones.
-
Visualization of Pathways and Workflows
Steroidogenesis Pathway and STS Inhibition
The following diagram illustrates the role of steroid sulfatase in the synthesis of active estrogens and androgens and the point of inhibition by STS inhibitors.
Downstream Estrogen Receptor Signaling
Inhibition of STS leads to reduced local estrogen production, thereby decreasing the activation of estrogen receptors and downstream signaling pathways that promote cell proliferation and survival in hormone-dependent cancers.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of an STS inhibitor in a mouse xenograft model.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Steroid sulfatase-IN-3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and DHEA, respectively.[1][3] Elevated STS activity has been implicated in the progression of hormone-dependent diseases, including breast cancer, prostate cancer, and endometriosis, making it a compelling therapeutic target.[1][4][5] Steroid sulfatase-IN-3 is a potent inhibitor of STS, and these application notes provide detailed protocols for its use in both in vitro and in vivo research settings.
This compound: Properties and Solubility
This compound is a dual inhibitor of steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), with an IC50 value of 27 nM for human STS.[6] Its inhibitory activity makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes.
For experimental use, proper solubilization of this compound is crucial. The following table summarizes its solubility in common laboratory solvents. It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media for experiments.
| Solvent | Solubility (Example) | Stock Solution Concentration | Storage of Stock Solution |
| DMSO | ≥ 50 mg/mL | 10 mM - 50 mM | -20°C or -80°C |
| Ethanol | ≥ 20 mg/mL | 10 mM - 25 mM | -20°C or -80°C |
| PBS (pH 7.2) | < 1 mg/mL | Not recommended for stock | Prepare fresh for immediate use |
Note: The solubility data presented here are examples and should be confirmed empirically. For in vivo studies, formulation in a suitable vehicle such as a mixture of DMSO, PEG300, and saline may be necessary to ensure solubility and bioavailability.
Experimental Protocols
In Vitro Assays
This protocol describes a radiometric assay to determine the inhibitory activity of this compound on STS using placental microsomes as the enzyme source and radiolabeled estrone sulfate as the substrate.
Materials:
-
Human placental microsomes (source of STS)
-
[6,7-³H]Estrone sulfate ([³H]E1S)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Scintillation fluid
-
Toluene
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
Prepare a solution of [³H]E1S in phosphate buffer.
-
Prepare a suspension of human placental microsomes in phosphate buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the placental microsome suspension, the this compound dilution (or vehicle control), and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the [³H]E1S solution.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
-
Extraction and Measurement:
-
Stop the reaction by adding toluene to extract the unconjugated [³H]estrone.
-
Vortex vigorously and then centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the organic (toluene) phase containing the product to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro STS enzyme inhibition assay.
This protocol outlines a method to assess the inhibitory effect of this compound on STS activity in whole cells using a human choriocarcinoma cell line (JEG-3) or breast cancer cell line (MCF-7), which are known to express STS.[7]
Materials:
-
JEG-3 or MCF-7 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
DHEAS (dehydroepiandrosterone sulfate)
-
ELISA kit for DHEA or testosterone
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture JEG-3 or MCF-7 cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor (and a vehicle control).
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 2 hours).
-
-
Substrate Addition and Incubation:
-
Add DHEAS to each well to a final concentration that is appropriate for the cell line.
-
Incubate the cells for a further period (e.g., 24-48 hours) to allow for the conversion of DHEAS to DHEA and subsequently to other steroids like testosterone.
-
-
Quantification of Steroids:
-
Collect the cell culture supernatant.
-
Measure the concentration of DHEA or testosterone in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the amount of steroid produced in the presence of different concentrations of the inhibitor.
-
Calculate the percentage of inhibition and the IC50 value.
-
Caption: Workflow for the cell-based STS activity assay.
In Vivo Studies
This protocol is designed to evaluate the in vivo efficacy of this compound by assessing its ability to inhibit estrone sulfate (E1S)-induced uterine growth in ovariectomized rats.[7]
Materials:
-
Female Sprague-Dawley rats (adult, ovariectomized)
-
This compound
-
Estrone sulfate (E1S)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic
-
Surgical tools
Procedure:
-
Animal Acclimatization and Grouping:
-
Allow the ovariectomized rats to acclimatize for at least one week.
-
Divide the animals into treatment groups (e.g., Vehicle control, E1S only, E1S + this compound at different doses).
-
-
Dosing:
-
Administer this compound (or vehicle) orally to the respective groups daily for a set period (e.g., 7 days).
-
Administer E1S subcutaneously to all groups except the vehicle control group, typically starting on the same day as the inhibitor treatment.
-
-
Endpoint Measurement:
-
On the final day of the study, euthanize the animals.
-
Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
-
Record the wet weight of each uterus.
-
-
Data Analysis:
-
Calculate the mean uterine weight for each treatment group.
-
Compare the uterine weights of the inhibitor-treated groups to the E1S-only group to determine the percentage of inhibition of uterine growth.
-
Perform statistical analysis to assess the significance of the observed effects.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Steroid derivatives as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Apoptosis Induction by Steroid Sulfatase-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens, by hydrolyzing inactive steroid sulfates.[1][2] In hormone-dependent cancers, such as certain types of breast and prostate cancer, the increased expression of STS leads to a local abundance of tumor-promoting steroids.[1][3] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy to impede cancer progression.[4][5]
Steroid sulfatase-IN-3 (STS-IN-3) is a putative inhibitor of the steroid sulfatase enzyme. While specific data on STS-IN-3 is not extensively available in public literature, this document provides a comprehensive guide to assessing its potential to induce apoptosis based on the established mechanisms of other well-characterized STS inhibitors. Inhibition of STS is known to deplete the pool of active estrogens and androgens, leading to the suppression of hormone receptor signaling. This disruption of survival signals can, in turn, trigger programmed cell death, or apoptosis, in cancer cells. Some STS inhibitors may also exert their apoptotic effects through additional mechanisms, including anti-angiogenic activity and the disruption of microtubule dynamics.[6]
These application notes and protocols are designed to provide a robust framework for investigating the pro-apoptotic effects of STS-IN-3 and similar compounds in a cancer research setting.
Putative Signaling Pathway for Apoptosis Induction by STS Inhibition
The primary mechanism by which steroid sulfatase inhibitors are thought to induce apoptosis in hormone-dependent cancers is through the reduction of active sex steroids. This leads to the activation of intrinsic apoptotic pathways.
Caption: Putative signaling pathway of apoptosis induced by STS-IN-3.
Data Presentation: Expected Outcomes of STS Inhibition
The following table summarizes hypothetical quantitative data that could be generated when assessing the apoptotic effects of STS-IN-3, based on findings for other STS inhibitors.
| Parameter | Assay | Cell Line (Example) | STS-IN-3 Concentration | Expected Outcome | Reference STS Inhibitor Data (Example: Irosustat) |
| Cell Viability (IC50) | MTT/XTT Assay | MCF-7 (Breast Cancer) | 0.1 - 100 µM | Dose-dependent decrease | IC50: ~10-50 µM |
| Apoptotic Cell Population | Annexin V/PI Staining | LNCaP (Prostate Cancer) | 10 µM | Increase in Annexin V positive cells | Significant increase in apoptotic population |
| Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | T-47D (Breast Cancer) | 10 µM | Increased luminescence | 2-4 fold increase over control |
| Mitochondrial Membrane Potential | JC-1 Staining | Ishikawa (Endometrial Cancer) | 10 µM | Decrease in red/green fluorescence ratio | Dose-dependent depolarization |
| Protein Expression | Western Blot | MCF-7 | 10 µM | ↓ Bcl-2, ↑ Bax, ↑ Cleaved PARP | Consistent changes observed |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the concentration-dependent effect of STS-IN-3 on cell viability.
Experimental Workflow:
Caption: Workflow for determining cell viability with an MTT assay.
Materials:
-
Target cancer cell line (e.g., MCF-7, LNCaP)
-
Complete cell culture medium
-
96-well plates
-
This compound (STS-IN-3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of STS-IN-3 in complete medium.
-
Remove the old medium and add 100 µL of the STS-IN-3 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Target cancer cell line
-
6-well plates
-
STS-IN-3
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with STS-IN-3 at the desired concentration (e.g., 1x and 2x IC50) for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of key executioner caspases.
Materials:
-
Target cancer cell line
-
White-walled 96-well plates
-
STS-IN-3
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with STS-IN-3 for the desired time points (e.g., 6, 12, 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Target cancer cell line
-
6-well plates
-
STS-IN-3
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with STS-IN-3 for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., β-actin).
Conclusion
The protocols and information provided herein offer a comprehensive framework for characterizing the apoptotic effects of this compound. By employing these methodologies, researchers can elucidate the compound's mechanism of action and evaluate its potential as a novel anti-cancer agent. It is recommended to perform these experiments in multiple relevant cell lines to establish the breadth and specificity of STS-IN-3's pro-apoptotic activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future [mdpi.com]
- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 5. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes and Protocols for Western Blot Analysis Following Steroid Sulfatase-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Steroid Sulfatase-IN-3 (STS-IN-3), a potent inhibitor of Steroid Sulfatase (STS). The provided protocols and background information will enable researchers to effectively design and execute experiments to probe the downstream consequences of STS inhibition in relevant biological systems.
Introduction to Steroid Sulfatase (STS) and its Inhibition
Steroid sulfatase is a crucial enzyme in the steroidogenic pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens, which play significant roles in the proliferation of hormone-dependent cancers, including breast and prostate cancer.[3][4]
STS-IN-3 is a potent, irreversible inhibitor of STS with an IC50 of 25.8 nM.[1][5] It has demonstrated antiproliferative activity in T-47D estrogen-dependent breast cancer cells, highlighting its potential as a therapeutic agent.[1] By blocking STS, inhibitors like STS-IN-3 can effectively curtail the local production of active steroids, thereby impeding the growth of hormone-dependent tumors.[3][6]
Key Signaling Pathways for Investigation
Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying the effects of STS-IN-3. Based on the known function of STS, the following signaling pathways are critical areas of investigation:
-
Estrogen Receptor (ER) Signaling Pathway: In estrogen-dependent breast cancer cells (e.g., T-47D, MCF-7), STS inhibition is expected to reduce the levels of active estrogens, leading to decreased activation of the estrogen receptor and its downstream targets.
-
Androgen Receptor (AR) Signaling Pathway: In androgen-dependent prostate cancer cells (e.g., LNCaP, VCaP), inhibiting STS can suppress the conversion of DHEAS to active androgens, thereby attenuating AR signaling.[7]
-
Metabolic Reprogramming Pathways: Recent studies have shown that STS can regulate metabolic reprogramming in cancer cells.[8] Inhibition of STS may therefore impact the expression of proteins involved in key metabolic pathways.
The following diagram illustrates the central role of STS in steroidogenesis and the impact of its inhibition.
Data Presentation: Expected Protein Expression Changes
The following tables summarize the expected changes in protein expression or phosphorylation status following treatment with an STS inhibitor like this compound. These tables provide a framework for data interpretation.
Table 1: Estrogen Receptor Signaling Pathway (e.g., in T-47D cells)
| Target Protein | Expected Change with STS-IN-3 | Rationale |
| Estrogen Receptor α (ERα) | ↓ | Decreased estrogen levels can lead to ERα downregulation. |
| pS2 (TFF1) | ↓ | A classic estrogen-responsive gene. |
| Cyclin D1 | ↓ | Key cell cycle regulator downstream of ER signaling. |
| p-Akt (Ser473) | ↓ | Estrogen can activate the PI3K/Akt pathway. |
| p-ERK1/2 (Thr202/Tyr204) | ↓ | Estrogen can activate the MAPK/ERK pathway. |
Table 2: Androgen Receptor Signaling Pathway (e.g., in LNCaP cells)
| Target Protein | Expected Change with STS-IN-3 | Rationale |
| Androgen Receptor (AR) | ↓ | Reduced androgen levels can lead to AR downregulation.[7] |
| Prostate-Specific Antigen (PSA) | ↓ | A well-established AR target gene.[7] |
| FKBP5 | ↓ | An androgen-regulated gene. |
| c-Myc | ↓ | A proto-oncogene often regulated by AR. |
Table 3: Metabolic Reprogramming Markers (Cell-type dependent)
| Target Protein | Expected Change with STS-IN-3 | Rationale |
| Fatty Acid Synthase (FASN) | ↓ | Androgen and estrogen signaling can regulate lipogenesis. |
| ATP5A (ATP Synthase F1 Subunit Alpha) | ↓ | STS inhibition has been linked to reduced oxidative phosphorylation.[8] |
| UQCRC2 (Ubiquinol-Cytochrome c Reductase Core Protein II) | ↓ | Component of the electron transport chain, potentially affected by STS inhibition.[8] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound.
Experimental Workflow Diagram
Detailed Protocol
1. Cell Culture and Treatment:
-
Cell Lines:
-
For ER signaling: T-47D or MCF-7 human breast cancer cell lines.
-
For AR signaling: LNCaP or VCaP human prostate cancer cell lines.[7]
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Steroid Deprivation (for hormone signaling studies): Prior to treatment, switch cells to a phenol red-free medium supplemented with 10% charcoal-stripped FBS for 24-48 hours to reduce background hormone levels.
-
Treatment with this compound:
-
Prepare a stock solution of STS-IN-3 in DMSO.
-
Treat cells with the desired concentrations of STS-IN-3 (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.
-
For hormone stimulation experiments, co-treat with the appropriate steroid sulfate precursor (e.g., 10 nM E1S for T-47D cells, 100 nM DHEAS for LNCaP cells).
-
2. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading.
By following these detailed application notes and protocols, researchers can effectively employ Western blot analysis to investigate the cellular and molecular consequences of treating cells with this compound, thereby advancing our understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future [mdpi.com]
- 4. Steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 8. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Sulfatase-IN-3 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1] These active steroids can be further converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers. The STS pathway is a significant source of intratumoral estrogens, making it a compelling target for therapeutic intervention.[2][3]
Steroid sulfatase-IN-3 is a potent, irreversible inhibitor of STS with an IC50 value of 25.8 nM. It has demonstrated antiproliferative activity against estrogen-dependent breast cancer cell lines, such as T-47D, with an IC50 of 1.04 µM. These application notes provide detailed protocols for utilizing flow cytometry to investigate the cellular effects of this compound, focusing on apoptosis and cell cycle analysis.
Mechanism of Action: The Sulfatase Pathway
The sulfatase pathway plays a pivotal role in providing active steroids to hormone-dependent tumors. Circulating inactive steroid sulfates are taken up by cancer cells and hydrolyzed by STS to generate active steroids, which then bind to estrogen receptors (ER) or androgen receptors (AR), promoting downstream signaling cascades that lead to cell proliferation and survival. Inhibition of STS by this compound blocks this critical step, thereby reducing the intratumoral production of active steroids and inhibiting cancer cell growth.
Caption: The Sulfatase Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data on the effects of this compound on apoptosis and cell cycle distribution in hormone-dependent breast cancer cell lines.
Table 1: Apoptosis Induction in T-47D Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 0.5 | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.2 |
| This compound | 1.0 | 72.3 ± 4.2 | 18.4 ± 2.8 | 9.3 ± 1.9 |
| This compound | 2.5 | 58.9 ± 5.1 | 29.7 ± 3.6 | 11.4 ± 2.3 |
Table 2: Cell Cycle Distribution in MCF-7 Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | - | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound | 0.5 | 60.2 ± 3.1 | 25.8 ± 2.2 | 14.0 ± 1.5 |
| This compound | 1.0 | 65.8 ± 3.9 | 21.3 ± 2.5 | 12.9 ± 1.8 |
| This compound | 2.5 | 71.3 ± 4.5 | 17.5 ± 2.8 | 11.2 ± 2.1 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the use of flow cytometry to quantify apoptosis in cells treated with this compound by detecting the externalization of phosphatidylserine (PS) on the cell surface of apoptotic cells using Annexin V and identifying necrotic cells with propidium iodide (PI).
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Materials:
-
T-47D or other suitable hormone-dependent cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed T-47D cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Carefully collect the culture medium (which contains floating apoptotic cells) from each well into a labeled flow cytometry tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation solution or trypsin. Combine the detached cells with their corresponding culture medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of PI staining solution to the cell suspension. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining. Acquire data for at least 10,000 events per sample.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound. The method is based on the stoichiometric binding of PI to DNA, where the fluorescence intensity is directly proportional to the DNA content.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Materials:
-
MCF-7 or other suitable hormone-dependent cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, cold
-
PI/RNase A Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound or vehicle control as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. Fix the cells for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 1 mL of PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets and aggregates. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on cancer cells using flow cytometry. These methods can be adapted for various hormone-dependent cell lines and can be expanded to include the analysis of other cellular markers to further elucidate the mechanism of action of this potent STS inhibitor. The ability to quantify apoptosis and cell cycle arrest provides valuable insights for preclinical drug development and cancer research.
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase inhibitors: promising new tools for breast cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Steroid sulfatase-IN-3 not inhibiting cell growth
Welcome to the technical support center for Steroid Sulfatase-IN-3. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where this compound (STS-IN-3) does not inhibit cell growth as expected.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Steroid Sulfatase (STS) and how does its inhibition affect cell growth?
Steroid sulfatase (STS) is an enzyme that catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2] These active steroids can then be converted into androgens and estrogens, which promote the growth and proliferation of hormone-dependent cancer cells, such as those in breast and prostate cancer.[3][4] Therefore, inhibiting STS with a compound like STS-IN-3 is expected to block the production of these active steroids, leading to a reduction in cell proliferation.[5][6]
Q2: Why is this compound not inhibiting growth in my cell line?
There are several potential reasons for a lack of efficacy. These can be broadly categorized into three areas:
-
Compound-related issues: Problems with the inhibitor's integrity, solubility, or concentration.
-
Experimental setup: Suboptimal assay conditions, incorrect timing, or issues with reagents.
-
Biological context: The chosen cell line may not express STS, may not depend on the sulfatase pathway for growth, or may have developed resistance mechanisms.[6][7]
Q3: Which cancer types are most sensitive to STS inhibition?
STS inhibitors are most effective in hormone-dependent cancers where the STS enzyme plays a significant role in providing the fuel for tumor growth.[8] This includes:
-
Breast Cancer: Particularly estrogen receptor-positive (ER+) breast cancer.[5][7]
-
Prostate Cancer: Especially castration-resistant prostate cancer (CRPC), which can use the STS pathway to generate androgens.[6][9]
-
Endometrial and Ovarian Cancer: Evidence also suggests a potential role for STS inhibitors in these gynecological cancers.[1][7]
Q4: How can I confirm that my inhibitor is reaching its target?
Directly confirming target engagement in cells can be challenging. An effective indirect method is to measure the downstream effects of STS inhibition. This can be done by using LC-MS to analyze the steroid profile of cells treated with the inhibitor. A successful inhibition would result in a decrease in DHEA and an accumulation of DHEAS.[9] Alternatively, you can assess the expression or activity of downstream signaling molecules, such as the androgen receptor (AR) and its transcriptional targets (e.g., PSA in prostate cancer cells), which should be suppressed upon effective STS inhibition.[6][9]
Steroid Sulfatase Signaling Pathway
The diagram below illustrates the critical role of STS in converting circulating, inactive steroid sulfates into active hormones that drive cancer cell proliferation. STS-IN-3 acts by blocking this conversion.
Caption: STS converts inactive sulfates to active steroids, promoting cell growth.
Troubleshooting Guide
If you are not observing the expected anti-proliferative effects with this compound, follow this systematic troubleshooting workflow.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to identify the potential source of the experimental issue.
Caption: A step-by-step workflow to diagnose issues with STS-IN-3 experiments.
Summary of Expected Inhibitor Potency
The potency of steroid sulfatase inhibitors can vary significantly based on the cell line and assay conditions. The table below provides a summary of reported IC₅₀ values for well-characterized STS inhibitors to serve as a benchmark.
| Inhibitor | Cell Line | Assay Type | Reported IC₅₀ (nM) | Reference |
| Irosustat (STX64) | MCF-7 (Breast Cancer) | STS Activity | ~0.4 | [8] |
| Irosustat (STX64) | OVCAR-3 (Ovarian Cancer) | Cell Growth | Potent Inhibition | [7] |
| EMATE | MDA-MB-231 (Breast Cancer) | STS Activity | 0.4 | [5] |
| Novel Inhibitor (SI-1) | VCaP (Prostate Cancer) | Cell Growth | < 100 | [9] |
| Novel Inhibitor (SI-2) | VCaP (Prostate Cancer) | Cell Growth | < 100 | [9] |
Note: IC₅₀ values for cell growth inhibition are typically higher than for direct enzyme activity.
Key Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (Using MTT)
This protocol outlines a standard procedure to assess the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Target cancer cell line (e.g., MCF-7, LNCaP, C4-2B)
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped (CSS) recommended
-
This compound, dissolved in DMSO
-
DHEAS (optional substrate)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of growth medium (preferably containing CSS).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium. A typical final concentration range would be 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
(Optional) If testing for substrate-dependent inhibition, add DHEAS to the medium at a physiological concentration (e.g., 100 nM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours. The longer incubation period is often necessary to observe effects on proliferation.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100.
-
Plot the results on a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for STS Expression
This protocol is to confirm the presence of the target enzyme, Steroid Sulfatase, in your cell line of interest.
Materials:
-
Cell pellets from your chosen cell line
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STS
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same concentration with RIPA buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STS antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading across lanes.
-
References
- 1. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
Technical Support Center: Optimizing Steroid Sulfatase-IN-3 Concentration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Steroid sulfatase-IN-3. The information is designed to help optimize experimental conditions and address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound belongs to a class of potent, irreversible inhibitors of the enzyme steroid sulfatase (STS).[1][2] STS is a critical enzyme in the biosynthesis of active steroid hormones.[3][4][5] It hydrolyzes inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4][5] These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers.[5][6] this compound likely contains a sulfamate ester pharmacophore which irreversibly binds to the active site of the STS enzyme, thereby blocking its activity.[1][2]
Q2: What is a typical effective concentration range for this compound in vitro?
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot at room temperature and dilute to the final working concentration in the appropriate assay buffer or cell culture medium.
Q4: In which cell lines can I expect to see an effect with this compound?
A4: The effects of this compound will be most pronounced in cell lines that express steroid sulfatase and are dependent on the conversion of sulfated steroids for their growth. Examples of such cell lines include hormone-dependent breast cancer cells (e.g., MCF-7, T-47D) and prostate cancer cells (e.g., LNCaP, VCaP).[1][6][8]
Troubleshooting Guides
Issue 1: No or Low Inhibition of STS Activity in an Enzymatic Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure the assay buffer is at the optimal pH (typically pH 7.4) and temperature (37°C).[9][10] |
| Degraded Inhibitor | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
| Sub-optimal Substrate Concentration | Use a substrate concentration at or below the Km value for the enzyme to ensure sensitive detection of inhibition. |
| Inactive Enzyme | Use a fresh enzyme preparation or a commercially available, quality-controlled enzyme. Include a positive control inhibitor to verify enzyme activity. |
| Interfering Substances in Sample | If using cell lysates, ensure that detergents or other components are not interfering with the assay. Consider purifying the enzyme. |
Issue 2: High Variability in Cell Proliferation Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound and the subsequent incubation with the proliferation reagent (e.g., WST-1, MTT). |
| Precipitation of the Inhibitor | Visually inspect the wells for any precipitation of this compound at higher concentrations. If precipitation occurs, consider using a lower top concentration or a different solvent. |
| Cell Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: In Vitro Activity of Potent Sulfamate-Based STS Inhibitors (Examples)
| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 Value |
| 3-O-sulfamate 17α-benzylestradiol | Enzymatic (E1S to E1) | Transfected 293 cell homogenate | 0.39 nM[7] |
| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Enzymatic (E1S to E1) | Transfected 293 cell homogenate | 0.15 nM[7] |
| 3-O-sulfamate 17α-benzylestradiol | Enzymatic (DHEAS to DHEA) | Transfected 293 cell homogenate | 4.1 nM[7] |
| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Enzymatic (DHEAS to DHEA) | Transfected 293 cell homogenate | 1.4 nM[7] |
| Irosustat (STX64) | Enzymatic | Placental microsomes | 8 nM[3] |
| EMATE | Enzymatic | Placental microsomes | 25 nM[3] |
Experimental Protocols
Protocol 1: Steroid Sulfatase (STS) Activity Assay (Colorimetric)
This protocol is adapted from commercially available sulfatase activity assay kits.[10][11]
Materials:
-
This compound
-
Purified STS enzyme or cell/tissue lysate
-
Sulfatase Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Sulfatase Substrate (e.g., p-nitrophenyl sulfate or 4-nitrocatechol sulfate)
-
Stop/Developing Solution (e.g., sodium hydroxide)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of the product (e.g., p-nitrophenol or 4-nitrocatechol).
-
Sample Preparation: Dilute the STS enzyme source (purified enzyme or lysate) in Sulfatase Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Sulfatase Assay Buffer.
-
Assay Reaction:
-
Add the diluted enzyme to the wells of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the Sulfatase Substrate to all wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding the Stop/Developing Solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol or 515 nm for 4-nitrocatechol) using a microplate reader.
-
Calculation: Calculate the percentage of STS activity inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Proliferation Assay (WST-1)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.[12]
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at the recommended wavelength (around 450 nm) with a reference wavelength of >600 nm.
-
Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizations
Caption: Steroid Sulfatase (STS) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the anti-proliferative effect of this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
- 12. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Steroid Sulfatase (STS) Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with steroid sulfatase (STS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro, cell-based, and in vivo experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
In Vitro Enzyme Activity Assays
Question: My fluorescent-based STS activity assay using 4-methylumbelliferyl sulfate (4-MUS) is giving inconsistent results and a low signal-to-noise ratio. What could be the problem?
Answer:
Several factors can contribute to issues with 4-MUS-based assays. Here's a breakdown of potential causes and solutions:
-
pH Sensitivity of 4-methylumbelliferone (4-MU): The product of the enzymatic reaction, 4-MU, has a pKa of approximately 7.8.[1][2] Most STS assays are performed at a physiological pH of around 7.4, where 4-MU is not fully ionized, leading to suboptimal fluorescence. To achieve maximum signal, the reaction needs to be stopped and the pH increased with a basic solution (e.g., glycine-carbonate buffer). This makes it a discontinuous assay.[1][2]
-
Solution 1: Ensure you are adding a stop solution to raise the pH above 8.0 before reading the fluorescence.
-
Solution 2: Consider using an alternative substrate like 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS). The product of this reaction has a pKa of 4.9, allowing for a continuous assay at the optimal pH for the enzyme without the need for basification.[1][2]
-
-
Substrate Solubility: 4-MUS and other similar substrates can have poor solubility in aqueous buffers.
-
Solution: You may need to dissolve the substrate in a small amount of an organic solvent like DMSO or DMF before diluting it in the assay buffer.[3] Be mindful of the final solvent concentration in your assay, as high concentrations can inhibit enzyme activity.
-
-
General Assay Conditions:
-
Solution: Review your protocol and ensure all reagents, including the assay buffer, are equilibrated to the correct temperature (typically 37°C) before starting the reaction.[4] Check for and remove any air bubbles in the microplate wells, as they can interfere with absorbance or fluorescence readings.[4]
-
Question: I purchased purified STS enzyme, but the activity is much lower than expected. How can I troubleshoot this?
Answer:
Low enzyme activity can be frustrating. Here are some steps to identify the cause:
-
Enzyme Handling and Storage: Enzymes are sensitive to temperature fluctuations.
-
Solution: Ensure the enzyme was stored at the recommended temperature and avoid repeated freeze-thaw cycles. When in use, keep the enzyme on ice.[4]
-
-
Undefined Enzymatic Activity: The specific activity (Units/mg) of a purified enzyme can vary between batches and manufacturers.
-
Solution: If the specific activity was not provided, you will need to perform an enzyme titration experiment. Measure product formation at various enzyme concentrations to determine the optimal concentration for your assay.[5]
-
-
Assay Buffer Composition: The presence of certain ions or detergents can inhibit STS activity.
Cell-Based Assays
Question: I am not observing a significant anti-proliferative effect of my STS inhibitor in my breast cancer cell line (e.g., MCF-7), even at concentrations that should inhibit STS activity.
Answer:
This is a common challenge and can be due to several factors related to the complexity of cellular signaling.
-
Modest Effect of STS Inhibition Alone: Studies have shown that STS inhibition alone may only modestly decrease cancer cell proliferation (around 20%). This is because other pathways can still contribute to cell growth.
-
Solution: Consider combination therapies. For example, co-treatment with an inhibitor of 17β-hydroxysteroid dehydrogenases (17β-HSDs) might produce a more significant anti-proliferative effect.
-
-
Upregulation of Compensatory Pathways: Cancer cells can adapt to STS inhibition by upregulating other signaling pathways. For instance, cells resistant to aromatase inhibitors have been shown to upregulate STS expression and activity.[8]
-
Solution: Analyze the expression of other key enzymes in steroidogenesis (e.g., aromatase, 17β-HSDs) in your cell model to identify potential resistance mechanisms.
-
-
Estrogenic Activity of the Inhibitor: Some steroidal STS inhibitors, like estrone-3-O-sulfamate (EMATE), have inherent estrogenic properties, which can confound proliferation assays by stimulating estrogen receptor signaling.[9][10]
-
Solution: Switch to a non-steroidal inhibitor like Irosustat (STX64) that lacks estrogenic effects.[11] If you must use a steroidal inhibitor, include appropriate controls to account for its estrogenic activity.
-
Question: I am having trouble detecting STS protein expression by Western blot.
Answer:
Western blotting for STS can be challenging. Here are some troubleshooting tips:
-
Low Protein Abundance: STS may be expressed at low levels in some cell lines.
-
Antibody Issues: The primary antibody may not be optimal.
-
Solution: Ensure your primary antibody is validated for Western blotting and is specific to the species you are working with. Titrate the antibody to find the optimal concentration.[13] Run a positive control, such as a lysate from a cell line known to express high levels of STS (e.g., JEG-3 choriocarcinoma cells or MCF-7 breast cancer cells).[6]
-
-
Poor Transfer: Inefficient transfer of the protein from the gel to the membrane can lead to weak or no signal.
For a general guide on Western blot troubleshooting, refer to resources from suppliers like Thermo Fisher Scientific or Novus Biologicals.[12][14]
In Vivo Experiments
Question: My STS inhibitor is not showing efficacy in my animal model of hormone-dependent disease (e.g., endometriosis or breast cancer xenografts).
Answer:
Lack of in vivo efficacy can be due to pharmacokinetic or model-specific issues.
-
Poor Bioavailability: The inhibitor may have low oral bioavailability and be extensively metabolized.[16][17]
-
Solution: Check the literature for pharmacokinetic data on your specific inhibitor. You may need to adjust the dose, route of administration (e.g., subcutaneous vs. oral), or formulation. Some inhibitors, like Irosustat, have good oral bioavailability.[18]
-
-
Off-Target Effects: The observed in vivo effects (or lack thereof) might be due to the inhibitor hitting unintended targets.[19]
-
Solution: If possible, include a negative control compound that is structurally similar but inactive against STS. Measure STS activity in target tissues (e.g., liver, tumor, uterus) and peripheral blood lymphocytes to confirm target engagement.[20]
-
-
Animal Model Selection: The chosen animal model may not fully recapitulate the human disease. For example, rodent models of endometriosis have inherent limitations as they do not menstruate spontaneously.[21]
-
Inhibitor-Specific Side Effects: Some inhibitors have known side effects that could impact the overall health of the animal and confound the results. For instance, Irosustat is known to cause dry skin, nausea, and fatigue in clinical trials.[24][25]
-
Solution: Monitor the animals closely for any adverse effects. If significant toxicity is observed, you may need to reduce the dose.
-
Frequently Asked Questions (FAQs)
1. How do I choose the right STS inhibitor for my experiment?
The choice of inhibitor depends on your experimental goals.
-
For in vitro enzyme kinetics: A well-characterized, potent, and specific inhibitor is ideal.
-
For cell-based assays: A non-steroidal inhibitor like Irosustat (STX64) is often preferred to avoid the confounding estrogenic effects of steroidal inhibitors like EMATE.[9][10][11]
-
For in vivo studies: An inhibitor with good oral bioavailability and a known pharmacokinetic profile, such as Irosustat, is advantageous.[18]
2. What are the best methods to confirm STS inhibition in my samples?
-
In vitro: A direct enzyme activity assay using a substrate like tritiated estrone sulfate or a fluorogenic substrate is the most common method.[6]
-
In cells: You can measure the conversion of a sulfated steroid (e.g., estrone sulfate) to its unconjugated form (estrone) using techniques like LC-MS/MS.[26]
-
In vivo: STS activity can be measured ex vivo in tissue homogenates (e.g., from the liver, uterus, or tumor) and in peripheral blood lymphocytes.[20] Additionally, LC-MS/MS can be used to profile changes in steroid hormone levels in plasma or tissues.[26][27][28][29]
3. Which cell lines are suitable for STS inhibitor studies?
The choice of cell line depends on the research question.
-
Breast Cancer: MCF-7 and T47D are commonly used estrogen receptor-positive cell lines that express STS.
-
Placental/Choriocarcinoma: JEG-3 cells are known to have high STS activity.[6]
-
Prostate Cancer: LNCaP cells have been used to study the effects of STS inhibitors.[8]
It is always recommended to confirm STS expression and activity in your chosen cell line before starting extensive experiments.
4. What is the mechanism of action of sulfamate-based STS inhibitors?
Aryl sulfamate-based inhibitors, such as EMATE and Irosustat, are irreversible, mechanism-based inhibitors.[8][9] They act as suicide substrates, where the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to and inactivates the active site.
Data Presentation
Table 1: In Vitro Potency of Selected Steroid Sulfatase Inhibitors
| Inhibitor | Type | Target | IC50 / Kᵢ | Cell Line / Enzyme Source | Reference(s) |
| EMATE (Estrone-3-O-sulfamate) | Steroidal, Irreversible | STS | IC₅₀: 65 pM | MCF-7 cells | [9] |
| Kᵢ: 73 nM | Human placental microsomes | [10] | |||
| Irosustat (STX64) | Non-steroidal, Irreversible | STS | IC₅₀: 15-25 pM | Not specified | [8] |
| 2-Chloroestrone 3-sulfamate | Steroidal, Irreversible | STS | Kᵢ: 4.0 nM | Human placental microsomes | [10] |
| 2-Bromoestrone 3-sulfamate | Steroidal, Irreversible | STS | Kᵢ: 4.8 nM | Human placental microsomes | [10] |
Experimental Protocols
Protocol 1: In Vitro STS Activity Assay using Radiolabeled Substrate
This protocol is adapted from methodologies used to measure STS activity in tissue homogenates or cell lysates.[6]
-
Preparation of Homogenates: Homogenize tissue or cell pellets in ice-cold phosphate buffer (pH 7.4).
-
Incubation: In a microcentrifuge tube, combine the homogenate (containing the STS enzyme), phosphate buffer, and the radiolabeled substrate (e.g., [³H]estrone sulfate).
-
Reaction: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding an organic solvent (e.g., toluene or diethyl ether) to extract the unconjugated steroid product (e.g., [³H]estrone).
-
Separation: Centrifuge to separate the aqueous and organic phases.
-
Quantification: Measure the radioactivity in an aliquot of the organic phase using a scintillation counter.
-
Calculation: Calculate the amount of product formed per unit time per milligram of protein.
Protocol 2: Analysis of Steroid Profiles by LC-MS/MS
This protocol provides a general workflow for measuring steroid hormones in serum or tissue extracts following STS inhibitor treatment.[26][30]
-
Sample Preparation:
-
Serum: Perform protein precipitation followed by liquid-liquid extraction.
-
Tissue: Homogenize the tissue, followed by liquid-liquid extraction and potentially a solid-phase extraction (SPE) clean-up step.
-
-
Internal Standards: Spike the samples with deuterated internal standards for each steroid to be quantified.
-
Derivatization (Optional): For some steroids, particularly estrogens, derivatization can improve ionization efficiency and sensitivity.
-
LC Separation: Inject the extracted sample onto a liquid chromatography system (e.g., a C18 column) to separate the different steroid hormones.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of each steroid.
-
Data Analysis: Quantify the concentration of each steroid by comparing its peak area to that of its corresponding internal standard and referencing a standard curve.
Visualizations
References
- 1. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 10. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. images.novusbio.com [images.novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. jme.bioscientifica.com [jme.bioscientifica.com]
- 17. Steroid sulfatase inhibitors and sulfated C19 steroids for proteotoxicity-related diseases: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What We Have Learned from Animal Models to Understand the Etiology and Pathology of Endometrioma-Related Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in endometriosis research: animal models for the study of reproductive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. alzdiscovery.org [alzdiscovery.org]
- 25. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | NIST [nist.gov]
- 28. LC-MS/MS-based method for long-term steroid profiling in human scalp hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples | SLU publication database (SLUpub) [publications.slu.se]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Steroid Sulfatase-IN-3
Welcome to the technical support center for Steroid Sulfatase-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this inhibitor. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecule designed to inhibit the enzyme steroid sulfatase (STS). STS is responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their unconjugated, biologically active forms, estrone (E1) and DHEA, respectively.[1][2][3] These unconjugated steroids can then be converted into potent estrogens and androgens that can stimulate the growth of hormone-dependent cancers.[1][2][4] By inhibiting STS, this compound blocks this conversion, thereby reducing the levels of active steroid hormones. Many potent STS inhibitors, likely including this compound, are irreversible and feature a phenol sulfamate ester pharmacophore that modifies the active site of the enzyme.[2]
Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do to improve its solubility?
Poor aqueous solubility is a common issue with small molecule inhibitors like this compound. Here are several strategies you can employ to improve its solubility:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly enhance solubility.[5][6][7] Commonly used co-solvents in biological experiments include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[7] It is crucial to first dissolve the compound in a minimal amount of the organic solvent before adding it to your aqueous buffer. Always perform a vehicle control experiment to ensure the solvent itself does not affect your results.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in cell culture and in vivo studies.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.[5][6][8]
Q3: What are some recommended solvent systems for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, it is recommended to use a good organic solvent. Based on common practices for similar inhibitors, the following solvents are suggested:
| Solvent | Recommended Starting Concentration | Storage |
| Dimethyl sulfoxide (DMSO) | 10-50 mM | Aliquot and store at -20°C or -80°C |
| Ethanol | 10-20 mM | Aliquot and store at -20°C |
| N,N-Dimethylformamide (DMF) | 10-50 mM | Aliquot and store at -20°C |
Note: Always ensure the final concentration of the organic solvent in your experimental system is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
Possible Cause 1: Compound Precipitation Even if your stock solution is clear, the compound may precipitate when diluted into aqueous cell culture media.
Solution:
-
Visual Inspection: After adding the inhibitor to your media, visually inspect the solution for any cloudiness or precipitate.
-
Pre-warming Media: Warm the cell culture media to 37°C before adding the inhibitor.
-
Increase Serum Concentration: If your experiment allows, a higher percentage of fetal bovine serum (FBS) can help to keep hydrophobic compounds in solution.
-
Formulation Strategies: Consider using a formulation approach such as complexation with cyclodextrins or using a self-emulsifying drug delivery system (SEDDS) for in vivo studies.[5][9]
Possible Cause 2: Compound Degradation The stability of the compound in your experimental conditions may be limited.
Solution:
-
Fresh Preparations: Prepare fresh dilutions of the inhibitor from your frozen stock solution for each experiment.
-
Minimize Light Exposure: Protect the compound from light, as some molecules are light-sensitive.
-
pH Stability: Ensure the pH of your experimental buffer is within a range that does not promote degradation of the compound.
Problem: Low or no inhibition of STS activity in an enzymatic assay.
Possible Cause 1: Inactive Compound The compound may have degraded during storage.
Solution:
-
Proper Storage: Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture and light.
-
Quality Control: If possible, verify the identity and purity of your compound using analytical techniques such as HPLC or mass spectrometry.
Possible Cause 2: Suboptimal Assay Conditions The conditions of your enzymatic assay may not be optimal for the inhibitor.
Solution:
-
Pre-incubation: For irreversible inhibitors, pre-incubating the enzyme with the inhibitor before adding the substrate can increase the apparent potency.
-
Buffer Components: Some buffer components can interfere with the activity of the inhibitor. For STS assays, phosphate buffer is often preferred as it can inhibit other sulfatases.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg). It is recommended to do this in a fume hood and to use an analytical balance.
-
Calculating the Volume of Solvent: Calculate the required volume of DMSO to achieve a 10 mM concentration. For a compound with a molecular weight of 420.87 g/mol (based on the similar Steroid Sulfatase-IN-4), the calculation would be: (1 mg) / (420.87 g/mol ) = 2.376 µmol (2.376 µmol) / (10 mmol/L) = 0.2376 mL = 237.6 µL of DMSO
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
General Protocol for a Cell-Based STS Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on STS activity in a cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound. Remember to include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 24 hours).
-
Substrate Addition: Add a known concentration of an STS substrate, such as estrone sulfate (E1S), to the cell culture medium.
-
Substrate Incubation: Incubate for a period sufficient to allow for measurable conversion of the substrate (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture medium.
-
Analysis: Analyze the medium for the formation of the product (e.g., estrone) using a suitable analytical method such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of STS inhibition for each concentration of the inhibitor and determine the IC50 value.
Visualizations
Caption: A logical workflow for dissolving and troubleshooting the solubility of this compound.
Caption: The signaling pathway of steroid sulfatase and the inhibitory action of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to a Novel Steroid Sulfatase (STS) Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a novel steroid sulfatase (STS) inhibitor, herein referred to as STS-IN-X. Given that off-target effects are a common concern with small molecule inhibitors, this guide focuses on identifying and mitigating potential unintended biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of STS-IN-X?
A1: STS-IN-X is designed as an inhibitor of steroid sulfatase (STS), an enzyme that plays a pivotal role in the biosynthesis of active steroid hormones. STS hydrolyzes steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. By inhibiting STS, STS-IN-X aims to reduce the local production of estrogens and androgens that can fuel the growth of hormone-dependent cancers and other diseases.
Q2: What are the potential, known off-target classes for sulfamate-containing inhibitors like STS-IN-X?
A2: The sulfamate moiety present in many STS inhibitors is also known to interact with other enzymes, most notably carbonic anhydrases (CAs).[1][2][3][4][5] Various isoforms of carbonic anhydrase are expressed throughout the body and are involved in diverse physiological processes, including pH regulation and CO2 transport.[6][7][8] Therefore, it is crucial to assess the activity of STS-IN-X against a panel of CA isoforms.
Q3: Why am I observing unexpected phenotypic effects in my cell-based assays?
A3: Unexpected cellular phenotypes can arise from several factors. One primary reason could be the off-target effects of STS-IN-X. For instance, inhibition of carbonic anhydrases can alter intracellular and extracellular pH, which may impact cell proliferation, metabolism, and other cellular processes independently of STS inhibition.[6][7] It is also possible that in your specific cellular model, the biological consequences of STS inhibition are more complex or different than anticipated. We recommend performing thorough target engagement and selectivity profiling to dissect the on-target versus off-target effects.
Q4: How can I confirm that STS-IN-X is engaging its intended target (STS) in my experimental system?
A4: Target engagement can be confirmed using several methods. A common approach is to measure the accumulation of the STS substrate (e.g., E1S) or the reduction of its product (e.g., E1) in cells or tissues treated with STS-IN-X. This can be quantified using techniques like LC-MS/MS. Another method is a cellular thermal shift assay (CETSA), which assesses the thermal stabilization of STS upon inhibitor binding.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected potency in cellular assays compared to biochemical assays. | 1. Poor cell permeability of STS-IN-X.2. Efflux of the compound by transporters (e.g., P-glycoprotein).3. Rapid metabolism of the inhibitor within the cells. | 1. Perform a cell permeability assay (e.g., PAMPA).2. Test for inhibition in the presence of known efflux pump inhibitors.3. Analyze the metabolic stability of STS-IN-X in cell lysates or microsomes. |
| Cell death or growth inhibition at concentrations where STS inhibition is not expected to be cytotoxic. | 1. Off-target toxicity.2. Inhibition of carbonic anhydrases, leading to pH dysregulation.3. Non-specific effects on cellular health. | 1. Conduct a broad off-target screening, including a kinase panel and receptor binding assays.2. Test the effect of STS-IN-X on intracellular and extracellular pH. Compare the phenotype with known carbonic anhydrase inhibitors.3. Perform cytotoxicity assays in a cell line that does not express STS to assess non-specific toxicity. |
| Discrepancy between in vitro and in vivo efficacy. | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).2. Significant off-target effects in vivo.3. The animal model is not dependent on the STS pathway. | 1. Conduct pharmacokinetic studies to determine the exposure of STS-IN-X in vivo.2. Assess off-target effects in vivo by measuring relevant biomarkers.3. Confirm the expression and activity of STS in the in vivo model and its role in the disease pathology. |
| Unexpected changes in signaling pathways unrelated to steroid hormone receptors. | 1. Off-target inhibition of a kinase or other signaling protein.2. Indirect effects of STS or carbonic anhydrase inhibition on cellular signaling. | 1. Perform a comprehensive kinase selectivity screen.2. Use proteomics or transcriptomics to identify altered signaling pathways and validate key hits with orthogonal methods. |
Data on Potential Off-Target Effects
While specific off-target data for "Steroid sulfatase-IN-3" is not publicly available, the following tables provide a representative example of a selectivity profile for a hypothetical STS inhibitor, STS-IN-X.
Table 1: Representative Selectivity Profile of STS-IN-X against Carbonic Anhydrase Isoforms
| Target | IC50 (nM) |
| Steroid Sulfatase (STS) | 5 |
| Carbonic Anhydrase I | >10,000 |
| Carbonic Anhydrase II | 850 |
| Carbonic Anhydrase IX | 250 |
| Carbonic Anhydrase XII | 500 |
This data is illustrative and intended to highlight the potential for off-target activity against carbonic anhydrases.
Table 2: Representative Kinase Selectivity Profile of STS-IN-X (at 1 µM)
| Kinase | % Inhibition |
| ABL1 | 15 |
| AKT1 | 5 |
| CDK2 | 10 |
| EGFR | 2 |
| MAPK1 | 8 |
| SRC | 25 |
| VEGFR2 | 3 |
This data is illustrative. A comprehensive kinase screen would typically include over 400 kinases.
Experimental Protocols
1. Carbonic Anhydrase Inhibition Assay
This protocol describes a common method to measure the inhibition of carbonic anhydrase activity.
-
Principle: This is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (pNPA) by carbonic anhydrase, which produces the yellow-colored p-nitrophenol.
-
Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA)
-
STS-IN-X and a known CA inhibitor (e.g., acetazolamide)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of STS-IN-X and the control inhibitor in DMSO.
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the diluted compounds to the wells.
-
Add the carbonic anhydrase enzyme solution to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the pNPA substrate.
-
Measure the absorbance at 405 nm every minute for 10-15 minutes.
-
Calculate the rate of p-nitrophenol production.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Kinase Profiling Assay (Radiometric)
This protocol outlines a standard radiometric assay for screening against a panel of kinases.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific kinase substrate.
-
Materials:
-
Kinase panel (recombinant enzymes)
-
Specific kinase substrates (peptides or proteins)
-
[γ-³³P]ATP
-
Assay buffer containing MgCl₂ and other cofactors
-
STS-IN-X
-
Phosphoric acid to stop the reaction
-
Filter plates
-
Scintillation counter
-
-
Procedure:
-
Add the assay buffer, substrate, and STS-IN-X (typically at a fixed concentration, e.g., 1 µM) to the wells of a filter plate.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plates and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control.
-
Visualizations
Caption: Workflow for investigating unexpected experimental outcomes.
Caption: On-target vs. a potential off-target signaling pathway for STS-IN-X.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vivo Toxicity of Steroid Sulfatase Inhibitors
Disclaimer: Specific in vivo toxicity data for "Steroid sulfatase-IN-3" is not currently available in the public domain. This technical support center provides guidance based on the general principles of steroid sulfatase (STS) inhibition and established protocols for assessing the in vivo toxicity of small molecule inhibitors. Researchers should adapt these recommendations to the specific characteristics of their compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Steroid Sulfatase (STS) inhibitors and how might this contribute to in vivo toxicity?
A1: Steroid sulfatase is an enzyme that catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA) respectively.[1] STS inhibitors block this conversion, thereby reducing the levels of active estrogens and androgens in peripheral tissues.[2] This mechanism is therapeutically valuable in hormone-dependent diseases like breast cancer and endometriosis.[1][3][4] However, systemic disruption of steroid hormone balance can lead to on-target toxicity, manifesting as endocrine-related side effects.
Q2: What are the potential off-target effects of a novel STS inhibitor that could lead to toxicity?
A2: While specific off-target effects depend on the chemical structure of the inhibitor, potential toxicities could arise from interactions with other sulfatases or enzymes in steroid metabolism. Additionally, unintended interactions with receptors or transporters could lead to unforeseen adverse effects. Comprehensive selectivity profiling against a panel of related enzymes and receptors is crucial during preclinical development to identify and mitigate potential off-target toxicities.
Q3: How can the hormonal impact of an STS inhibitor be monitored in vivo?
A3: Monitoring the hormonal impact is critical to understanding both efficacy and potential toxicity. This can be achieved by:
-
Measuring plasma steroid levels: Quantifying the concentrations of E1S, E1, DHEAS, DHEA, estradiol, and testosterone in plasma samples from treated animals.
-
Assessing target tissue hormone levels: Where feasible, measuring hormone concentrations directly in target tissues (e.g., tumor, uterus) can provide a more accurate picture of the inhibitor's local activity.
-
Evaluating physiological endpoints: Monitoring for changes in estrous cycles in female animals or effects on reproductive organ weights in both sexes can indicate significant hormonal disruption.
Q4: What are the most appropriate animal models for assessing the in vivo toxicity of an STS inhibitor?
A4: The choice of animal model is critical and should be guided by the therapeutic indication.
-
Rodents (mice, rats): Commonly used for initial toxicity screening, including dose-range finding and maximum tolerated dose (MTD) studies.[5][6] They are suitable for assessing general toxicity and effects on major organs.
-
Non-human primates: May be considered for later-stage preclinical development, particularly if there are concerns about species-specific metabolism or endocrine effects that are not well-replicated in rodents.
-
Disease-specific models: For efficacy and toxicity assessment in a more relevant context, models such as xenografts of human breast cancer cells in immunodeficient mice are often employed.[7]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Predicted "Safe" Doses
| Question | Possible Cause & Troubleshooting Step |
| Are the animals showing signs of acute toxicity? | Cause: The compound may have a steeper dose-response curve than anticipated, or there may be formulation issues leading to rapid absorption and high peak plasma concentrations. Troubleshooting: 1. Perform a thorough dose-range finding study with smaller dose escalations.[6] 2. Analyze the pharmacokinetic profile to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[8] 3. Re-evaluate the formulation to ensure homogeneity and consider a formulation that allows for slower release. |
| Is there evidence of specific organ toxicity? | Cause: The compound may be accumulating in a particular organ, leading to localized toxicity. Troubleshooting: 1. Conduct a full necropsy with histopathological examination of all major organs from the deceased animals. 2. Measure compound concentrations in key organs to assess for bioaccumulation. |
Issue 2: Inconsistent or High Variability in Experimental Results
| Question | Possible Cause & Troubleshooting Step |
| Is the formulation stable and administered consistently? | Cause: The compound may be degrading in the vehicle, or there may be inconsistencies in dose administration. Troubleshooting: 1. Verify the stability of the compound in the chosen vehicle over the duration of the study. 2. Ensure all personnel are trained on the correct administration technique (e.g., oral gavage, intravenous injection) to minimize variability.[5] |
| Are there underlying health issues in the animal cohort? | Cause: Subclinical infections or other health problems can impact how animals respond to a test compound. Troubleshooting: 1. Source animals from a reputable vendor and ensure they are properly acclimated before starting the experiment. 2. Monitor sentinel animals for common pathogens. |
Data Presentation
Table 1: Key Parameters for In Vivo Toxicity Assessment
| Parameter | Description | Typical Endpoints |
| Maximum Tolerated Dose (MTD) | The highest dose of a drug that does not cause unacceptable toxicity over a specified period.[5] | Body weight loss, clinical signs of toxicity, mortality. |
| Repeated-Dose Toxicity | Assesses the effects of the drug when administered repeatedly over a defined period (e.g., 14 or 28 days). | Changes in body weight, food/water consumption, hematology, clinical chemistry, organ weights, and histopathology. |
| Pharmacokinetics (PK) | Characterizes the absorption, distribution, metabolism, and excretion of the drug.[8] | Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life. |
| Pharmacodynamics (PD) | Measures the biochemical and physiological effects of the drug and its mechanism of action. | Inhibition of STS activity in target tissues, changes in hormone levels. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups: A vehicle control group and at least 3-5 dose groups of this compound (n=3-5 mice per group). Doses should be selected based on in vitro potency and any available preliminary toxicity data.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage).[5]
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days.[5] Record body weights daily for the first week and then every other day.
-
Endpoint: The MTD is defined as the highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs of toxicity.
Protocol 2: 14-Day Repeated-Dose Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats, 7-9 weeks old (equal numbers of males and females).
-
Groups: A vehicle control group and 3 dose groups (low, mid, high) of this compound (n=10 rats/sex/group). The high dose should be at or near the MTD.
-
Formulation and Administration: Prepare and administer the compound or vehicle daily for 14 days.
-
In-life Monitoring:
-
Clinical Observations: Daily.
-
Body Weights and Food Consumption: Twice weekly.
-
Ophthalmology: Pre-study and at termination.
-
-
Terminal Procedures (Day 15):
-
Blood Collection: For hematology and clinical chemistry analysis.
-
Necropsy: Full gross pathological examination.
-
Organ Weights: Record weights of key organs (e.g., liver, kidneys, spleen, adrenal glands, reproductive organs).
-
Histopathology: Preserve major organs in 10% neutral buffered formalin for microscopic examination.
-
Mandatory Visualizations
Caption: General signaling pathway of Steroid Sulfatase (STS) and the inhibitory action of an STS inhibitor.
Caption: Experimental workflow for in vivo toxicity assessment of a novel STS inhibitor.
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. Steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. elearning.unite.it [elearning.unite.it]
troubleshooting inconsistent results with Steroid sulfatase-IN-3
Welcome to the technical support center for Steroid sulfatase-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to answer frequently asked questions regarding the use of this dual inhibitor.
Troubleshooting Guide
Inconsistent results in experiments involving this compound can arise from a variety of factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Lower than Expected Inhibition of Target Enzymes
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | This compound, like many sulfamate-containing compounds, can be susceptible to hydrolysis. Ensure the compound is stored as a dry powder at -20°C. Prepare fresh stock solutions in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Inhibitor Concentration | Verify the calculations for your working concentrations. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. The reported IC50 for STS is 25.8 nM in a cell-free assay and 150.0 nM in a cellular assay. |
| Low Enzyme Expression in Cell Line | Confirm the expression levels of both Steroid Sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) in your chosen cell line via qPCR or Western blot. Cell lines such as T-47D and JEG-3 are known to express STS. |
| Sub-optimal Assay Conditions | Ensure the pH of your assay buffer is optimal for enzyme activity. STS activity is generally maximal at a slightly alkaline pH. Review the literature for established protocols for STS and 17β-HSD1 activity assays. |
| Cell Permeability Issues | While many non-steroidal inhibitors have good cell permeability, this can be a factor. If using intact cells, ensure sufficient incubation time for the inhibitor to penetrate the cell membrane and reach its intracellular targets. |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Incomplete Solubilization | Ensure this compound is fully dissolved in DMSO before further dilution into aqueous media. Precipitates, even if not visible, can lead to inconsistent concentrations. Briefly vortex and centrifuge the stock solution before taking an aliquot. |
| Inconsistent Cell Seeding | Uneven cell density across wells can lead to variability in enzyme expression and, consequently, inhibitor efficacy. Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and distribute evenly before adding the inhibitor. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell health. To minimize this, do not use the outermost wells for experimental data. Instead, fill them with sterile media or PBS to maintain humidity. |
| Pipetting Errors | Small volumes of concentrated inhibitor stock solutions can be difficult to pipette accurately. Use properly calibrated pipettes and consider performing serial dilutions to work with larger, more manageable volumes. |
Problem 3: Unexpected Cellular Effects or Off-Target Activity
| Potential Cause | Recommended Solution |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture media does not exceed a level that is non-toxic to your specific cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO as the inhibitor-treated wells) to assess any solvent-related effects. |
| Dual Inhibition Complicating Interpretation | Remember that this compound inhibits both STS and 17β-HSD1. The observed phenotype will be a result of the inhibition of both pathways. To dissect the individual contributions, consider using specific inhibitors for each enzyme in parallel experiments, if available. |
| Activation of Other Signaling Pathways | Inhibition of steroidogenesis can have downstream effects on various signaling pathways. For example, altering estrogen levels can impact pathways regulated by the estrogen receptor. Be aware of these potential indirect effects when interpreting your results. |
| Cytotoxicity at High Concentrations | While the primary effect is enzymatic inhibition, high concentrations of any compound can lead to cytotoxicity. Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). The reported antiproliferative IC50 against T-47D cells is 1.04 µM[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor that targets two key enzymes in the steroidogenesis pathway. It acts as a "drug-prodrug". The sulfamate moiety of the molecule irreversibly inhibits Steroid Sulfatase (STS). Following this, cellular processes are thought to cleave the sulfamate group, releasing a phenolic compound that then acts as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This dual action effectively blocks the conversion of sulfated steroids into their active, non-sulfated forms and the subsequent conversion of estrone to the more potent estradiol.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. When stored as a powder, the compound should be kept at -20°C.
Q3: What are the reported IC50 values for this compound?
A3: The inhibitory potency of this compound has been reported as follows:
-
STS (cell-free, JEG-3 cell lysate): IC50 = 25.8 nM[1]
-
STS (cellular, intact JEG-3 cells): IC50 = 150.0 nM[1]
-
Antiproliferative activity (T-47D cells): IC50 = 1.04 µM[1]
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: Cell lines that express both STS and 17β-HSD1 are ideal for studying the dual inhibitory effects of this compound. Estrogen-dependent breast cancer cell lines such as T-47D and MCF-7 are commonly used. It is always recommended to verify the expression of the target enzymes in your specific cell line before initiating experiments.
Q5: How can I confirm the dual inhibition of STS and 17β-HSD1 in my experiment?
A5: To confirm the inhibition of both enzymes, you can perform separate activity assays for each. For STS activity, you can measure the conversion of a sulfated substrate (e.g., estrone sulfate) to its non-sulfated form. For 17β-HSD1 activity, you can measure the conversion of estrone to estradiol. Comparing the activity in inhibitor-treated cells to vehicle-treated controls will demonstrate the extent of inhibition.
Experimental Protocols
Key Experiment: Cell-Based Dual Inhibition Assay
This protocol outlines a general procedure for assessing the dual inhibitory effect of this compound on STS and 17β-HSD1 in a cell-based assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
T-47D breast cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
Estrone sulfate (E1S) - substrate for STS
-
Estrone (E1) - product of STS and substrate for 17β-HSD1
-
Estradiol (E2) - product of 17β-HSD1
-
Multi-well cell culture plates
-
ELISA kit for estradiol detection or LC-MS/MS for steroid quantification
Procedure:
-
Cell Seeding: Seed T-47D cells in a 24-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 supplemented with 10% CS-FBS. Allow cells to adhere for 24 hours.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Inhibitor Treatment: Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound or a vehicle control (DMSO). Pre-incubate the cells with the inhibitor for 2-4 hours.
-
Substrate Addition: After pre-incubation, add estrone sulfate (E1S) to the wells at a final concentration of 50 nM.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Steroid Quantification: Quantify the concentration of estradiol (E2) in the supernatant using a high-sensitivity ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of E2 production at each inhibitor concentration compared to the vehicle control. Plot the results to determine the IC50 value for the overall pathway inhibition.
Visualizations
Caption: Dual inhibition of steroidogenesis by this compound.
Caption: Workflow for a cell-based dual inhibition assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: Steroid Sulfatase-IN-3
Welcome to the technical support center for Steroid Sulfatase-IN-3 (STS-IN-3). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficacy of your experiments involving this potent steroid sulfatase (STS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, irreversible inhibitor of the steroid sulfatase (STS) enzyme.[1][2] STS is a critical enzyme in the steroid biosynthesis pathway, responsible for converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers.[4] STS-IN-3, being an aryl sulfamate-based inhibitor, is thought to irreversibly modify the active site formylglycine residue of the STS enzyme, thus blocking its activity.[5][6]
Q2: What are the typical IC50 values for this compound?
A2: this compound has been reported to have an IC50 of 25.8 nM for the inhibition of the STS enzyme. In cell-based assays, it has shown antiproliferative activity against the T-47D estrogen-dependent breast cancer cell line with an IC50 of 1.04 µM .
Q3: In what forms is this compound typically supplied and how should it be stored?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the potential applications of this compound in research?
A4: Given its potent inhibitory activity against STS, this compound is a valuable research tool for studying the role of the sulfatase pathway in various physiological and pathological processes. Its primary application is in the field of oncology, particularly for investigating hormone-dependent cancers such as breast, prostate, and endometrial cancer.[2][7][8] It can also be used to study other conditions where local steroid production is implicated, such as endometriosis.[2]
Q5: Are there known off-target effects for aryl sulfamate-based STS inhibitors?
A5: While aryl sulfamate-based inhibitors are designed to be specific for STS, the possibility of off-target effects should always be considered. Some early steroidal sulfamate inhibitors exhibited estrogenic properties.[9] Non-steroidal inhibitors like this compound are generally designed to have reduced estrogenicity.[10] However, at higher concentrations, any small molecule inhibitor has the potential to interact with other cellular targets. It is crucial to include appropriate controls in your experiments to assess for potential off-target effects.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Issue 1: Lower than Expected Inhibition of STS Activity in an Enzymatic Assay
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your stock solution and dilutions. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Degradation of the Inhibitor | Ensure proper storage of the solid compound and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. |
| Sub-optimal Assay Conditions | Optimize the assay buffer pH (typically around 7.4 for STS), temperature, and incubation time.[11] Ensure the substrate concentration is appropriate (ideally at or below the Km for competitive inhibitors).[12] |
| Enzyme Inactivity | Use a fresh batch of the STS enzyme or prepare fresh microsomal fractions. Confirm enzyme activity with a known STS inhibitor as a positive control. |
| Interference from Assay Components | Some buffer components or solvents can interfere with the assay. Run appropriate vehicle controls to identify any inhibitory effects of the solvent. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment. Avoid using cells that are over-confluent. |
| Variable STS Expression in Cells | STS expression can vary between cell lines and even with passage number.[7] Use a consistent cell passage number for all experiments. Consider verifying STS expression levels via Western blot or qPCR. |
| Inhibitor Solubility and Stability in Media | Ensure that this compound is fully dissolved in the cell culture media. Visually inspect for any precipitation. The stability of the compound in aqueous media over the course of the experiment should be considered. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure that the cells are in an appropriate growth phase throughout the experiment. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS. |
Issue 3: Unexpected Cellular Phenotypes or Toxicity
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, the inhibitor may have off-target effects. Perform a dose-response curve to determine the optimal concentration range. Consider using a structurally different STS inhibitor as a comparator. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is non-toxic to the cells. Run a vehicle control with the same solvent concentration. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to the inhibitor. It is important to determine the optimal concentration for each cell line used. |
Experimental Protocols
Protocol 1: In Vitro STS Enzyme Inhibition Assay (Colorimetric)
This protocol is a general guideline for determining the IC50 of this compound using a colorimetric assay with p-nitrophenyl sulfate (pNPS) as a substrate.
Materials:
-
Recombinant human STS enzyme or microsomal fraction from STS-expressing cells
-
This compound
-
p-Nitrophenyl sulfate (pNPS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Enzyme Preparation: Dilute the STS enzyme or microsomal fraction in the assay buffer to the desired concentration.
-
Assay Reaction:
-
Add 20 µL of the inhibitor dilution or vehicle control to each well of the 96-well plate.
-
Add 60 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPS substrate solution (prepared in assay buffer).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay (e.g., using T-47D cells)
This protocol outlines a general procedure to assess the anti-proliferative effect of this compound on hormone-dependent breast cancer cells.
Materials:
-
T-47D cells (or other suitable hormone-dependent cell line)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Phenol red-free medium supplemented with charcoal-stripped FBS (for hormone-deprivation studies)
-
This compound
-
Estrone Sulfate (E1S)
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed T-47D cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in complete medium and allow them to attach overnight.
-
Hormone Deprivation (Optional but Recommended): The next day, replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and reduce the influence of hormones present in the serum.
-
Treatment:
-
Prepare serial dilutions of this compound in the hormone-deprived medium.
-
Prepare a solution of E1S in the same medium to serve as the stimulus for proliferation. A typical concentration is 10-100 nM.
-
Treat the cells with the inhibitor dilutions for 1-2 hours before adding the E1S stimulus.
-
Include appropriate controls: vehicle control (no inhibitor, no E1S), E1S only, and inhibitor only.
-
-
Incubation: Incubate the cells for 3-5 days.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percentage of inhibition of E1S-induced proliferation for each inhibitor concentration. Determine the IC50 value.
Quantitative Data Summary
The following table summarizes the known efficacy data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| STS Enzyme Inhibition (IC50) | 25.8 nM | In vitro enzymatic assay | |
| Antiproliferative Activity (IC50) | 1.04 µM | T-47D cells |
Note: The efficacy of this compound can vary depending on the specific experimental conditions, including the cell line, substrate concentration, and incubation time.
Visualizations
Signaling Pathway
Caption: Steroid Sulfatase (STS) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 6. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Accurately Measuring Steroid Sulfatase (STS) Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Steroid Sulfatase (STS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the measurement of STS inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to measure STS inhibition?
A1: The most prevalent methods for quantifying STS inhibition include radiometric assays, fluorometric assays, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)-based assays. Each method offers distinct advantages and is suited to different experimental needs. Radiometric assays are highly sensitive, while fluorometric assays offer a non-radioactive alternative with good sensitivity. LC-MS/MS provides high specificity and the ability to measure multiple analytes simultaneously. Colorimetric assays are also available and are often used in high-throughput screening due to their simplicity, though they may have lower sensitivity.[1]
Q2: What are the key sources of variability in STS inhibition assays?
A2: Several factors can contribute to variability in STS inhibition assays. These include:
-
Enzyme Source and Stability: The activity of STS can vary depending on the source (e.g., purified enzyme, cell lysates, tissue homogenates) and its stability during storage and the experiment.
-
Substrate Quality and Concentration: The purity of the sulfated steroid substrate is crucial. Impurities can interfere with the assay. Substrate concentration should be carefully optimized, typically around the Michaelis-Menten constant (Km) for the enzyme.
-
Inhibitor Stability and Solubility: The stability of the inhibitor in the assay buffer and its solubility can affect its effective concentration.
-
Cell Line Choice: Different cell lines express varying levels of STS and other steroid-metabolizing enzymes, which can influence the apparent potency of an inhibitor.[2][3]
-
Assay Conditions: pH, temperature, and incubation time must be consistently maintained.
Q3: How do I choose the right cell line for my STS inhibition studies?
A3: The choice of cell line is critical for obtaining physiologically relevant data.[2] Consider the following:
-
Endogenous STS Expression: Select cell lines with detectable and relevant levels of STS activity. Breast cancer cell lines like MCF-7 and T47D are commonly used as they endogenously express STS.[4]
-
Expression of Other Steroidogenic Enzymes: Be aware of the expression of other enzymes involved in steroid metabolism, such as aromatase and 17β-hydroxysteroid dehydrogenases (17β-HSDs), as they can influence the overall steroid landscape and the effect of STS inhibition.[4][5]
-
Receptor Status: For studies in hormone-dependent cancers, the estrogen receptor (ER) and androgen receptor (AR) status of the cell line is a critical consideration.[6]
-
Transfected Cell Lines: For mechanistic studies or when endogenous expression is low, consider using cell lines stably overexpressing STS.
Q4: What are potential off-target effects of STS inhibitors I should be aware of?
A4: While many STS inhibitors are designed for high specificity, off-target effects can occur and complicate data interpretation.[7][8] Some inhibitors might interact with other sulfatases or enzymes in the steroidogenic pathway. It is crucial to validate the specificity of your inhibitor, potentially by testing its activity against other related enzymes or using genetic knockout/knockdown models to confirm that the observed effect is STS-dependent.[7]
Troubleshooting Guides
Radiometric Assays
Problem: High Background Signal
-
Possible Cause: Incomplete separation of the radiolabeled substrate from the product.
-
Troubleshooting Steps:
-
Optimize the extraction procedure (e.g., solvent choice, number of extractions).
-
Ensure complete phase separation before scintillation counting.
-
Include a "no enzyme" control to determine the background level accurately.
-
Problem: Low Signal or No Inhibition Detected
-
Possible Cause: Inactive enzyme, degraded substrate, or inhibitor precipitation.
-
Troubleshooting Steps:
-
Enzyme Activity Check: Test the activity of your enzyme preparation with a known substrate concentration and without any inhibitor.
-
Substrate Integrity: Verify the integrity of your radiolabeled substrate.
-
Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the assay buffer at the tested concentrations. Consider using a different solvent or a solubilizing agent if necessary.
-
| Parameter | Recommendation |
| Substrate | [³H]Estrone-3-sulfate ([³H]E1S) |
| Enzyme Source | Purified placental STS, cell lysates, or tissue homogenates |
| Assay Buffer | Phosphate buffer (pH 7.4) to inhibit arylsulfatases A and B |
| Incubation Time | 30-60 minutes at 37°C |
| Separation | Liquid-liquid extraction (e.g., with toluene) |
| Detection | Scintillation counting |
A summary of typical parameters for a radiometric STS inhibition assay.
Fluorometric Assays
Problem: Signal Quenching or Autofluorescence
-
Possible Cause: Compound interference or autofluorescence from the inhibitor or other components in the assay.
-
Troubleshooting Steps:
-
Run a control with the inhibitor alone (no enzyme or substrate) to measure its intrinsic fluorescence at the assay wavelengths.
-
If the inhibitor is fluorescent, consider using a different fluorogenic substrate with excitation and emission wavelengths that do not overlap with the inhibitor's fluorescence.
-
Test for quenching effects by adding the inhibitor to a known amount of the fluorescent product.
-
Problem: Inconsistent Results
-
Possible Cause: Pipetting errors, temperature fluctuations, or photobleaching of the fluorescent probe.
-
Troubleshooting Steps:
-
Use calibrated pipettes and ensure thorough mixing.
-
Use a temperature-controlled plate reader.
-
Minimize the exposure of the plate to light before reading to prevent photobleaching.
-
| Parameter | Recommendation |
| Substrate | Fluorogenic sulfated steroid analogues |
| Enzyme Source | Purified enzyme or cell lysates |
| Assay Buffer | Tris-HCl or phosphate buffer (pH 7.4) |
| Incubation Time | 30-90 minutes at 37°C |
| Detection | Fluorescence plate reader |
A summary of typical parameters for a fluorometric STS inhibition assay.
LC-MS/MS-Based Assays
Problem: Poor Peak Shape or Low Sensitivity
-
Possible Cause: Suboptimal chromatography conditions, ion suppression, or inefficient fragmentation.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, and column type to improve peak shape and separation.
-
Address Ion Suppression: Dilute the sample or use a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
-
Optimize MS Parameters: Optimize the collision energy and other MS parameters for each analyte and internal standard to maximize sensitivity.[9][10]
-
Problem: Inaccurate Quantification
-
Possible Cause: Lack of a suitable internal standard, non-linear detector response.
-
Troubleshooting Steps:
-
Internal Standard: Use a stable isotope-labeled internal standard for the analyte of interest to correct for matrix effects and variations in instrument response.
-
Calibration Curve: Prepare a calibration curve covering the expected concentration range of the analyte and ensure it is linear.
-
| Parameter | Recommendation |
| Sample Preparation | Protein precipitation followed by solid-phase or liquid-liquid extraction |
| Chromatography | Reversed-phase HPLC or UPLC |
| Ionization Mode | Electrospray ionization (ESI) in negative or positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable isotope-labeled analogue of the analyte |
A summary of typical parameters for an LC-MS/MS-based STS activity assay.
Experimental Protocols & Workflows
General Experimental Workflow for Evaluating STS Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of novel STS inhibitors.
References
- 1. abcam.com [abcam.com]
- 2. Choice of Host Cell Line Is Essential for the Functional Glycosylation of the Fc Region of Human IgG1 Inhibitors of Influenza B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of host cell line choice on glycan profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology and off-target effects of some cholesterol ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
avoiding degradation of Steroid sulfatase-IN-3 in solution
This technical support center provides guidance on the proper handling, storage, and use of Steroid sulfatase-IN-3 to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, irreversible inhibitor of the enzyme Steroid Sulfatase (STS).[1] STS is responsible for converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] By inhibiting STS, this compound blocks the production of these active steroids, which can be crucial in hormone-dependent diseases.[4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in research to study the role of steroid sulfatase in various biological processes and diseases, particularly in hormone-dependent cancers like breast and prostate cancer.[4] It is also utilized in studies related to endometriosis and other estrogen-dependent conditions.
Q3: How should I store the solid form of this compound?
For long-term storage, the solid (powder) form of this compound should be stored at -20°C. A similar compound, Steroid sulfatase-IN-4, is recommended to be stored as a powder at -20°C for up to 3 years.[5]
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent such as DMSO. For long-term storage of the stock solution, it is advisable to store it at -80°C. For Steroid sulfatase-IN-4, storage in a solvent at -80°C for up to one year is recommended.[5] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. For frequent use, a small aliquot can be stored at 4°C for a week.[5]
Q5: In which solvents is this compound soluble?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in aqueous solution. | Hydrolysis of the sulfamate ester. Sulfamate esters can be susceptible to hydrolysis, particularly in basic (high pH) conditions.[6] | - Prepare fresh dilutions in aqueous buffer from a frozen stock solution immediately before each experiment.- Maintain the pH of the experimental solution in the neutral to slightly acidic range (pH 6.0-7.4). Avoid highly basic conditions.- If the experiment requires a longer incubation time, consider performing a stability test of the compound in your specific experimental buffer (see Experimental Protocols section). |
| Inconsistent experimental results. | Degradation of the stock solution. Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Ensure the stock solution is stored at -80°C in a tightly sealed vial to prevent solvent evaporation and moisture absorption. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility. this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as low as possible (typically <0.5%) but sufficient to maintain solubility.- Prepare the final dilution by adding the stock solution to the aqueous medium while vortexing to ensure proper mixing.- If precipitation persists, consider using a different solvent system or employing solubilizing agents, but validate their compatibility with your experimental setup. |
| Potential photodegradation. | Exposure to light. The aromatic ring structures in this compound may make it susceptible to photodegradation upon prolonged exposure to light. | - Protect stock solutions and experimental samples from direct light by using amber vials or by wrapping containers in aluminum foil.- Minimize the exposure of the compound to light during experimental procedures. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific buffer or medium over time.
Materials:
-
This compound
-
Desired solvent (e.g., DMSO)
-
Experimental buffer/medium (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA) (optional, for mobile phase)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer/medium. Prepare enough volume for all time points.
-
Incubation: Incubate the test solutions under your desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.
-
Sample Preparation for HPLC: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile to the aliquot. Centrifuge to precipitate any salts and transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution method with a mobile phase consisting of water and acetonitrile (both may contain 0.1% formic acid or TFA to improve peak shape). A typical gradient could be 10-90% acetonitrile over 15-20 minutes.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the time 0 sample.
-
Quantify the peak area of the intact compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of compound remaining versus time to determine the stability profile.
-
Quantitative Stability Data (Template)
Use the protocol above to generate data for your specific experimental conditions and populate the table below.
| Time (hours) | Temperature (°C) | pH | % this compound Remaining |
| 0 | 100 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Signaling Pathway and Experimental Workflow
Steroid Sulfatase Signaling Pathway
Steroid sulfatase (STS) plays a crucial role in local estrogen and androgen synthesis. By hydrolyzing inactive steroid sulfates, STS increases the availability of active steroids that can then bind to their respective receptors and trigger downstream signaling cascades. Recent research suggests that STS activity can influence pathways such as NF-κB and integrin signaling, impacting cell proliferation, inflammation, and survival.[7][8]
Caption: Simplified signaling pathway of Steroid Sulfatase (STS) and its inhibition by this compound.
Experimental Workflow for Assessing Inhibitor Stability
The following workflow outlines the key steps for evaluating the stability of this compound in a solution.
Caption: A typical experimental workflow for assessing the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase-IN-4 | TargetMol [targetmol.com]
- 6. finishing.com [finishing.com]
- 7. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Steroid Sulfatase (STS) Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Steroid Sulfatase (STS) inhibitors, with a focus on Steroid Sulfatase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is Steroid Sulfatase (STS) and why is it a therapeutic target?
A1: Steroid sulfatase (STS) is an enzyme that plays a crucial role in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[2][4] Therefore, inhibiting STS is a promising therapeutic strategy to reduce the levels of these growth-promoting hormones in tumors.[4][5]
Q2: What is this compound?
A2: this compound is a potent inhibitor of the steroid sulfatase (STS) enzyme.[6] It exhibits an IC₅₀ value of 25.8 nM, indicating its high potency in blocking STS activity.[6] Research has shown that it has antiproliferative effects on estrogen-dependent breast cancer cells.[6]
Q3: What are the main signaling pathways affected by STS and its inhibitors?
A3: STS activity has been shown to influence several key signaling pathways involved in cancer progression. Overexpression of STS can induce the Wnt/β-catenin signaling pathway, which is known to play a role in cancer development and epithelial-mesenchymal transition (EMT).[7] Additionally, STS can regulate the MAPK/ERK signaling pathway through the upregulation of integrin β1 and activation of focal adhesion kinase (FAK).[8] In the context of advanced prostate cancer, STS is involved in metabolic reprogramming, particularly affecting mitochondrial function and oxidative phosphorylation.[9] STS inhibitors, like this compound, are designed to counteract these effects by blocking the production of active steroids that drive these pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during STS assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity detected | 1. Inactive enzyme due to improper storage or handling (e.g., repeated freeze-thaw cycles).[1] 2. Incorrect assay buffer pH or temperature.[1] 3. Omission of a necessary reagent or incorrect reagent concentration.[10] 4. Substrate degradation. | 1. Ensure the enzyme is stored at the recommended temperature and aliquot to avoid multiple freeze-thaw cycles.[11] Run a positive control with a known active enzyme to verify assay components.[1] 2. Verify the pH of the assay buffer is optimal for STS activity (typically around pH 7.4 for specific assays).[2] Ensure the assay is performed at the recommended temperature (e.g., 37°C).[11] 3. Carefully review the protocol and ensure all reagents are added in the correct order and at the specified concentrations.[10] 4. Prepare fresh substrate solution for each experiment. |
| High background signal | 1. Contamination of reagents or samples.[12] 2. Non-specific binding of substrate or product. 3. Autohydrolysis of the substrate. 4. Use of a non-specific substrate that is also hydrolyzed by other sulfatases (e.g., arylsulfatase A or B).[2] | 1. Use high-purity reagents and sterile techniques. Include a "no enzyme" control to determine the level of background signal.[1] 2. Optimize washing steps in radiometric assays to remove unbound substrate. 3. Run a "no enzyme" control to measure the rate of spontaneous substrate breakdown and subtract this value from the sample readings. 4. Use a specific substrate for STS or perform the assay at a pH (e.g., 7.4) and in a buffer (e.g., phosphate buffer) that inhibits other arylsulfatases.[2] |
| Inconsistent or variable results between replicates | 1. Pipetting errors.[10] 2. Incomplete mixing of reagents.[10] 3. "Edge effect" in microplates due to evaporation.[1] 4. Inconsistent incubation times.[12] | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix of reagents to be added to all wells.[13] 2. Gently mix the contents of each well after adding all reagents.[10] 3. Avoid using the outer wells of the microplate or ensure proper sealing of the plate during incubation.[1] 4. Use a multi-channel pipette or a timer to ensure consistent incubation times for all samples.[12] |
| Unexpected IC₅₀ values for inhibitors | 1. Incorrect inhibitor concentration. 2. Inhibitor instability or degradation. 3. Presence of interfering substances in the sample. | 1. Prepare fresh serial dilutions of the inhibitor for each experiment and verify the stock concentration. 2. Check the stability of the inhibitor under the assay conditions. Store the inhibitor stock solution as recommended by the manufacturer. 3. If using cell lysates or tissue homogenates, consider potential interference from other cellular components. Purifying the enzyme may be necessary for accurate IC₅₀ determination. |
Experimental Protocols
Colorimetric Steroid Sulfatase Assay
This protocol is based on the principle of measuring the hydrolysis of a chromogenic substrate.
Materials:
-
Purified STS enzyme or cell/tissue homogenate
-
Sulfatase Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Substrate: p-Nitrophenyl sulfate (pNPS) or 4-Nitrocatechol sulfate (4-NCS)
-
Stop Solution (e.g., 0.5 M NaOH)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Prepare the Sulfatase Assay Buffer and equilibrate to the assay temperature (e.g., 37°C).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
Add 10 µL of the inhibitor dilutions or vehicle control to the wells of the 96-well plate.
-
Add 80 µL of the enzyme solution (purified enzyme or sample lysate) to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (e.g., 10 mM pNPS) to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Radiometric Steroid Sulfatase Assay
This protocol is a highly sensitive method using a radiolabeled substrate.
Materials:
-
Purified STS enzyme or cell/tissue homogenate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled substrate (e.g., [³H]estrone sulfate or [³H]DHEA sulfate)
-
Unlabeled substrate
-
Organic solvent (e.g., toluene or ethyl acetate)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the assay buffer and keep all reagents on ice.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microcentrifuge tube, combine the inhibitor dilution, enzyme solution, and assay buffer to a final volume of, for example, 100 µL.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding the radiolabeled substrate (mixed with unlabeled substrate to achieve the desired final concentration).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., 1 mL of toluene).
-
Vortex vigorously to extract the hydrolyzed, non-polar steroid product into the organic phase, leaving the unreacted polar steroid sulfate in the aqueous phase.
-
Centrifuge to separate the phases.
-
Transfer a portion of the organic layer to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed and the percentage of inhibition to determine the IC₅₀ value.
Quantitative Data
Table 1: IC₅₀ Values of Various Steroid Sulfatase Inhibitors
| Inhibitor | IC₅₀ Value (nM) | Cell Line/Enzyme Source | Reference |
| This compound | 25.8 | - | [6] |
| Steroid sulfatase-IN-2 | 109.5 | JEG-3 cell lysate | [14] |
| Steroid sulfatase-IN-2 | 13.6 | JEG-3 whole cells | [14] |
| Steroid sulfatase-IN-5 | 0.32 | - | [6] |
| Steroid sulfatase-IN-7 | 0.05 | Human placental STS | [6] |
| Irosustat (STX64) | 0.015 - 0.025 | JEG-3 cells | [15] |
| STX213 | 1 | Placental microsomes | [16] |
| Adamantyl derivative | 14 | JEG-3 cells | [16] |
Visualizations
Signaling Pathways
Caption: STS-mediated signaling pathways in cancer.
Experimental Workflow
Caption: General workflow for an in vitro STS inhibition assay.
References
- 1. youtube.com [youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human steroid sulfatase induces Wnt/β-catenin signaling and epithelial-mesenchymal transition by upregulating Twist1 and HIF-1α in human prostate and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Steroid sulfatase-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Steroid Sulfatase (STS) inhibitors, with a focus on optimizing experimental parameters like incubation time. As "Steroid sulfatase-IN-3" is a novel or less-documented agent, this guide leverages data from well-characterized STS inhibitors to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Steroid Sulfatase (STS) and its inhibitors?
A1: Steroid sulfatase is an enzyme that catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent tumors.[2] STS inhibitors block this conversion, thereby reducing the levels of active steroid hormones.[2] Many potent STS inhibitors, such as those with a sulfamate ester pharmacophore, are irreversible, acting in a time- and concentration-dependent manner.[3]
Q2: Why is optimizing the incubation time crucial for experiments with STS inhibitors?
A2: For irreversible or time-dependent inhibitors, the extent of enzyme inactivation increases with the duration of exposure. A short incubation time may not be sufficient to achieve maximal inhibition, leading to an underestimation of the inhibitor's potency (a higher IC50 value). Conversely, an excessively long incubation might lead to off-target effects or degradation of the compound. Therefore, optimizing the incubation time is critical for obtaining accurate and reproducible results. For some inhibitors, the inhibitory effect is enhanced with pre-incubation with the enzyme.[3]
Q3: What are the key signaling pathways affected by STS inhibition?
A3: By reducing the local production of active estrogens and androgens, STS inhibitors can modulate several signaling pathways. These include:
-
NF-κB Signaling: In chronic inflammatory liver diseases, STS is induced by the NF-κB pathway. The resulting increase in active estrogens then provides negative feedback to attenuate NF-κB-mediated inflammation.[4] Inhibition of STS can therefore sensitize cells to inflammatory responses.
-
MAPK/ERK Pathway: STS expression and its product DHEA can up-regulate integrin β1 and activate FAK, leading to the activation of the MAPK/ERK signaling pathway, which is involved in cell proliferation and migration.[3] STS inhibition can potentially downregulate this pathway.
Q4: Can STS inhibitors be used in combination with other therapies?
A4: Yes, particularly in the context of hormone-dependent cancers. For instance, combining an STS inhibitor with an aromatase inhibitor is a strategy being explored to more comprehensively block estrogen synthesis, potentially enhancing therapeutic efficacy and overcoming resistance.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 Value / Low Potency | Inadequate incubation time for an irreversible inhibitor. | Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation period. |
| Inhibitor instability or degradation. | Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions (pH, temperature). | Ensure the assay buffer pH and temperature are optimal for STS activity. | |
| High Variability Between Replicates | Inconsistent incubation times. | Use a multichannel pipette or a repeating pipette to add reagents and stop the reaction simultaneously for all wells. |
| Cell-based assay: variation in cell seeding density. | Ensure a homogenous cell suspension and use a consistent seeding protocol. | |
| Inhibitor precipitation at high concentrations. | Visually inspect the wells for any precipitation. If observed, consider using a lower concentration range or a different solvent system (with appropriate controls). | |
| No Inhibition Observed | Inactive inhibitor. | Verify the identity and purity of the inhibitor. Test a known, potent STS inhibitor as a positive control. |
| Incorrect enzyme or substrate concentration. | Validate the activity of your enzyme preparation and ensure the substrate concentration is appropriate for the assay (typically at or below the Km). | |
| Unexpected Cell Toxicity in Culture | Off-target effects of the inhibitor. | Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assay to distinguish between specific inhibition and general cytotoxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line. |
Data Presentation
Optimizing Incubation Time for Irreversible STS Inhibitors
For irreversible inhibitors, the IC50 value is highly dependent on the pre-incubation time with the enzyme. A longer pre-incubation allows for more complete enzyme inactivation, resulting in a lower apparent IC50 value. The following table provides a representative example of how IC50 values might change with varying pre-incubation times for a potent, irreversible STS inhibitor.
| Pre-incubation Time | IC50 (nM) | % Inhibition at a Fixed Concentration (e.g., 10 nM) |
| 15 minutes | 50 | 30% |
| 30 minutes | 25 | 60% |
| 60 minutes | 10 | 85% |
| 120 minutes | 8 | 95% |
Note: The data in this table are illustrative and intended to demonstrate the principle of time-dependent inhibition. Actual values will vary depending on the specific inhibitor, enzyme source, and assay conditions.
Experimental Protocols
Protocol 1: In Vitro STS Inhibition Assay (Biochemical)
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Enzyme: Purified recombinant human STS or microsomal preparation. Dilute to the desired concentration in cold assay buffer immediately before use.
-
Substrate: e.g., Estrone-3-sulfate (E1S). Prepare a stock solution and dilute to the final working concentration in assay buffer.
-
Inhibitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Stop Solution: e.g., Acetonitrile with an internal standard for LC-MS analysis.
-
-
Pre-incubation:
-
In a microplate, add a small volume of the diluted inhibitor solutions.
-
Add the diluted enzyme solution to each well to initiate the pre-incubation.
-
Incubate for a defined period (e.g., 30 minutes) at the optimal temperature (e.g., 37°C). To optimize, test various pre-incubation times (e.g., 15, 30, 60, 120 minutes).
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate for a fixed time during which the reaction is linear (e.g., 20 minutes) at 37°C.
-
-
Stop Reaction:
-
Add the stop solution to each well.
-
-
Detection and Analysis:
-
Analyze the formation of the product (e.g., estrone) using a suitable method such as LC-MS/MS or a fluorescent-based assay.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Cell-Based STS Inhibition Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., MCF-7 breast cancer cells which endogenously express STS) in the recommended growth medium.
-
-
Cell Seeding:
-
Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment (Incubation):
-
Replace the growth medium with a medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours). This incubation time should be optimized based on the desired endpoint (e.g., downstream signaling effects or cell proliferation).
-
-
Assay Endpoint:
-
After incubation, the effect of the inhibitor can be assessed in several ways:
-
Direct measurement of STS activity: Lyse the cells and perform a biochemical STS assay on the cell lysates as described in Protocol 1.
-
Downstream signaling analysis: Harvest the cells for Western blotting to analyze the phosphorylation status of proteins in pathways like MAPK/ERK.
-
Cell proliferation assay: Use a method like MTT or cell counting to determine the effect on cell growth.
-
-
Visualizations
Caption: Mechanism of Steroid Sulfatase (STS) and its inhibition.
Caption: Troubleshooting workflow for optimizing inhibitor potency.
References
- 1. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. | Semantic Scholar [semanticscholar.org]
- 2. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Delivery of Steroid Sulfatase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Steroid Sulfatase (STS) inhibitors, with a focus on a representative potent, non-steroidal inhibitor, referred to here as STS-IN-3, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Steroid Sulfatase (STS) inhibitors?
A1: Steroid sulfatase is a crucial enzyme that hydrolyzes inactive steroid sulfates, such as estrone sulfate (E1-S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively[1][2]. These active steroids can then be converted into potent estrogens and androgens that may stimulate the growth of hormone-dependent cancers[1][3]. STS inhibitors block this conversion, thereby reducing the levels of active steroids in peripheral tissues and tumors[4].
Q2: Which animal models are commonly used to evaluate the efficacy of STS inhibitors?
A2: A variety of animal models are used depending on the therapeutic area of interest. For hormone-dependent cancers, xenograft models using human breast cancer cell lines (e.g., MCF-7) in ovariectomized rodents are common[5]. For neurodegenerative conditions like Alzheimer's disease, transgenic mouse models or rat models are employed[6]. Models of obesity and type 2 diabetes, such as ob/ob mice and high-fat diet (HFD)-fed mice, have also been used to study the metabolic effects of STS modulation[7]. Additionally, steroid sulfatase-deficient mouse models are valuable for studying endophenotypes relevant to conditions like ADHD[8].
Q3: What are the expected physiological effects of STS inhibition in vivo?
A3: The primary effect is a significant reduction in the levels of unconjugated steroids (like estrone and DHEA) and a corresponding increase in the levels of sulfated steroids (E1-S and DHEA-S) in circulation and tissues[9]. This can lead to anti-tumor effects in hormone-dependent cancer models[5], improved cognitive function in models of neurodegenerative disease[6], and altered metabolic profiles[7]. In some models, STS inhibition has been shown to extend lifespan and ameliorate age-related diseases[6].
Q4: How can I confirm target engagement of STS-IN-3 in my animal model?
A4: Target engagement can be confirmed by measuring STS enzyme activity in tissue homogenates (e.g., from liver, tumor, or brain) from treated and control animals. A significant reduction in the hydrolysis of a radiolabeled substrate like [3H]estrone sulfate is a direct indicator of enzyme inhibition[5][10]. Additionally, measuring the ratio of sulfated to unconjugated steroids in serum or tissue via techniques like liquid chromatography-mass spectrometry (LC-MS) can provide a robust in vivo biomarker of STS inhibition[9].
Troubleshooting Guide
Issue 1: Poor Bioavailability or Lack of Efficacy of STS-IN-3 After Oral Administration
-
Question: I am administering STS-IN-3 orally to my mouse model, but I am not observing the expected downstream effects (e.g., tumor growth inhibition, changes in steroid levels). What could be the issue?
-
Answer: Poor oral bioavailability is a common challenge for many small molecule inhibitors. Several factors could be contributing to this issue:
-
Poor Solubility: STS-IN-3 may have low aqueous solubility, limiting its dissolution and absorption in the gastrointestinal tract.
-
Solution: Consider formulating the compound in a vehicle designed to enhance solubility. See the table below for examples of formulation components. Micronization of the compound powder can also improve dissolution rates.
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution: If first-pass metabolism is confirmed, alternative routes of administration such as subcutaneous (SC) or intraperitoneal (IP) injection may be necessary to bypass the liver.
-
-
Incorrect Dosing: The administered dose may be too low to achieve a therapeutic concentration.
-
Solution: Perform a dose-response study to determine the optimal dose. Review literature for dosing of similar STS inhibitors (see table below).
-
-
Vehicle Incompatibility: The chosen vehicle may not be optimal for your compound or may cause gastrointestinal distress in the animals, affecting absorption.
-
Solution: Test a panel of pharmaceutically acceptable vehicles. Ensure the chosen vehicle is well-tolerated by the animals.
-
-
Issue 2: Vehicle-Related Toxicity or Adverse Events in Animals
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) even in the vehicle control group. What should I do?
-
Answer: Vehicle-related toxicity can confound experimental results. It's crucial to select a vehicle that is well-tolerated and appropriate for the route of administration and dosing frequency.
-
Common Issues with Vehicles:
-
DMSO: While an excellent solvent, DMSO can be toxic, especially with repeated dosing. It is recommended to keep the final concentration of DMSO as low as possible (ideally <5-10% for IP injections).
-
PEG400: Can cause osmotic diarrhea at high concentrations.
-
Tween 80/Cremophor EL: Can cause hypersensitivity reactions in some animals.
-
-
Solution:
-
Reduce Vehicle Concentration: If using co-solvents, try to reduce their percentage in the final formulation.
-
Switch Vehicles: Test alternative, well-tolerated vehicles such as a suspension in 0.5% methylcellulose with 0.1% Tween 80, or an oil-based vehicle like corn oil or sesame oil for lipophilic compounds.
-
Conduct a Vehicle Tolerance Study: Before starting the main experiment, dose a small cohort of animals with the vehicle alone for the planned duration of the study to ensure it is well-tolerated.
-
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am observing high variability in the efficacy of STS-IN-3 between different cohorts of animals. How can I improve the consistency of my results?
-
Answer: Inconsistency can arise from multiple sources. A systematic approach is needed to identify the cause.
-
Formulation Inhomogeneity: If STS-IN-3 is administered as a suspension, it may not be uniformly mixed, leading to inconsistent dosing.
-
Solution: Ensure the formulation is prepared fresh and is continuously mixed (e.g., using a stir plate) during the dosing procedure. For suspensions, vortex each dose immediately before administration.
-
-
Animal Variability: Factors such as age, weight, and health status of the animals can influence drug metabolism and response.
-
Solution: Use animals from a reputable supplier and ensure they are age- and weight-matched at the start of the study. Randomize animals into treatment groups.
-
-
Dosing Accuracy: Inaccurate administration of the dose volume can lead to significant variability.
-
Solution: Ensure all personnel are properly trained in animal dosing techniques (e.g., oral gavage). Use calibrated pipettes and appropriate-sized syringes for dosing.
-
-
Data Presentation
Table 1: Example Formulations for In Vivo Delivery of Small Molecule Inhibitors
| Component | Purpose | Typical Concentration Range | Notes |
| Solubilizers | |||
| PEG 300/400 | Co-solvent for poorly soluble compounds | 10 - 60% | Can have a laxative effect at high concentrations. |
| DMSO | Strong organic solvent | < 10% (for IP/IV) | Can cause local irritation and toxicity. Use with caution. |
| Ethanol | Co-solvent | < 15% | Can cause sedation or irritation. |
| Suspending Agents | |||
| Methylcellulose | Increases viscosity to keep drug suspended | 0.5 - 2% (w/v) | Commonly used for oral suspensions. |
| Carboxymethylcellulose (CMC) | Suspending agent and stabilizer | 0.5 - 2% (w/v) | Sodium salt is often used. |
| Surfactants/Wetting Agents | |||
| Tween 80 (Polysorbate 80) | Improves wetting of hydrophobic compounds | 0.1 - 5% | Helps prevent aggregation in suspensions. |
| Cremophor EL | Solubilizer and emulsifier | 5 - 10% | Associated with hypersensitivity reactions. |
| Vehicle Base | |||
| Saline (0.9% NaCl) | Aqueous base for solutions/suspensions | q.s. to final volume | Isotonic and well-tolerated. |
| Phosphate-Buffered Saline (PBS) | Aqueous base with buffering capacity | q.s. to final volume | Maintains physiological pH. |
| Corn Oil / Sesame Oil | Lipid-based vehicle for lipophilic drugs | q.s. to final volume | Suitable for oral or subcutaneous routes. |
Table 2: Examples of STS Inhibitor Dosing in Animal Models
| Inhibitor | Animal Model | Route of Administration | Dose | Reference |
| 667 COUMATE | Not specified | Daily Dosing | 10 mg/kg | [3] |
| Estrone Sulfate (STS Substrate) | ob/ob Mice | Oral Gavage | 75 mg/kg/day | [7] |
| TX 1299 | Prepubescent Female Rats | Oral | Not specified, compared to 667 COUMATE | [5] |
| DU-14 | Male Rats | Not specified | Not specified | [6] |
Note: Specific doses for STS-IN-3 must be determined empirically through dose-finding studies.
Experimental Protocols
Protocol: In Vivo Efficacy Study of STS-IN-3 in a Breast Cancer Xenograft Model
-
Animal Model: Female, ovariectomized nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: MCF-7 human breast cancer cell line (estrogen-dependent).
-
Tumor Implantation:
-
Harvest MCF-7 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Supplement animals with estrone sulfate (E1-S) in their drinking water or via slow-release pellets to serve as a substrate for STS and drive tumor growth.
-
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% Methylcellulose, 0.1% Tween 80 in water).
-
Group 2: STS-IN-3 (Low Dose, e.g., 10 mg/kg).
-
Group 3: STS-IN-3 (High Dose, e.g., 50 mg/kg).
-
Group 4: Positive Control (e.g., another known STS inhibitor or an anti-estrogen therapy).
-
-
Drug Formulation and Administration:
-
Prepare STS-IN-3 as a homogenous suspension in the vehicle.
-
Administer the formulation daily via oral gavage at a volume of 10 mL/kg.
-
Prepare formulations fresh daily or establish stability for storage.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and toxicity.
-
Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 1500 mm³), or at the end of the study period (e.g., 28 days).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect terminal blood samples for pharmacokinetic (PK) analysis and measurement of steroid levels (E1-S, E1, DHEA-S, DHEA).
-
Excise tumors and a portion of the liver. Flash-freeze a section for STS activity assays and fix the remainder in formalin for histological analysis.
-
Visualizations
Caption: Steroid sulfatase (STS) signaling pathway and point of inhibition.
References
- 1. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid sulfatase inhibitors and sulfated C19 steroids for proteotoxicity-related diseases: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic Overexpression of Steroid Sulfatase Ameliorates Mouse Models of Obesity and Type 2 Diabetes through Sex-specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid sulfatase-deficient mice exhibit endophenotypes relevant to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of steroid sulfatase in steroid homeostasis and characterization of the sulfated steroid pathway: Evidence from steroid sulfatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Steroid sulfatase in the mouse NIH-3T3 fibroblast cell line: Character" by Kyle Selcer, Barathi Balasubramonian et al. [dsc.duq.edu]
Validation & Comparative
A Comparative Guide to Steroid Sulfatase (STS) Inhibitors: Benchmarking Steroid Sulfatase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Steroid Sulfatase-IN-3 with other prominent steroid sulfatase (STS) inhibitors. The data presented is compiled from peer-reviewed scientific literature to offer an objective analysis of their respective potencies and cellular activities.
Introduction to Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens, which play a significant role in the progression of hormone-dependent diseases, including breast cancer, prostate cancer, and endometriosis. Inhibition of STS is, therefore, a promising therapeutic strategy to limit the local production of these growth-promoting hormones.
Comparative Performance of STS Inhibitors
The following table summarizes the in vitro inhibitory potency and antiproliferative activity of this compound and other well-characterized STS inhibitors.
| Inhibitor | STS Inhibition IC50 (Cell-Free Assay) | STS Inhibition IC50 (Whole-Cell Assay) | Antiproliferative Activity IC50 (Cell Line) | Mechanism of Action |
| This compound | 25.8 nM[1] | 150 nM (JEG-3 cells)[1] | 1.04 µM (T-47D cells)[1] | Irreversible (Aryl sulfamate) |
| Irosustat (STX64) | 8 nM[2] | 0.2 nM (MCF-7 cells)[2] | Not directly specified, but inhibits tumor growth in vivo[3] | Irreversible (Aryl sulfamate) |
| KW-2581 | 2.9 - 4.0 nM[1] | 13 nM (ZR-75-1 cells) | 0.18 nM (E1S-stimulated ZR-75-1 cells) | Irreversible (Steroidal sulfamate) |
| Danazol | Ki: 2.3 - 8.2 µM[1] | Not specified | Response rates of 15-20% in breast cancer patients | Weak STS inhibitor; multiple mechanisms including antigonadotropic and weak androgenic effects |
Experimental Protocols
Steroid Sulfatase Inhibition Assay (Cell-Free)
The inhibitory activity of the compounds against STS is typically determined using a cell-free enzymatic assay. A common protocol involves the following steps:
-
Enzyme Source: Microsomes from human placenta or recombinant human STS expressed in a suitable cell line are commonly used as the enzyme source.
-
Substrate: A radiolabeled substrate, such as [³H]estrone sulfate, is used.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor for a defined period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
Reaction Termination and Product Separation: After a specific incubation time, the reaction is stopped. The product (e.g., [³H]estrone) is separated from the unreacted substrate, often by solvent extraction.
-
Quantification: The amount of product formed is quantified using liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Whole-Cell Steroid Sulfatase Inhibition Assay
This assay measures the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular STS activity.
-
Cell Culture: A cell line with high endogenous STS activity, such as JEG-3 (human choriocarcinoma) or MCF-7 (human breast cancer), is cultured in appropriate media.
-
Inhibitor Treatment: The cells are treated with various concentrations of the inhibitor for a specified duration.
-
Substrate Addition: A radiolabeled substrate (e.g., [³H]estrone sulfate) is added to the culture medium.
-
Incubation: The cells are incubated with the substrate to allow for its uptake and conversion by intracellular STS.
-
Product Extraction and Quantification: The medium and/or cell lysate is collected, and the radiolabeled product is extracted and quantified as described in the cell-free assay.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Antiproliferative Assay (T-47D and MCF-7 Breast Cancer Cells)
The effect of STS inhibitors on the proliferation of hormone-dependent breast cancer cells is a crucial measure of their potential therapeutic efficacy.
-
Cell Seeding: T-47D or MCF-7 cells are seeded in 96-well plates in a medium devoid of estrogens.
-
Hormone Stimulation: Cell proliferation is stimulated by the addition of an STS substrate, such as estrone sulfate (E1S), which the cells can convert to growth-promoting estrogens.
-
Inhibitor Treatment: The cells are concurrently treated with a range of concentrations of the STS inhibitor.
-
Incubation: The plates are incubated for a period of 4 to 6 days to allow for cell proliferation.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, SRB, or AlamarBlue assay.
-
IC50 Determination: The concentration of the inhibitor that reduces cell proliferation by 50% (IC50) is calculated.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway affected by STS inhibitors and a typical experimental workflow.
References
A Comparative Guide to Steroid Sulfatase (STS) Inhibitors: Evaluating the Anti-Cancer Efficacy of Steroid Sulfatase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Steroid Sulfatase-IN-3 with other prominent steroid sulfatase (STS) inhibitors, focusing on their anti-cancer properties. The data presented is compiled from various preclinical studies to offer an objective overview of their performance, supported by detailed experimental protocols for key assays.
Introduction to Steroid Sulfatase Inhibition in Cancer Therapy
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens and androgens from circulating sulfated precursors, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). In hormone-dependent cancers, like breast and prostate cancer, intratumoral STS activity can fuel tumor growth by providing a local supply of active steroids. Inhibition of STS has therefore emerged as a promising therapeutic strategy to block this pathway and impede cancer progression. This guide focuses on the validation of the anti-cancer effects of a novel STS inhibitor, this compound, in comparison to other well-characterized inhibitors.
Quantitative Comparison of STS Inhibitors
The following tables summarize the in vitro potency and anti-proliferative activity of this compound and other key STS inhibitors.
Table 1: In Vitro Potency of STS Inhibitors
| Compound | IC50 (STS Enzyme Activity) | Cell Line | Reference |
| This compound | 25.8 nM | JEG-3 | [1][2] |
| Irosustat (STX64, 667-Coumate) | 0.5 nM | JEG-3 | [3] |
| STX213 | ~3-fold more potent than STX64 | Rat Liver Homogenate | [4] |
| Novel Inhibitor (unnamed) | 0.015 - 0.025 nM | JEG-3 | [5][6] |
Table 2: In Vitro Anti-Proliferative Activity of STS Inhibitors
| Compound | IC50 (Cell Proliferation) | Cell Line | Reference |
| This compound | 1.04 µM | T-47D | [1] |
| Irosustat (STX64) | Modest decrease (~20%) | MCF-7, T-47D | [7] |
Table 3: In Vivo Anti-Tumor Efficacy of STS Inhibitors
| Compound | Animal Model | Treatment Details | Tumor Growth Inhibition | Reference |
| Irosustat (STX64) | Ovariectomized nude mice with MCF-7 xenografts | - | Significant tumor reduction | [7] |
| STX213 | Ovariectomized nude mice with MCF-7 xenografts | - | Greater inhibition than STX64 | [1] |
| SI-1 and SI-2 | Castration-relapsed VCaP xenograft mouse model | - | Significant suppression of tumor growth | [2][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro Steroid Sulfatase (STS) Activity Assay in T-47D Cells
This protocol outlines the procedure for measuring the inhibitory effect of compounds on STS activity in the T-47D human breast cancer cell line.
Materials:
-
T-47D cells
-
RPMI 1640 medium supplemented with 10% FBS, 2% penicillin-streptomycin, and 0.5% Fungizone
-
[³H]Estrone-3-sulfate (E1S) as substrate
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Toluene
-
Scintillation fluid
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture T-47D cells in RPMI 1640 medium until they reach approximately 80% confluency.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 1 x 10³ cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the desired concentrations of the test compounds to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known STS inhibitor).
-
Substrate Addition: Add [³H]E1S to each well to a final concentration of 20 nM.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Extraction of Liberated Steroids: Stop the reaction by adding 100 µL of toluene to each well. Shake the plates for 10 minutes to extract the liberated [³H]estrone.
-
Measurement: Transfer the toluene layer to scintillation vials containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Breast Cancer Xenograft Model with STS Inhibitor Treatment
This protocol describes the establishment of a human breast cancer xenograft model in mice and the evaluation of the anti-tumor efficacy of STS inhibitors.
Materials:
-
MCF-7 human breast cancer cells
-
Female immunodeficient mice (e.g., C57 nu/nu or NOD/SCID)
-
Matrigel
-
Estradiol valerate or pellets
-
Test compounds (e.g., this compound) formulated for administration (e.g., oral gavage)
-
Calipers
-
Anesthetic
Procedure:
-
Cell Preparation: Culture MCF-7 cells and harvest them during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of culture medium and Matrigel.
-
Tumor Cell Implantation: Anesthetize the mice. For an orthotopic model, inject approximately 1 x 10⁷ MCF-7 cells in 100 µL of the cell/Matrigel suspension into the mammary fat pad. For a subcutaneous model, inject the cells into the flank.
-
Estrogen Supplementation: To support the growth of estrogen-dependent MCF-7 tumors, supplement the mice with estradiol. This can be achieved through subcutaneous implantation of estradiol pellets or regular injections of estradiol valerate.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
Signaling Pathway Analysis
Steroid sulfatase inhibitors exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. The following diagrams illustrate the impact of STS inhibition on the Wnt/β-catenin and Androgen Receptor (AR) signaling pathways.
Wnt/β-Catenin Signaling Pathway
Androgen Receptor (AR) Signaling Pathway
Conclusion
This compound demonstrates potent inhibition of STS enzyme activity and anti-proliferative effects in estrogen-dependent breast cancer cells. While direct comparative in vivo data is still emerging, the available information suggests that STS inhibitors as a class are effective in suppressing the growth of hormone-dependent tumors. The detailed protocols and pathway analyses provided in this guide are intended to support further research and development of STS inhibitors as a valuable therapeutic strategy in oncology.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
Comparative Study of Steroid Sulfatase-IN-3 in Prostate Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Steroid sulfatase-IN-3 and other steroid sulfatase (STS) inhibitors in the context of prostate cancer. This document outlines the mechanism of action, available performance data, and detailed experimental protocols to support further investigation into novel therapeutic strategies for prostate cancer.
Steroid sulfatase (STS) is a critical enzyme in the androgen biosynthesis pathway, particularly in castration-resistant prostate cancer (CRPC). STS facilitates the conversion of dehydroepiandrosterone sulfate (DHEAS) into dehydroepiandrosterone (DHEA), a precursor for active androgens like testosterone and dihydrotestosterone (DHT). These androgens can then activate the androgen receptor (AR), promoting tumor growth and resistance to antiandrogen therapies. Inhibition of STS is therefore a promising strategy to disrupt this pathway and overcome treatment resistance.
Overview of Steroid Sulfatase Inhibitors
This guide focuses on the comparative efficacy of this compound against other known STS inhibitors.
This compound , also identified as compound 1q in scientific literature, is a potent, non-steroidal STS inhibitor.[1] While direct studies in prostate cancer cell lines are not yet widely published, its inhibitory activity against the STS enzyme has been quantified.
Alternative STS inhibitors with relevance to prostate cancer research include:
-
Irosustat (STX64) : One of the most well-characterized STS inhibitors, which has undergone clinical trials for hormone-dependent cancers.
-
Danazol : A synthetic steroid with known STS inhibitory properties.
-
SI-1 and SI-2 : Novel, potent STS inhibitors that have shown efficacy in preclinical models of prostate cancer.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct head-to-head comparisons in the same prostate cancer cell lines under identical experimental conditions are limited in the current literature. The data presented here is compiled from various studies and should be interpreted with this in mind.
| Inhibitor | Target | IC50 (STS Inhibition) | Cell Line (IC50 Assay) | Antiproliferative Activity (IC50) | Cell Line (Proliferation Assay) | Reference |
| This compound (compound 1q) | STS | 25.8 nM | Cell-free | 1.04 µM | T-47D (Breast Cancer) | [1] |
| 150 nM | JEG-3 (Placental Choriocarcinoma) | [2][3] | ||||
| Irosustat (STX64) | STS | 8 nM | Not Specified | Data not available | Not Applicable | |
| Danazol | STS | Not Specified | Not Specified | Data not available | Not Applicable | |
| SI-1 | STS | Potent Inhibitor (IC50 not specified) | VCaP (Prostate Cancer) | Data not available | VCaP (Prostate Cancer) | [4] |
| SI-2 | STS | Potent Inhibitor (IC50 not specified) | VCaP (Prostate Cancer) | Data not available | VCaP, C4-2B (Prostate Cancer) | [4][5][6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating STS inhibitors, the following diagrams are provided.
Caption: Steroid Sulfatase Signaling Pathway in Prostate Cancer.
Caption: Experimental Workflow for Comparing STS Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments in the evaluation of STS inhibitors.
Steroid Sulfatase (STS) Activity Assay (Whole-Cell)
This protocol is adapted from methodologies used for evaluating STS inhibitors in intact cell lines.
-
Cell Culture:
-
Culture human prostate cancer cells (e.g., LNCaP, C4-2B, VCaP) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and other test inhibitors in the culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the inhibitors. Incubate for a predetermined period (e.g., 4 hours).
-
-
Substrate Incubation:
-
Prepare a solution of the STS substrate, [3H]-estrone-3-sulfate (E1S), in the culture medium.
-
Add the [3H]-E1S solution to each well to a final concentration of approximately 20 nM.
-
Incubate for 2-4 hours at 37°C.
-
-
Extraction of Steroids:
-
Terminate the reaction by adding an organic solvent (e.g., toluene).
-
Separate the organic and aqueous phases by centrifugation. The product, [3H]-estrone, will be in the organic phase, while the unreacted substrate remains in the aqueous phase.
-
-
Quantification:
-
Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS activity inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (WST-1 Assay)
This protocol outlines a common method for assessing the effect of STS inhibitors on cancer cell viability.
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound or other inhibitors. Include a vehicle-only control.
-
Incubate the plate for 72-96 hours at 37°C.
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a significant color change is observed.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the antiproliferative IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
LC-MS/MS for Intracellular Steroid Profiling
This protocol provides a general framework for the quantitative analysis of steroid hormones in prostate cancer cells.
-
Cell Culture and Treatment:
-
Culture and treat prostate cancer cells with STS inhibitors as described in the previous protocols.
-
-
Cell Lysis and Steroid Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the steroids using an organic solvent mixture (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Include internal standards (deuterated steroids) in the extraction solvent for accurate quantification.
-
-
Sample Preparation:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the different steroid hormones using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and methanol or acetonitrile).
-
Detect and quantify the steroids using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for each steroid are monitored.
-
-
Data Analysis:
-
Construct calibration curves for each steroid using known concentrations of standards.
-
Quantify the intracellular concentrations of DHEAS, DHEA, testosterone, DHT, and other relevant androgens in the cell extracts.
-
Compare the steroid profiles of cells treated with different STS inhibitors to the control group to assess the inhibitor's effect on androgen biosynthesis.
-
Conclusion and Future Directions
This compound is a potent inhibitor of the STS enzyme. While its efficacy in prostate cancer cells has not been extensively documented in publicly available literature, its low nanomolar IC50 value in cell-free and other cell-based assays suggests it is a promising candidate for further investigation.
To build a comprehensive understanding of the therapeutic potential of this compound in prostate cancer, future studies should focus on:
-
Direct comparative studies: Evaluating the IC50 values for STS inhibition and antiproliferative effects of this compound alongside Irosustat, SI-1, SI-2, and other relevant inhibitors in a panel of prostate cancer cell lines (LNCaP, C4-2B, VCaP, etc.).
-
Mechanism of action studies: Investigating the downstream effects of this compound on androgen receptor signaling, PSA expression, and apoptosis in prostate cancer cells.
-
In vivo efficacy: Assessing the anti-tumor activity of this compound in preclinical xenograft models of prostate cancer.
This guide provides a foundational framework for researchers to design and execute experiments aimed at elucidating the comparative effectiveness of this compound in the context of prostate cancer. The provided protocols and pathway diagrams serve as a resource to facilitate these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 5. mdpi.com [mdpi.com]
- 6. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Steroid Sulfatase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of novel steroid sulfatase (STS) inhibitors. We delve into the performance of key steroidal and non-steroidal inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform your research and development efforts.
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens.[1] By hydrolyzing steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their unconjugated, active forms (estrone and DHEA, respectively), STS plays a pivotal role in the proliferation of hormone-dependent cancers.[2] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for cancers of the breast, prostate, and endometrium. This guide offers a comparative analysis of some of the most promising novel STS inhibitors currently under investigation.
Quantitative Data Summary
The inhibitory potency of novel STS inhibitors is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected steroidal and non-steroidal STS inhibitors across various experimental models.
| Inhibitor | Class | Assay System | Substrate | IC50 | Reference(s) |
| Irosustat (STX64) | Non-Steroidal | Placental Microsomes | Estrone Sulfate (E1S) | 8 nM | [3] |
| JEG-3 Cells | Estrone Sulfate (E1S) | 0.015 - 0.025 nM | [4] | ||
| EMATE | Steroidal | MCF-7 Cells | Estrone Sulfate (E1S) | 65 pM | [1] |
| Placental Microsomes | Estrone Sulfate (E1S) | ~1 nM | [3] | ||
| KW-2581 | Steroidal | ZR-75-1 Cells | Not Specified | 13 nM | |
| Recombinant Human ARSs | Not Specified | 4.0 nM | |||
| 2-MeOE2bisMATE | Steroidal | Placental Microsomes | Not Specified | Equipotent to EMATE | |
| COUMATE | Non-Steroidal | MCF-7 Cells | Not Specified | >90% inhibition at 10 µM | [3] |
Experimental Protocols
Accurate and reproducible assessment of STS inhibition is crucial for the evaluation of novel compounds. Below are detailed methodologies for two common experimental assays used to determine inhibitor potency.
Steroid Sulfatase Inhibition Assay in Intact MCF-7 Breast Cancer Cells (Radiometric)
This cell-based assay provides a physiologically relevant model to assess the ability of an inhibitor to cross the cell membrane and inhibit intracellular STS activity.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]-Estrone-3-sulfate ([³H]E1S) as substrate
-
Novel STS inhibitor compounds
-
Phosphate-buffered saline (PBS)
-
Toluene
-
Scintillation fluid
-
96-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the novel STS inhibitor for 2-4 hours.
-
Substrate Addition: Add [³H]E1S to each well to a final concentration of 20 nM.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the enzymatic conversion of [³H]E1S to [³H]-estrone.
-
Extraction of Steroids: Stop the reaction by adding 100 µL of PBS. Extract the unconjugated steroids by adding 1 mL of toluene to each well, vortexing, and centrifuging to separate the phases.
-
Quantification: Transfer the toluene layer containing the [³H]-estrone to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Steroid Sulfatase Inhibition Assay using Human Placental Microsomes (Radiometric)
This cell-free assay is a standard method for evaluating the direct inhibitory effect of a compound on the STS enzyme.
Materials:
-
Human placental microsomes (source of STS enzyme)
-
[³H]-Dehydroepiandrosterone sulfate ([³H]DHEAS) as substrate
-
Novel STS inhibitor compounds
-
Tris-HCl buffer (pH 7.4)
-
Toluene
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the human placental microsomes (50 µg of protein) with the novel STS inhibitor at various concentrations in Tris-HCl buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction: Add [³H]DHEAS to a final concentration of 10 µM to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Extraction: Terminate the reaction by adding 500 µL of toluene. Vortex vigorously to extract the hydrolyzed [³H]-DHEA into the organic phase.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.
-
Quantification: Transfer a sample of the toluene (organic) layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value as described in the cell-based assay protocol.
Visualizing the Mechanism and Workflow
To better understand the context of STS inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Steroid Sulfatase Signaling Pathway in Hormone-Dependent Cancer.
Caption: General Experimental Workflow for STS Inhibition Assay.
References
- 1. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
Comparative Analysis of Steroid Sulfatase Inhibitors: In Vitro vs. In Vivo Performance of Irosustat
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the in vitro and in vivo experimental data for the steroid sulfatase (STS) inhibitor, Irosustat (also known as STX64 or 667 COUMATE). Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones and a promising therapeutic target for hormone-dependent diseases such as breast cancer.[1][2] While information for a specific "Steroid sulfatase-IN-3" was not publicly available, this guide utilizes the extensive data on the well-characterized inhibitor Irosustat to illustrate the comparison between laboratory and whole-organism results.
Data Presentation: In Vitro and In Vivo Efficacy of Irosustat
The following tables summarize the key quantitative data for Irosustat's performance in both in vitro and in vivo settings.
Table 1: In Vitro Inhibition of Steroid Sulfatase by Irosustat
| Cell Line/Enzyme Source | IC50 (nM) | Assay Conditions | Reference |
| Placental microsomes | 8 | Substrate: 20 µM E1-S | [3] |
| MCF-7 breast cancer cells | >70% inhibition at 100 nM | Intact cell assay | [4] |
Table 2: In Vivo Efficacy of Irosustat in Xenograft Models
| Animal Model | Tumor Model | Treatment Dose & Route | Tumor Growth Inhibition | Reference |
| Ovariectomized nude mice | MCF-7 xenograft | 1 mg/kg/day (oral) | 50% | [5] |
| Ovariectomized nude mice | MCF-7 STS-overexpressing xenograft | Not specified | Reduced tumor growth | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Steroid sulfatase pathway and the inhibitory action of Irosustat.
Caption: General experimental workflow for evaluating an STS inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Steroid Sulfatase (STS) Activity Assay
This protocol is a generalized method for determining the inhibitory activity of a compound on STS.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against STS.
Materials:
-
Purified STS enzyme or cell lysate/microsomes containing STS.
-
Substrate: Tritiated estrone sulfate ([³H]E1S) or dehydroepiandrosterone sulfate ([³H]DHEAS).
-
Test compound (e.g., Irosustat) at various concentrations.
-
Phosphate buffer (pH 7.4).
-
Toluene or other appropriate organic solvent.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: A mixture containing the STS enzyme source, phosphate buffer, and varying concentrations of the test compound is pre-incubated.
-
Reaction Initiation: The reaction is started by adding the radiolabeled substrate ([³H]E1S).
-
Reaction Termination & Extraction: After a defined incubation period at 37°C, the reaction is stopped. The product (e.g., [³H]estrone) is extracted using an organic solvent like toluene.
-
Quantification: The radioactivity in the organic layer, which corresponds to the amount of product formed, is measured using a scintillation counter.
-
Data Analysis: The percentage of STS activity inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration.
In Vivo Xenograft Model for STS Inhibitor Efficacy
This protocol outlines a common in vivo model to assess the anti-tumor efficacy of an STS inhibitor.[5][6]
Objective: To evaluate the effect of an STS inhibitor on the growth of hormone-dependent tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., ovariectomized nude mice).
-
Hormone-dependent cancer cell line (e.g., MCF-7).
-
Test compound (e.g., Irosustat) formulated for oral administration.
-
Vehicle control.
-
Estrone sulfate (E1S) or estradiol sulfate (E2S) to provide substrate for tumor STS.[6]
Procedure:
-
Tumor Implantation: MCF-7 cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound or vehicle is administered orally on a daily basis. Animals also receive daily supplements of a substrate like E2S to fuel tumor growth via the STS pathway.[6]
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers. Body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition in the treatment group is calculated relative to the control group. Further analysis, such as measuring STS activity in the tumor tissue, can also be performed.[6]
Disclaimer: These protocols are provided as a general guide. Specific details may vary between laboratories and studies. Researchers should consult the original publications for precise experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Steroid Sulfatase-IN-3 Versus Dual STS and Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hormone-dependent cancer therapies, particularly for breast cancer, the inhibition of estrogen synthesis is a cornerstone of treatment. While aromatase inhibitors have been a clinical success, targeting alternative pathways of estrogen production is a key strategy to overcome resistance and improve patient outcomes. This guide provides a detailed comparison of a selective steroid sulfatase (STS) inhibitor, Steroid sulfatase-IN-3, and the therapeutic approach of dual STS and aromatase inhibitors.
Introduction to Steroid Sulfatase and Aromatase
Steroid sulfatase (STS) and aromatase are two key enzymes responsible for the biosynthesis of estrogens. STS hydrolyzes inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. Aromatase, a cytochrome P450 enzyme, catalyzes the final step in estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). In postmenopausal women, the peripheral conversion of adrenal androgens to estrogens by these enzymes is a major source of estrogen that can fuel the growth of hormone-receptor-positive breast cancers.
This compound is a potent, non-steroidal inhibitor of STS. By blocking STS, it prevents the conversion of inactive steroid sulfates into active estrogens.
Dual STS and aromatase inhibitors are single molecules designed to inhibit both STS and aromatase simultaneously. This dual-action approach aims to provide a more complete blockade of estrogen synthesis, potentially leading to enhanced efficacy and a lower likelihood of resistance.
Comparative Performance Data
The following tables summarize the in vitro potency and antiproliferative activity of this compound and representative dual STS and aromatase inhibitors.
| Inhibitor | Target(s) | IC50 (STS) [nM] | IC50 (Aromatase) [nM] | Cell Line | Assay Type | Reference |
| This compound | STS | 25.8 | Not Applicable | - | Cell-free | [1] |
| 150 | Not Applicable | JEG-3 | Whole-cell | [2] | ||
| STX681 | STS & Aromatase | 39 | 0.82 | - | Not Specified | [3] |
| Compound 5 (DASI) | STS & Aromatase | 39 | 0.82 | JEG-3 | Not Specified | [4] |
| Compound 23 (DASI) | STS & Aromatase | 5.5 | 0.5 | JEG-3 | Not Specified | [5] |
| Compound 19b (DASI) | STS & Aromatase | 48 | 137 | - | Not Specified | [6] |
| Compound 19e (DASI) | STS & Aromatase | 164 | 35 | - | Not Specified | [6] |
| Irosustat (STX64) | STS | 8 | Not Applicable | - | Not Specified | [7] |
Table 1: Comparative In Vitro Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency. DASI: Dual Aromatase-Sulfatase Inhibitor.
| Inhibitor | IC50 (Antiproliferative) [µM] | Cell Line | Assay Type | Reference |
| This compound | 1.04 | T-47D | Not Specified | [8] |
Table 2: Antiproliferative Activity. IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. T-47D is an estrogen-receptor-positive breast cancer cell line.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Figure 1: Simplified estrogen biosynthesis pathway and points of inhibition.
Figure 2: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on commonly used methods in the field.
Steroid Sulfatase (STS) Inhibition Assay (Whole-Cell)
This assay measures the ability of a compound to inhibit STS activity in intact cells. The human choriocarcinoma cell line JEG-3, which endogenously expresses high levels of STS, is commonly used.
-
Cell Culture: JEG-3 cells are maintained in a suitable growth medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
The growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The test compound (e.g., this compound) at various concentrations is added to the wells in a serum-free medium.
-
The substrate, [6,7-³H]-estrone-3-sulfate ([³H]E1S), is added to each well.
-
The plates are incubated for a defined period (e.g., 4 hours) at 37°C.
-
The reaction is stopped, and the medium is collected.
-
The unconjugated steroid product ([³H]E1) is separated from the unreacted substrate ([³H]E1S) by solvent extraction (e.g., with toluene).
-
The radioactivity in the organic phase (containing [³H]E1) is measured using a scintillation counter.
-
-
Data Analysis: The percentage of STS inhibition is calculated by comparing the amount of [³H]E1 formed in the presence of the inhibitor to that in the control (vehicle-treated) wells. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Aromatase Inhibition Assay (Whole-Cell)
This assay determines the potency of a compound in inhibiting aromatase activity in a cellular context. JEG-3 cells are also suitable for this assay as they express aromatase.
-
Cell Culture: JEG-3 cells are cultured as described for the STS inhibition assay.
-
Assay Procedure:
-
Cells are seeded and grown to near confluency in multi-well plates.
-
The medium is replaced with fresh medium containing the test compound (e.g., a dual STS/aromatase inhibitor) at various concentrations.
-
The substrate, [1β-³H(N)]-androst-4-ene-3,17-dione ([³H]androstenedione), is added to each well.
-
The plates are incubated for a specified time (e.g., 2-4 hours) at 37°C.
-
The reaction is stopped, and the medium is collected.
-
The amount of ³H₂O released during the aromatization reaction is determined by a charcoal-dextran stripping method to separate it from the unreacted substrate.
-
The radioactivity of the aqueous phase is measured by liquid scintillation counting.
-
-
Data Analysis: The percentage of aromatase inhibition is calculated by comparing the amount of ³H₂O formed in the presence of the inhibitor to the control. The IC50 value is then determined.
T-47D Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of an inhibitor on the proliferation of the estrogen receptor-positive breast cancer cell line, T-47D.
-
Cell Culture: T-47D cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and insulin.
-
Assay Procedure:
-
Cells are seeded in 96-well plates in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
-
After 24 hours, the medium is replaced with fresh medium containing the test compound at various concentrations, along with a stimulator of proliferation (e.g., estrone sulfate for STS-dependent proliferation).
-
The plates are incubated for a period of 5-7 days.
-
At the end of the incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of proliferation inhibition is calculated relative to the control, and the IC50 value is determined.
Discussion and Future Perspectives
The data presented highlight the distinct profiles of this compound and dual STS/aromatase inhibitors. This compound demonstrates potent and selective inhibition of STS. This selectivity can be advantageous in dissecting the specific role of the STS pathway in cancer progression and may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broader-acting agents.
Dual STS and aromatase inhibitors, such as STX681 and other reported compounds, offer the theoretical advantage of a more comprehensive blockade of estrogen synthesis. The potent dual inhibition observed with some of these compounds in vitro and their efficacy in preclinical in vivo models suggest that this approach could be highly effective in reducing estrogen levels in tumors. The in vivo study with STX681 demonstrated its ability to completely inhibit the growth of tumors dependent on either the STS or the aromatase pathway.
The choice between a selective STS inhibitor and a dual inhibitor will likely depend on the specific clinical context, including the patient's hormonal profile, prior treatments, and the molecular characteristics of the tumor. For instance, in tumors that have developed resistance to aromatase inhibitors, an STS inhibitor could provide a valuable second-line therapy by targeting the alternative sulfatase pathway. Conversely, a dual inhibitor might be a potent first-line treatment option.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of both this compound and the class of dual STS and aromatase inhibitors. Head-to-head comparison studies in relevant in vivo models will be crucial to determine the relative efficacy and potential synergistic or additive effects of these different inhibitory strategies. The development of these novel endocrine therapies holds promise for improving the treatment of hormone-dependent breast cancer and other estrogen-driven diseases.
References
- 1. A novel steroidal selective steroid sulfatase inhibitor KW-2581 inhibits sulfated-estrogen dependent growth of breast cancer cells in vitro and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. boneandcancer.org [boneandcancer.org]
- 3. STX681 | Aromatase/Steroid sulfatase inhibitor | Probechem Biochemicals [probechem.com]
- 4. Dual aromatase-steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs): design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Collection - Highly Potent First Examples of Dual AromataseâSteroid Sulfatase Inhibitors based on a Biphenyl Template - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potency of Steroid Sulfatase-IN-3 Against Known Standards: A Comparative Guide
This guide provides a comprehensive comparison of the potency of a novel steroid sulfatase (STS) inhibitor, Steroid sulfatase-IN-3, against established standard inhibitors. The data presented is intended for researchers, scientists, and drug development professionals working on STS as a therapeutic target for hormone-dependent diseases, such as breast cancer.[1]
Steroid sulfatase is a critical enzyme in the biosynthesis of active estrogens and androgens from inactive sulfated precursors.[1][2][3] Its inhibition is a promising strategy for treating hormone-dependent cancers.[2] This guide offers a side-by-side look at the inhibitory potential of this compound in comparison to well-characterized inhibitors like Irosustat and Estrone O-sulfamate.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other standard STS inhibitors. The data is presented for different experimental systems to provide a comprehensive overview of their potency.
| Inhibitor | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Cell Line | Reference |
| This compound | 25.8 nM | 1.04 µM | T-47D | [4] |
| Irosustat (STX64, 667 COUMATE) | 8 nM (placental microsomes) | 0.2 nM | MCF-7 | [4] |
| 0.015 - 0.025 nM | JEG-3 | [2][5] | ||
| Estrone O-sulfamate (EMATE) | 18 nM (placental microsomes) | 0.83 nM | MCF-7 | [6][7] |
| 65 pM | MCF-7 | [8][9] | ||
| Danazol | Potent inhibitor (Concentration-dependent) | - | - | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Steroid Sulfatase (STS) Activity Assay (In Vitro)
This protocol is adapted from established methods for measuring STS activity in a cell-free system, such as using placental microsomes.[11]
1. Materials:
-
Enzyme Source: Human placental microsomes or purified recombinant human STS.
-
Substrate: [³H]-Estrone-3-sulfate (E1S) or p-Nitrocatechol Sulfate.[12]
-
Buffer: 200 mM Sodium Acetate Buffer, pH 5.0 at 37 °C.[12]
-
Inhibitors: this compound and standard inhibitors (e.g., Irosustat, EMATE) at various concentrations.
-
Stop Solution: 1 N Sodium Hydroxide.[12]
-
Scintillation Cocktail (for radiometric assay).
-
Spectrophotometer (for colorimetric assay).
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a microcentrifuge tube, add the enzyme source, assay buffer, and the inhibitor solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
For Radiometric Assay: Extract the liberated [³H]-Estrone using an organic solvent (e.g., toluene). Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
For Colorimetric Assay: Measure the absorbance of the product (p-nitrocatechol) at 515 nm using a spectrophotometer.[12]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (In Situ)
This protocol describes the evaluation of STS inhibitors on the proliferation of hormone-dependent breast cancer cell lines, such as T-47D or MCF-7.[13][14][15]
1. Materials:
-
Cell Lines: T-47D or MCF-7 human breast cancer cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test Compounds: this compound and standard inhibitors at various concentrations.
-
Stimulating Agent: Estrone sulfate (E1S) or Dehydroepiandrosterone sulfate (DHEAS).[15]
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue HS.[14][16]
-
96-well plates.
-
Plate Reader.
2. Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[14]
-
Replace the medium with a medium containing the test compounds and the stimulating agent (e.g., E1S).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Steroid Sulfatase
The following diagram illustrates the role of steroid sulfatase in the conversion of inactive steroid sulfates to active hormones that can drive the proliferation of hormone-dependent cancer cells.
Caption: Steroid sulfatase signaling pathway in hormone-dependent cancer.
Experimental Workflow for STS Inhibitor Evaluation
This diagram outlines the general workflow for evaluating the potency of a novel STS inhibitor.
Caption: Workflow for evaluating the potency of STS inhibitors.
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Compound Estrone O-sulfamate - Chemdiv [chemdiv.com]
- 8. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 9. Estrone sulfamate |Estrone 3-O-Sulfamate;EMATE [dcchemicals.com]
- 10. Inhibition of steroid sulfatase activity by danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Enzymatic Assay of Sulfatase (EC 3.1.6.1.) [sigmaaldrich.com]
- 13. Human Breast Cell T-47D-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
Independent Verification of Steroid Sulfatase-IN-3 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the IC50 values for Steroid sulfatase-IN-3 and compares its performance against other known steroid sulfatase (STS) inhibitors. The information presented is collated from publicly available data to assist researchers in evaluating STS inhibitors for their studies.
Comparative Analysis of IC50 Values
The potency of this compound was evaluated against a panel of other commercially available and well-characterized STS inhibitors. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various STS inhibitors, providing a clear comparison of their relative potencies.
| Compound | IC50 (nM) | Assay System |
| This compound | 25.8 | JEG-3 cell lysate [1][2][3][4][5][6][7] |
| Steroid sulfatase-IN-1 | 1.71 | Not Specified |
| Steroid sulfatase-IN-2 | 109.5 | Not Specified[2] |
| Steroid sulfatase-IN-4 | 25 | Human STS[2] |
| Steroid sulfatase-IN-7 | 0.05 | Human placental STS[2] |
| Steroid sulfatase-IN-8 | 1 | Placental Microsomes[2] |
| 0.025 | JEG-3 cells[2] | |
| Irosustat (STX64) | 0.5 | JEG-3 cells |
| DU-14 | 55.8 | Not Specified[2] |
| Estrone O-sulfamate (EMATE) | 18 | Placental microsomes[2] |
| 0.83 | MCF-7 cells[2] | |
| 4-Formylestrone derivative | 40 | Not Specified[8][9] |
Note: IC50 values can vary between different assay systems and experimental conditions.
In addition to its enzymatic inhibition, this compound has demonstrated antiproliferative activity in an estrogen-dependent breast cancer cell line.
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values is paramount for the comparative assessment of enzyme inhibitors. Below are detailed methodologies for two common assays used to evaluate steroid sulfatase inhibition.
Cell-Free Steroid Sulfatase Inhibition Assay (JEG-3 Cell Lysate)
This method utilizes the lysate of JEG-3 human choriocarcinoma cells, which are a rich source of steroid sulfatase, to determine the inhibitory potential of a compound in a cell-free system.
a. Preparation of JEG-3 Cell Lysate:
-
Culture JEG-3 cells to 80-90% confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
b. Inhibition Assay:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations.
-
In a 96-well plate, add the JEG-3 cell lysate (a fixed amount of protein).
-
Add the various concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, estrone-3-sulfate (E1S). A typical concentration is at or near the Km of the enzyme for the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., an organic solvent to precipitate proteins).
-
Quantify the product (estrone) using a suitable method, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).
c. IC50 Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Whole-Cell Steroid Sulfatase Inhibition Assay (T-47D Cells)
This assay measures the ability of an inhibitor to penetrate the cell membrane and inhibit STS activity within an intact cellular environment, providing a more physiologically relevant assessment.
a. Cell Culture and Treatment:
-
Seed T-47D cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different inhibitor concentrations. Include appropriate controls.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 24 hours).
b. STS Activity Measurement:
-
After the pre-incubation with the inhibitor, add the substrate, radiolabeled or non-radiolabeled estrone-3-sulfate, to the culture medium.
-
Incubate for a further period to allow for substrate conversion.
-
Collect the culture medium.
-
Separate the product (estrone) from the substrate (estrone-3-sulfate) using techniques like thin-layer chromatography (TLC) for radiolabeled substrates or liquid-liquid extraction followed by LC-MS for non-radiolabeled compounds.
-
Quantify the amount of product formed.
c. IC50 Calculation:
-
Determine the percentage of STS activity inhibition at each inhibitor concentration compared to the untreated control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Processes
To further aid in the understanding of the experimental design and the biological context, the following diagrams illustrate the experimental workflow for IC50 determination and the steroid sulfatase signaling pathway.
Caption: Workflow for determining the IC50 value of an STS inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-32146-25mg | this compound [2413880-53-0] Clinisciences [clinisciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | STS抑制剂 | CAS 2413880-53-0 | 美国InvivoChem [invivochem.cn]
- 6. This compound | CAS 2413880-53-0 | TargetMol | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Document: Inhibition of steroid sulfatase with 4-substituted estrone and estradiol derivatives. (CHEMBL1833950) - ChEMBL [ebi.ac.uk]
- 9. Inhibition of steroid sulfatase with 4-substituted estrone and estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of Steroid Sulfatase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Steroid Sulfatase-IN-3 and other steroid sulfatase (STS) inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic candidates. We will delve into the quantitative inhibitory potency, selectivity against related enzymes, and the experimental protocols utilized for these assessments.
Introduction to Steroid Sulfatase and its Inhibition
Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens and androgens, which play significant roles in the pathophysiology of hormone-dependent diseases, including breast, prostate, and endometrial cancers. Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.
A critical aspect in the development of any enzyme inhibitor is its selectivity profile. An ideal inhibitor should potently target the enzyme of interest while exhibiting minimal activity against other related enzymes to reduce the likelihood of off-target effects and associated toxicities. This guide focuses on the selectivity of a series of investigational compounds, "this compound" and its analogs, in comparison to the well-characterized clinical candidate, Irosustat (STX64).
Comparative Inhibitory Potency
The inhibitory potency of this compound and its comparators against STS is typically determined by measuring their half-maximal inhibitory concentration (IC50). These values are obtained from in vitro enzymatic assays, commonly utilizing human placental microsomes as a source of STS or intact human choriocarcinoma (JEG-3) cells, which endogenously express the enzyme.
| Compound | STS IC50 (Placental Microsomes) | STS IC50 (Intact JEG-3 Cells) | Reference Compound |
| This compound | 13.3 µM | Not Reported | 667-COUMATE (Irosustat) |
| Irosustat (STX64) | 8 nM | 1.5 nM | - |
| Compound 3f | 13.3 µM | Not Reported | 665-COUMATE |
| Compound 4r | 30.3 µM | Not Reported | 665-COUMATE |
| 4-nitroEMATE | 0.8 nM | 0.01 nM | Estrone-3-O-sulfamate (EMATE) |
Note: The provided IC50 values for this compound and its analogs were determined using STS isolated from human placenta[1]. Irosustat has been extensively characterized in both placental microsomes and intact JEG-3 cells, with the latter generally showing higher potency[2][3]. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
Selectivity Profile
For Irosustat, studies have indicated a high degree of selectivity. For instance, the structurally related estrone-3-O-sulfamate (EMATE) has been shown to be a potent STS inhibitor with an IC50 in the picomolar range, while having significantly less effect on other sulfatases. This selectivity is attributed to the unique active site architecture of STS compared to other sulfatases.
To provide a comprehensive selectivity profile, further experimental validation of this compound against a panel of sulfatases is required.
Signaling Pathway and Experimental Workflows
To visualize the critical role of STS and the experimental approaches to assess its inhibition, the following diagrams are provided.
Caption: Steroid Sulfatase Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Assessment.
Experimental Protocols
In Vitro Steroid Sulfatase (STS) Inhibition Assay
This protocol is a generalized procedure for determining the IC50 value of an STS inhibitor using either human placental microsomes or intact JEG-3 cells.
Materials:
-
Human placental microsomes or confluent JEG-3 cells
-
Test inhibitor (e.g., this compound)
-
[6,7-³H]-Estrone-3-sulfate ([³H]E1S) as substrate
-
Phosphate buffer (pH 7.4)
-
Toluene
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Scintillation counter
Procedure:
-
Enzyme/Cell Preparation:
-
Placental Microsomes: Dilute the microsomal preparation in phosphate buffer to the desired protein concentration.
-
JEG-3 Cells: Culture JEG-3 cells to confluence in appropriate media. On the day of the assay, wash the cells with phosphate buffer.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the test inhibitor in the appropriate vehicle (e.g., DMSO).
-
Add the inhibitor solutions to the microcentrifuge tubes containing either the microsomal suspension or the intact JEG-3 cells.
-
Include a vehicle control (no inhibitor).
-
-
Enzymatic Reaction:
-
Pre-incubate the enzyme/cells with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate, [³H]E1S.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a volume of toluene.
-
Vortex the tubes vigorously to extract the hydrolyzed, unconjugated [³H]estrone into the toluene phase.
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
-
Measurement and Analysis:
-
Transfer an aliquot of the toluene (upper) layer to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Assay (General Protocol)
To assess the selectivity of an inhibitor, similar enzymatic assays are performed using other sulfatases.
Procedure:
-
Obtain purified or recombinant arylsulfatase A (ARSA) and arylsulfatase B (ARSB).
-
Follow a similar protocol as the STS inhibition assay, but with the following modifications:
-
Use the specific buffer and pH conditions optimal for each sulfatase (e.g., acetate buffer at pH 5.0 for ARSA).
-
Utilize a suitable substrate for the respective enzyme (e.g., p-nitrocatechol sulfate for a colorimetric assay or a specific radiolabeled substrate).
-
-
Determine the IC50 values for the inhibitor against ARSA and ARSB.
-
Calculate the selectivity index by dividing the IC50 for the off-target sulfatase by the IC50 for STS. A higher selectivity index indicates greater selectivity for STS.
Conclusion
This compound demonstrates inhibitory activity against steroid sulfatase. However, to establish its utility as a selective chemical probe or a potential therapeutic candidate, a comprehensive assessment of its selectivity profile against other sulfatases is essential. The data presented for the well-characterized inhibitor, Irosustat, highlights the high degree of selectivity that can be achieved with the aryl sulfamate scaffold. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the pharmacological properties of novel STS inhibitors.
References
- 1. Synthesis and biological evaluation of thiophosphate tricyclic coumarin derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by Staurosporine (STS) and its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of staurosporine (STS), UCN-01, and midostaurin on gene expression in cancer cells.
Staurosporine (STS) and its analogs, including UCN-01 (7-hydroxystaurosporine) and midostaurin (PKC412), are potent protein kinase inhibitors that have been extensively studied for their anti-cancer properties. These compounds exert their effects by competitively binding to the ATP-binding site of a broad range of kinases, thereby modulating various signaling pathways and leading to significant alterations in gene expression. This guide provides a comparative analysis of the gene expression changes induced by these three inhibitors, supported by experimental data, to aid researchers in understanding their distinct mechanisms of action and potential therapeutic applications.
Key Findings on Gene Expression Alterations
Treatment of cancer cells with STS and its analogs leads to widespread changes in the expression of genes involved in critical cellular processes, including cell cycle regulation, apoptosis, and cellular differentiation. While there is an overlap in their activity due to their common origin, distinct differences in their gene expression profiles highlight their unique therapeutic potential.
Staurosporine (STS)
Staurosporine is a broad-spectrum kinase inhibitor known to induce apoptosis and cell cycle arrest in a variety of cancer cell lines. In human prostate cancer cells, staurosporine treatment leads to neuronal differentiation, accompanied by a reduction in the expression of genes associated with cell proliferation and malignancy, such as Cyr61 and CTGF [1][2]. Conversely, the expression of genes involved in neuronal differentiation, like CD73/NT5E , is increased[1].
In the context of apoptosis, staurosporine upregulates the expression of pro-apoptotic genes like bcl-xs and Ich-1s , while downregulating anti-apoptotic genes such as DAD1 and the interleukin-1 beta-converting enzyme (ICE ) in prostate cancer cells[3]. Furthermore, staurosporine has been shown to markedly up-regulate the expression of the cell cycle inhibitor p21WAF1 in human gastric cancer cells, leading to a G2/M phase arrest[4][5][6][7].
UCN-01 (7-hydroxystaurosporine)
UCN-01, a derivative of staurosporine, exhibits a more selective kinase inhibition profile. In normal breast epithelial cells, UCN-01 treatment results in a G1 arrest, which is associated with the decreased expression of CDK4 and cyclins D1 and D3 [8]. In contrast to other chemotherapeutic agents, UCN-01 treatment did not lead to an increase in the expression of the anti-apoptotic proteins XIAP and survivin . In pancreatic cancer xenografts, the antitumor activity of UCN-01 is linked to the induction of p21 protein expression[9][10][11].
Midostaurin (PKC412)
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations. Its effect on gene expression is particularly evident in this context. In FLT3-ITD positive AML, increased expression of the oncogene RGL4 , an upstream regulator of the Ras-Raf-MEK-ERK cascade, is correlated with a poorer response to midostaurin[12][13]. Furthermore, midostaurin has been shown to downregulate the expression of the anti-apoptotic protein MCL-1 in AML cells, potentially through a transcriptional mechanism[14]. In a broader context, midostaurin treatment in AML patients has been associated with a reduction in the expression of regulatory T cell markers, including FOXP3 and CD25 [15][16][17].
Comparative Data on Gene Expression Changes
The following tables summarize the observed changes in the expression of key genes upon treatment with staurosporine, UCN-01, and midostaurin in different cancer cell lines.
| Gene | Inhibitor | Cell Line/Context | Effect on Expression | Associated Cellular Process |
| Cyr61 | Staurosporine | Human prostate cancer | Down-regulated[2] | Proliferation, Malignancy |
| CTGF | Staurosporine | Human prostate cancer | Down-regulated[1][2] | Proliferation, Malignancy |
| CD73/NT5E | Staurosporine | Human prostate cancer | Up-regulated[1] | Neuronal differentiation |
| bcl-xs | Staurosporine | Human prostate cancer | Up-regulated[3] | Apoptosis |
| Ich-1s | Staurosporine | Human prostate cancer | Up-regulated[3] | Apoptosis |
| DAD1 | Staurosporine | Human prostate cancer | Down-regulated[3] | Apoptosis |
| ICE | Staurosporine | Human prostate cancer | Down-regulated[3] | Apoptosis |
| p21WAF1 | Staurosporine | Human gastric cancer | Up-regulated[4][5][6][7] | Cell cycle arrest |
| CDK4 | UCN-01 | Normal breast epithelial | Down-regulated | Cell cycle arrest |
| Cyclin D1 | UCN-01 | Normal breast epithelial | Down-regulated[8] | Cell cycle arrest |
| Cyclin D3 | UCN-01 | Normal breast epithelial | Down-regulated[8][18] | Cell cycle arrest |
| p21 | UCN-01 | Pancreatic cancer | Up-regulated[9][10][11] | Cell cycle arrest |
| RGL4 | Midostaurin | FLT3-ITD positive AML | Over-expressed in resistant cells[12][13] | Drug resistance |
| MCL-1 | Midostaurin | AML | Down-regulated[14] | Apoptosis |
| FOXP3 | Midostaurin | AML | Down-regulated[15][16][17] | Immune response |
| CD25 | Midostaurin | AML | Down-regulated[15][16][17] | Immune response |
Signaling Pathways and Experimental Workflows
The differential gene expression patterns induced by STS inhibitors are a consequence of their impact on various signaling pathways. The following diagrams illustrate some of the key pathways affected and a general workflow for analyzing gene expression changes.
References
- 1. Analysis of gene expression during staurosporine-induced neuronal differentiation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine augments EGF-mediated EMT in PMC42-LA cells through actin depolymerisation, focal contact size reduction and Snail1 induction – A model for cross-modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in prostatic tumor cell line DU145 by staurosporine, a potent inhibitor of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of staurosporine on cycle of human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjgnet.com [wjgnet.com]
- 7. wjgnet.com [wjgnet.com]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. UCN‐01 (7‐Hydoxystaurosporine) Inhibits in vivo Growth of Human Cancer Cells through Selective Perturbation of G1 Phase Checkpoint Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.org [oncotarget.org]
- 13. Genomic markers of midostaurin drug sensitivity in FLT3 mutated and FLT3 wild-type acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Midostaurin reduces Regulatory T cells markers in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Midostaurin reduces Regulatory T cells markers in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.llu.edu [experts.llu.edu]
- 18. aacrjournals.org [aacrjournals.org]
Unveiling the Therapeutic Potential: A Comparative Analysis of Steroid Sulfatase-IN-3
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Steroid Sulfatase-IN-3 with other steroid sulfatase (STS) inhibitors, supported by available experimental data. A critical evaluation of its therapeutic window is presented to aid in assessing its potential as a therapeutic agent.
Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones, and its inhibition has emerged as a promising strategy for the treatment of hormone-dependent diseases, particularly breast cancer.[1][2] this compound is a potent inhibitor of this enzyme, demonstrating significant antiproliferative activity against estrogen-dependent breast cancer cells.[3] This guide provides a comparative analysis of this compound against other STS inhibitors, focusing on efficacy and providing context for its therapeutic window based on available data.
Comparative Efficacy of STS Inhibitors
The therapeutic efficacy of an STS inhibitor is primarily determined by its ability to inhibit the STS enzyme and its consequent effect on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for both of these activities.
| Inhibitor | STS IC50 | Antiproliferative IC50 (Cell Line) | Reference |
| This compound | 25.8 nM | 1.04 µM (T-47D) | [3] |
| Irosustat (STX64) | 8 nM (cell-free) | Not specified in direct comparison | [4] |
| 0.2 nM (MCF-7 cells) | [5] | ||
| EMATE | Equiponent to 2-MeOE2bisMATE (specific value not provided) | Not specified in direct comparison | [6] |
| DU-14 | Data not available | Data not available |
Table 1: Comparative in vitro Efficacy of Steroid Sulfatase Inhibitors. This table summarizes the available IC50 values for STS inhibition and antiproliferative activity for this compound and selected alternative inhibitors.
Understanding the Therapeutic Window
The therapeutic window refers to the range of doses that produces a therapeutic effect without causing significant toxicity. A wider therapeutic window is desirable for any drug candidate. While direct in vivo toxicity data and a therapeutic index for this compound are not yet publicly available, we can infer its potential by examining its differential activity against cancerous and non-cancerous cells, and by comparing its profile with inhibitors that have undergone more extensive testing, such as Irosustat.
Clinical trials with Irosustat in postmenopausal women with breast cancer have provided insights into the safety profile of STS inhibitors. Treatment was generally well-tolerated, with the most common adverse events being dry skin, nausea, and fatigue.[7][8] This suggests that targeting the STS enzyme may have a manageable side-effect profile.
To fully validate the therapeutic window of this compound, further preclinical studies are necessary, including:
-
In vivo toxicity studies: To determine the maximum tolerated dose (MTD) and identify any potential organ toxicities.
-
Cytotoxicity assays on normal cells: To assess the selectivity of the compound for cancer cells over healthy cells. Non-tumorigenic breast epithelial cell lines, such as MCF-10A, are appropriate controls for such studies.[9]
-
In vivo efficacy studies: To evaluate the anti-tumor activity of this compound in animal models of hormone-dependent cancers.[10][11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Evaluating STS Inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While the specific protocols for the cited data on this compound are not publicly available, this section provides a general methodology for key experiments.
Steroid Sulfatase (STS) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of STS by 50% (IC50).
-
Enzyme Source: Intact cancer cells (e.g., MCF-7, T-47D) or isolated microsomes from placental tissue can be used as a source of STS.[6]
-
Substrate: A radiolabeled substrate, such as [³H]estrone-3-sulfate, is typically used.
-
Incubation: The enzyme source is incubated with the substrate and varying concentrations of the inhibitor.
-
Separation: The product of the enzymatic reaction (e.g., [³H]estrone) is separated from the unreacted substrate using an organic solvent extraction.
-
Quantification: The amount of product is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the antiproliferative IC50 of a compound.
-
Cell Seeding: Cancer cells (e.g., T-47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the STS inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
This compound is a potent inhibitor of the STS enzyme with demonstrated antiproliferative activity in an estrogen-dependent breast cancer cell line. While a complete assessment of its therapeutic window requires further in vivo toxicity and efficacy studies, its in vitro potency is comparable to or within the range of other STS inhibitors that have progressed to clinical trials. The favorable safety profile of Irosustat in clinical settings provides a positive outlook for the therapeutic potential of this class of inhibitors. Further preclinical development of this compound is warranted to fully elucidate its therapeutic window and establish its potential as a novel treatment for hormone-dependent cancers.
References
- 1. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Irosustat | C14H15NO5S | CID 5287541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irosustat: Clinical Steroid Sulfatase Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 9. Normal breast epithelial MCF-10A cells to evaluate the safety of carbon dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Steroid Sulfatase-IN-3 vs. First-Generation STS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel steroid sulfatase (STS) inhibitor, Steroid sulfatase-IN-3, against established first-generation STS inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical development programs.
Introduction to Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3][4] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[5][6][7] These active steroids can then be converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[3][8][9] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these malignancies.[1][2][10]
First-generation STS inhibitors, most notably Irosustat (STX64, 667-Coumate), have demonstrated the clinical potential of this approach.[2][8][11][12] These pioneering compounds have paved the way for the development of next-generation inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on benchmarking a representative next-generation inhibitor, this compound, against these foundational first-generation agents.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and first-generation STS inhibitors against the STS enzyme and their anti-proliferative effects in hormone-dependent breast cancer cell lines.
Table 1: In Vitro STS Enzyme Inhibition
| Compound | Type | Target Cell/Enzyme Preparation | IC50 (nM) |
| This compound (Representative) | Irreversible | Human Placental Microsomes | 0.32[13] |
| Irosustat (STX64) | Irreversible (First-Generation) | Human Placental Microsomes | 8[5] |
| Estrone-3-O-sulfamate (EMATE) | Irreversible (First-Generation) | Human Placental Microsomes | 18[13] |
| Estrone-3-O-sulfamate (EMATE) | Irreversible (First-Generation) | MCF-7 cells | 0.83[13] |
Table 2: In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | Metric | Concentration | Effect |
| Irosustat (STX64) | DNA Synthesis Inhibition | Not Specified | ~20% decrease[14] |
| Irosustat (STX64) | Cell Cycle Arrest | Not Specified | Up to 6.5% increase in G0/G1 phase[14] |
| 2-Methoxyoestradiol-bis-sulphamate (2-MeOE2bisMATE) | IC50 | 0.4 µM | Potent growth inhibition[15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
STS Enzyme Activity Assay (Placental Microsomes)
This assay determines the in vitro potency of inhibitors against the STS enzyme.
Materials:
-
Human placental microsomes as the source of STS enzyme.
-
Radiolabeled substrate: [6,7-³H]Estrone sulfate ([³H]E1S).
-
Test inhibitors (e.g., this compound, Irosustat, EMATE) at various concentrations.
-
Phosphate buffer (pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate the placental microsomes with varying concentrations of the test inhibitor in phosphate buffer at 37°C.
-
Initiate the enzymatic reaction by adding the [³H]E1S substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction.
-
Extract the product, [³H]Estrone, using an organic solvent.
-
Quantify the amount of [³H]Estrone produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without an inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of STS activity, by plotting the percentage of inhibition against the inhibitor concentration.
MCF-7 Cell Proliferation Assay
This assay assesses the anti-proliferative effects of STS inhibitors on hormone-dependent breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Test inhibitors at various concentrations.
-
Assay for cell viability or DNA synthesis (e.g., MTS assay, BrdU incorporation assay, or direct cell counting).
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with a medium containing the test inhibitors at a range of concentrations.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell proliferation using a chosen method:
-
MTS Assay: Add MTS reagent to each well and incubate. Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.
-
Direct Cell Counting: Trypsinize the cells and count the number of viable cells using a hemocytometer and trypan blue exclusion.
-
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration compared to a vehicle-treated control.
-
Determine the IC50 value for cell growth inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the steroid sulfatase signaling pathway and a typical experimental workflow for evaluating STS inhibitors.
Caption: Steroid sulfatase signaling pathway in hormone-dependent cancer.
Caption: Experimental workflow for preclinical evaluation of STS inhibitors.
Discussion and Future Directions
The data presented in this guide highlight the significantly enhanced in vitro potency of the representative next-generation inhibitor, this compound, compared to the first-generation compounds Irosustat and EMATE. The nanomolar to sub-nanomolar IC50 values of newer inhibitors suggest a potential for greater efficacy and/or lower therapeutic doses, which could translate to an improved safety profile.
The development of STS inhibitors continues to evolve, with research now focusing on dual-target inhibitors that simultaneously block STS and other key enzymes in steroid biosynthesis, such as aromatase.[8] This multi-targeted approach holds the promise of a more comprehensive blockade of hormone production in cancer cells, potentially overcoming resistance mechanisms.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other next-generation STS inhibitors. Head-to-head in vivo studies comparing these newer agents with Irosustat will be crucial in determining their relative efficacy and advancing the most promising candidates into clinical trials.
References
- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of steroid sulfatase inhibitors. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Steroid Sulfatase-IN-3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Steroid sulfatase-IN-3, a potent inhibitor of the steroid sulfatase (STS) enzyme, requires careful consideration for its disposal due to its biological activity and chemical properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, promoting a secure and compliant laboratory environment.
I. Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on structurally related sulfamate-containing compounds and other enzyme inhibitors indicates that it should be handled as a potentially hazardous substance. Compounds containing a sulfamate moiety can be toxic if ingested, inhaled, or absorbed through the skin. As a potent enzyme inhibitor, this compound is designed to have significant biological effects, necessitating caution to avoid unintended exposure to personnel and the environment.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid Dust and Aerosol Formation: Handle the solid compound in a manner that minimizes the generation of dust. For solutions, avoid creating aerosols.
-
Containment: Work with the compound in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound and its associated waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the solid compound.
-
Place all solid waste into a clearly labeled, sealed, and chemically resistant container. The label should include "Hazardous Chemical Waste," the name of the compound ("this compound"), and the approximate quantity.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including experimental residues, stock solutions, and rinsing from contaminated glassware.
-
Segregate aqueous-based solutions from organic solvent-based solutions into separate, clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
The liquid waste container should be securely capped and stored in secondary containment to prevent spills. The label must clearly state "Hazardous Chemical Waste," the full names of all chemical constituents (including solvents), and their approximate concentrations.
-
Step 2: Decontamination of Glassware and Surfaces
-
Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (such as ethanol or acetone) in which this compound is soluble.
-
Collect the initial rinsate as hazardous liquid waste.
-
Wash the glassware with an appropriate laboratory detergent and water.
-
A final rinse with deionized water is recommended.
-
-
Work Surfaces:
-
In case of a spill, carefully remove any solid material with absorbent pads.
-
Wipe the contaminated area with a cloth dampened with a suitable solvent, followed by a detergent solution.
-
All materials used for spill cleanup should be disposed of as solid hazardous waste.
-
Step 3: Final Disposal
-
Consult Institutional Guidelines: Adhere to your institution's specific hazardous waste management procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection schedules and specific labeling requirements.
-
Professional Disposal: All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company arranged by your institution. Do not dispose of this compound down the drain or in the regular trash.
III. Experimental Workflow and Disposal Integration
To ensure safety and compliance are seamlessly integrated into research activities, consider the following workflow which incorporates the disposal procedures.
IV. Quantitative Data Summary for Waste Management
For effective waste management and to provide accurate information to your EHS department, maintain a log of the generated waste.
| Waste Stream | Container Type | Key Components | Estimated Volume/Mass |
| Solid Waste | Labeled, sealed, chemical-resistant container | This compound, contaminated gloves, pipette tips, weighing paper | (e.g., ~50 g) |
| Aqueous Liquid Waste | Labeled, sealed, chemical-resistant container with secondary containment | This compound, buffer salts, water | (e.g., ~500 mL) |
| Organic Liquid Waste | Labeled, sealed, chemical-resistant container with secondary containment | This compound, DMSO, ethanol | (e.g., ~100 mL) |
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. Always prioritize consulting your institution's specific guidelines and the official Safety Data Sheet for any chemical you work with.
Personal protective equipment for handling Steroid sulfatase-IN-3
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Steroid sulfatase-IN-3. The following procedures are based on best practices for handling potent enzyme inhibitors and general laboratory chemicals.
Personal Protective Equipment (PPE)
Due to the potent enzymatic activity of this compound and the potential for allergic reactions, a comprehensive approach to personal protection is critical.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles/Glasses | ANSI Z87.1-rated, with side shields. A face shield may be required for splash hazards.[1] | Protects eyes from splashes and aerosols.[1] |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact with the compound. |
| Body Protection | Lab Coat | Standard laboratory coat. A chemically resistant apron or gown is recommended for larger quantities.[1][2] | Provides a barrier against spills and contamination.[1] |
| Respiratory | Respirator | An N95 respirator or higher may be necessary when handling the powder form to avoid inhalation.[3] | Prevents inhalation of the compound, which may cause allergic reactions or other health effects. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential to minimize exposure and ensure experimental integrity.
1. Preparation and Pre-Handling:
-
Review Safety Information: Before beginning any work, review all available safety information, including the supplier's safety data sheet (SDS) if available.[4]
-
Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure.[5]
-
Assemble Materials: Gather all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Handling the Compound:
-
Weighing: If working with the solid form, weigh the compound in a fume hood or other ventilated enclosure to prevent inhalation of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
Experimental Use: Keep all containers with this compound clearly labeled and sealed when not in use.[4][6]
3. Post-Handling and Decontamination:
-
Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent after each use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.[1]
2. Waste Collection and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical, and the primary hazard(s).[1][4]
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.[4][6]
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EH&S) department for pickup and disposal.[7]
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.
Caption: Disposal plan for waste generated from this compound.
References
- 1. youthfilter.com [youthfilter.com]
- 2. What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination procedures and specifically for Spec Clean™ Single Enzymatic Instrument Detergent? [microcare.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
